Domperidone Impurity D
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDKWXEBGWBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Domperidone Impurity D: Structure, Characterization, and Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Domperidone Manufacturing
Domperidone is a widely used prokinetic and antiemetic agent that functions as a peripheral dopamine D2-receptor antagonist.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[1][2] This guide provides a comprehensive technical overview of a key process-related impurity, Domperidone Impurity D, offering insights into its chemical identity, formation, analytical characterization, and control strategies.
Section 1: Chemical Identity and Physicochemical Properties of this compound
This compound is a significant process-related impurity that requires careful monitoring during the manufacturing of domperidone. A thorough understanding of its chemical structure and properties is the foundation for developing effective analytical and control methods.
Chemical Structure and Nomenclature
This compound is structurally similar to the parent drug, with the key difference being the presence of an additional 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl group.
IUPAC Name: 5-chloro-3-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)-1-(1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one[3][4]
Synonym: 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone[5]
Chemical Structure:
Sources
- 1. Domperidone impurity mixture EP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. DoMperidone EP IMpurity D | C32H34ClN7O3 | CID 71316188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Domperidone Impurity D
Section 1: Introduction and Regulatory Context
Domperidone is a widely used prokinetic and antiemetic agent that functions as a peripheral dopamine D2 receptor antagonist.[1] In the manufacturing and storage of any active pharmaceutical ingredient (API) like Domperidone, the formation of impurities is a critical concern. These impurities, which can arise from the synthesis process, degradation, or storage, may lack therapeutic benefit and could potentially be harmful.[2]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities based on defined thresholds, which are linked to the maximum daily dose of the drug.[4][5][6] For a drug substance, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g/day) must be structurally characterized.[3] This guide provides a comprehensive, multi-faceted spectroscopic approach to the definitive identification and characterization of a specific process-related impurity, Domperidone Impurity D.
The objective of this whitepaper is to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical protocols required to unambiguously elucidate the structure of this compound using a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Section 2: Structural Elucidation of Domperidone and Impurity D
A prerequisite to any analysis is a clear understanding of the molecular structures involved. This compound, as defined by the European Pharmacopoeia (EP), is a complex molecule formed through a likely over-alkylation reaction during synthesis.
Figure 1: Chemical Structures
| Compound | Structure |
| Domperidone | ![]() |
| This compound | ![]() |
The core structural difference is the N-alkylation of the chlorinated benzimidazolone moiety of a Domperidone molecule with a 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl group. This results in a larger, more complex molecule with distinct physicochemical properties.
Table 1: Physicochemical Properties
| Property | Domperidone | This compound |
| IUPAC Name | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one[7][8] |
| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₃₂H₃₄ClN₇O₃[7][9] |
| Molecular Weight | 425.91 g/mol | 600.11 g/mol [7][9] |
Section 3: Integrated Analytical Workflow
The characterization of an unknown impurity is a systematic process. It begins with detection and isolation, typically via a chromatographic method like HPLC, followed by the application of orthogonal spectroscopic techniques to build a complete structural picture.[10][11] Mass spectrometry provides the molecular weight and formula, NMR spectroscopy reveals the atomic connectivity, and IR spectroscopy confirms the presence of key functional groups.
Caption: Integrated workflow for impurity identification.
Section 4: Mass Spectrometry (MS) Analysis
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of impurity identification.[11] Its unparalleled sensitivity and ability to provide a highly accurate mass measurement allow for the rapid determination of the elemental composition (molecular formula) of an unknown, which is the first and most critical piece of the structural puzzle.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve the isolated impurity fraction or an impurity-spiked sample in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to a concentration of approximately 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Q-TOF or Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode. This is chosen because the multiple nitrogen atoms in the structure are readily protonated.
-
Acquisition Mode: Full scan from m/z 100-1000.
-
MS/MS: For fragmentation analysis, use collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 15-40 eV).
-
Data Interpretation and Expected Results
-
Parent Ion: The expected accurate mass for the protonated molecule [M+H]⁺ of Impurity D (C₃₂H₃₄ClN₇O₃) is m/z 600.2439 . HRMS analysis should yield a measured mass within 5 ppm of this theoretical value.
-
Isotopic Pattern: The presence of one chlorine atom will produce a characteristic A+2 isotopic peak ([M+2+H]⁺) at m/z 602.2410 with an intensity approximately one-third (~32%) of the monoisotopic peak. This is a crucial confirmatory data point.
-
Fragmentation (MS/MS): Tandem MS provides the "fingerprint" of the molecule. While the fragmentation of Domperidone is known to yield a key ion at m/z 175.1 by cleavage at the piperidine ring[12][13], Impurity D will show a more complex pattern confirming its structure.
Caption: Proposed MS/MS fragmentation pathway for Impurity D.
Table 2: Expected High-Resolution Mass Spectrometry Data for Impurity D
| Ion Description | Proposed Structure / Origin | Calculated m/z |
| [M+H]⁺ | Protonated Parent Molecule | 600.2439 |
| [M+2+H]⁺ | Chlorine Isotope Peak | 602.2410 |
| Fragment A | Loss of a propyl-benzimidazolone group | 425.1803 |
| Fragment B | Propyl-benzimidazolone cation | 176.0817 |
| Fragment C | 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one cation (Domperidone Impurity A) | 251.7100 |
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS provides the formula, NMR provides the constitution—the definitive map of how atoms are connected.[2] For a complex molecule like Impurity D, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are indispensable for unambiguous structure confirmation. The comparison between the spectra of Domperidone and Impurity D is particularly revealing.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.
-
Scientist's Note: DMSO-d₆ is an excellent choice as it effectively dissolves a wide range of polar organic molecules and its residual solvent peak does not typically interfere with key signals. It also allows for the clear observation of exchangeable N-H protons.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
2D NMR: Acquire COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) spectra to confirm assignments.
Spectral Interpretation and Expected Results
The key to interpreting the NMR data is identifying the signals that are different from the parent Domperidone.
-
Disappearance of Signal: The ¹H NMR spectrum of Impurity D will lack the N-H proton signal associated with the chlorinated benzimidazolone ring (typically >10 ppm in Domperidone). This is the most direct evidence of N-alkylation at that position.
-
Appearance of New Signals: The spectrum will be significantly more crowded due to the addition of a second propyl-benzimidazolone moiety. Expect to see:
-
A new set of four aromatic protons for the additional benzimidazolone ring.
-
Two new aliphatic propyl chains (-CH₂-CH₂-CH₂-), resulting in complex overlapping multiplets in the 1.5-4.0 ppm range.
-
A new N-H proton signal from the additional benzimidazolone ring.
-
-
¹³C NMR: The carbon spectrum will show an increased number of signals corresponding to the additional 10 carbons of the new moiety. The most notable will be an additional carbonyl (C=O) signal around 154 ppm and new aromatic carbon signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Assignments for Impurity D (in DMSO-d₆)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Differences from Domperidone |
| Aromatic Protons | 6.9 - 7.8 (11H, complex) | 108 - 145 | More complex pattern; 11 aromatic protons instead of 7. |
| Benzimidazolone N-H | ~10.8 (2H, broad s) | - | Two N-H signals instead of two, with one from the chlorinated ring missing. |
| Carbonyl (C=O) | - | ~154 (3C) | Three distinct C=O signals instead of two. |
| Propyl Chains (-CH₂-) | 1.8 - 4.2 (12H, complex) | 25-55 | Signals are more complex and integrate to more protons. |
| Piperidine Ring (-CH-, -CH₂-) | 1.5 - 3.5 (9H, complex) | 28-55 | Chemical shifts will be altered due to changes in the electronic environment. |
Section 6: Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of specific functional groups.[14] While not a primary tool for elucidating complex structures, it serves as an excellent orthogonal check on the data obtained from MS and NMR. For Impurity D, the focus is on the carbonyl (C=O) and amine (N-H) stretching regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry impurity sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Interpretation and Expected Results
The IR spectrum of Domperidone shows characteristic peaks for the C=O stretch (~1717 cm⁻¹) and N-H stretch.[15] The spectrum of Impurity D will reflect its more complex structure.
-
N-H Stretching Region (3100-3400 cm⁻¹): Domperidone has two N-H groups. Impurity D also has two N-H groups, but in different chemical environments. This may result in a slightly different shape or position of the N-H stretching band compared to the parent drug.
-
C=O Stretching Region (1680-1750 cm⁻¹): This is the most informative region. Domperidone has two C=O groups. Impurity D has three C=O groups in slightly different environments. This is expected to result in a broad, possibly multi-peaked absorption band in this region, which would be visibly different from the sharper C=O peak of Domperidone.[16]
Table 4: Expected Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Domperidone | This compound | Rationale for Difference |
| N-H Stretch | ~3100-3300 | ~3100-3300 | Similar number of N-H bonds, but in different environments. |
| Aromatic C-H Stretch | >3000 | >3000 | Present in both. |
| Aliphatic C-H Stretch | 2800-3000 | 2800-3000 | More intense in Impurity D due to additional propyl chains. |
| C=O Stretch | ~1700-1720 | ~1690-1730 (Broad) | Three C=O groups in Impurity D vs. two in Domperidone leads to a more complex, broader absorption. |
| Aromatic C=C Bending | 1450-1600 | 1450-1600 | Present in both. |
| C-Cl Stretch | ~740 | ~740 | Present in both. |
Section 7: Conclusion
The unambiguous structural characterization of pharmaceutical impurities is a non-negotiable requirement for ensuring drug safety and quality. This compound presents a significant analytical challenge due to its complexity relative to the parent API. However, a systematic and orthogonal application of modern spectroscopic techniques provides a clear path to its identification.
High-resolution mass spectrometry definitively establishes the molecular formula (C₃₂H₃₄ClN₇O₃), while its fragmentation pattern provides the initial structural motifs. NMR spectroscopy offers the conclusive evidence, mapping the atomic connectivity and highlighting the key structural deviation from Domperidone—the N-alkylation of the chlorinated benzimidazolone. Finally, IR spectroscopy serves as a rapid and reliable confirmation of the functional groups predicted by the other techniques. By integrating the data from these three powerful analytical tools, researchers can confidently elucidate the structure of this compound, satisfying regulatory requirements and contributing to the development of safer medicines.
Section 8: References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Al-khedairy, E. B., et al. (2020). In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films. Drug Delivery. [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Domperidone. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). IR spectra of domperidone. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
-
National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
SlideShare. (n.d.). ICH guidelines on impurities in new drug products. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure drug domperidone. [Link]
-
SynZeal. (n.d.). Domperidone EP Impurity D. [Link]
-
PubMed. (2012). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. [Link]
-
PubMed. (2002). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma. [Link]
-
PubMed. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. [Link]
-
Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity D. [Link]
-
IOSR Journal of Pharmacy. (n.d.). Formulation and Evaluation of Orodispersible Tablets Of Domperidone. [Link]
-
Veeprho. (n.d.). Domperidone EP Impurity D. [Link]
-
ResearchGate. (n.d.). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one maleate. PubChem Compound Database. [Link]
-
PASL. (n.d.). 1-(3-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl). [Link]
-
Cleanchem. (n.d.). Domperidone. [Link]
-
precisionFDA. (n.d.). 5-CHLORO-3-(3-(2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)PROPYL). [Link]
-
PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
- 15. jocpr.com [jocpr.com]
- 16. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Domperidone, a widely used peripheral dopamine D2 receptor antagonist, is synthesized through a multi-step process that can inadvertently generate various process-related impurities.[1][2][3] This technical guide provides a comprehensive examination of the synthetic pathways of Domperidone, elucidates the formation mechanisms of its principal process-related impurities, and details robust analytical strategies for their detection and control. By integrating insights from synthetic chemistry, regulatory guidelines, and advanced analytical science, this document serves as an essential resource for professionals dedicated to ensuring the quality and safety of Domperidone.
The Imperative for Impurity Profiling: A Regulatory and Scientific Overview
In pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The presence of these unwanted chemicals, even in trace amounts, can significantly affect the drug's safety, efficacy, and stability.[4] Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines to manage and control these impurities.
The ICH Q3A(R2) and Q3B(R2) guidelines are the cornerstones of impurity management, providing a framework for the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[5][6][7][8] These guidelines establish thresholds based on the maximum daily dose of the drug:
-
Reporting Threshold: The level at which an impurity must be reported in regulatory filings.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[5][8]
Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of ensuring patient safety. A thorough understanding of the synthetic process is the first line of defense, allowing scientists to predict, identify, and ultimately control the formation of impurities at their source.
Deconstructing the Synthesis of Domperidone: A Map of Impurity Origins
Domperidone is a complex benzimidazolone derivative, and its synthesis is typically achieved by the convergent coupling of two key intermediates.[9][10] Understanding this core strategy is essential to pinpointing the origin of process-related impurities. The general synthesis can be divided into three main stages: the synthesis of Intermediate 1, the synthesis of Intermediate 2, and their final coupling.[9]
The Synthetic Pathway
The most common route involves the N-alkylation of a substituted piperidine derivative (Intermediate 2) with a propyl-linked benzimidazolone moiety (Intermediate 1).[9]
-
Intermediate 1: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Intermediate 2: 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
The final step is the coupling of these two molecules under alkaline conditions to yield Domperidone.[9][11]
Caption: Generalized synthetic pathway for Domperidone.
Unmasking the Impurities: Formation Mechanisms and Structures
Process-related impurities in Domperidone can originate from starting materials, intermediates, side reactions, or subsequent transformation of the final product. A systematic analysis of the synthetic route allows for the prediction and identification of these entities.
Impurities from Intermediate 1 Synthesis
The synthesis of Intermediate 1, typically via the alkylation of 1,3-benzimidazol-2-one with a 1,3-dihalopropane, is a critical step where impurities can be introduced.
-
Di-substituted By-product: A common side reaction is the dialkylation of the benzimidazolone nitrogen atoms, leading to a bis-benzimidazolone impurity. One synthetic route described in the literature is specifically designed to avoid the production of these di-substituted by-products, highlighting this as a known process challenge.[9][10]
-
Unreacted Starting Materials: Incomplete reaction can lead to the carryover of 1,3-benzimidazol-2-one into the final product.
Impurities from Intermediate 2 Synthesis
The multi-step synthesis of Intermediate 2 provides several opportunities for impurity formation, including incomplete reactions or side products from the reduction and cyclization steps.
Impurities from the Final Coupling Step
The final N-alkylation is the source of several key impurities.
-
Unreacted Intermediates: Both Intermediate 1 and Intermediate 2 can remain if the reaction does not go to completion. Their control is a primary focus of in-process checks.
-
N-Oxide Impurities: The piperidine nitrogen in Domperidone is susceptible to oxidation, which can occur during the synthesis or on storage, leading to the formation of Domperidone N-Oxide.[12] This is often considered both a process-related impurity and a degradation product.[13]
-
Products of Degradation: The alkaline conditions of the coupling reaction can potentially lead to the degradation of starting materials or the final product, introducing new impurities.
Caption: Origin points for key process-related impurities.
Summary of Known Impurities
The European Pharmacopoeia and scientific literature describe several specific impurities. While the exact structures for all lettered impurities are proprietary, their origins can be inferred from the process.
| Impurity Name | Probable Origin | Notes |
| Impurity A | Unreacted Intermediate | Likely related to the benzimidazolone core.[14] |
| Impurity B | Unreacted Intermediate | Potentially related to the piperidine moiety.[14] |
| Impurity C (DP-OX) | Oxidation Product | N-Oxide of a benzimidazolone moiety, reported as both a process impurity and a degradation product.[13][14] |
| Impurity D/E | Side-reaction Product | May arise from alternative reaction pathways during coupling.[14] |
| Impurity F | Side-reaction Product | Structure related to the core molecule, likely from an incomplete final step.[14] |
| Droperidol | Structurally Related | Although not a process impurity, it is structurally similar and often monitored.[15][16] |
Analytical Control Strategy: Detection and Quantification
A robust, validated, and stability-indicating analytical method is required to separate and quantify Domperidone from its process-related and degradation impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for this purpose.[17] A UPLC method offers significant advantages in terms of speed, resolution, and solvent consumption.[14][16][18]
Field-Proven UPLC Methodology
The following protocol is a synthesis of validated methods reported in the scientific literature for the determination of Domperidone and its process-related impurities.[14][16] The choice of a sub-2 µm particle column is deliberate; it provides superior efficiency and allows for faster analysis times without compromising the resolution of closely eluting impurity peaks.
| Parameter | Specification | Rationale |
| Column | C18, sub 2 µm (e.g., 30 x 4.6 mm, 1.8 µm) | High efficiency for complex separations.[14] |
| Mobile Phase A | 0.06 M Ammonium Acetate Buffer | Provides good peak shape and is MS-compatible.[14] |
| Mobile Phase B | Methanol | Common organic modifier for reversed-phase.[14] |
| Flow Rate | 1.0 mL/min | Optimized for column dimensions and particle size.[14] |
| Gradient Elution | Time-based gradient of A and B | Necessary to resolve impurities with different polarities in a short time. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[14] |
| Detection | Diode-Array Detector (DAD) at 280 nm | Wavelength at which Domperidone and impurities have good absorbance.[14] |
| Injection Volume | 3 µL | Small volume suitable for UPLC to prevent peak distortion.[14] |
Experimental Protocol: Step-by-Step
Objective: To resolve and quantify Domperidone and its six known process-related impurities.
-
Preparation of Mobile Phase A: Accurately weigh and dissolve the required amount of ammonium acetate in HPLC-grade water to achieve a 0.06 M concentration. Filter through a 0.22 µm filter.
-
Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing ~2.5 mg of Domperidone reference standard and each available impurity standard into a 25-mL amber volumetric flask.[14]
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Perform serial dilutions to create calibration standards across the desired concentration range (e.g., from the limit of quantification up to the specification limit for impurities).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the Domperidone API and dissolve it in the diluent to achieve a known final concentration (e.g., 100 µg/mL).
-
-
Chromatographic Run:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Inject the prepared standard and sample solutions.
-
Run the gradient program and collect the data for the specified run time (e.g., 7.5 minutes).[18]
-
-
Data Analysis:
-
Identify the peaks based on their retention times relative to the reference standards.[14]
-
Integrate the peak areas and calculate the concentration of each impurity using the calibration curve derived from the standard solutions.
-
Ensure that the method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
Caption: Analytical workflow for impurity profiling.
Forced Degradation Studies: Probing Molecular Stability
Forced degradation, or stress testing, is undertaken to identify likely degradation products that may form during storage and to establish the stability-indicating nature of the analytical method.[19][20] Studies have shown that Domperidone is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress.[13][19][21]
-
Acid Hydrolysis: Leads to the formation of unique degradation products, including isomers with an additional chloro group.[13]
-
Base Hydrolysis: Significant degradation is observed.[20][21]
-
Oxidative Degradation: Peroxide-mediated oxidation yields a product (DP-OX) that has been identified as process-related Impurity C.[13] This overlap underscores the importance of controlling oxidative conditions during both synthesis and storage.
The ability of the analytical method to separate these newly formed degradants from the main peak and from known process impurities is what qualifies it as "stability-indicating," a critical requirement for regulatory submissions.
Conclusion and Outlook
The control of process-related impurities in Domperidone is a multifaceted challenge that requires a deep, integrated understanding of synthetic organic chemistry, regulatory expectations, and analytical science. By carefully dissecting the manufacturing process, potential impurities can be predicted and their formation mechanisms understood. This knowledge enables the rational design of control strategies, including the optimization of reaction conditions to minimize side reactions and the implementation of effective purification steps.
The development and validation of a high-resolution, stability-indicating UPLC method is non-negotiable for ensuring the quality of the final API. Such a method provides the necessary tool to monitor and control impurities, guaranteeing that each batch of Domperidone meets the stringent safety and quality standards demanded by regulatory authorities and, ultimately, patients. Future work in this area will likely focus on even more sensitive analytical techniques and the application of Quality by Design (QbD) principles to build quality into the manufacturing process from the very beginning.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Guo, Q., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]
-
Loughran, L., et al. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved from [Link]
-
Loughran, L., et al. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved from [Link]
-
Kumar, A., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Retrieved from [Link]
-
Guo, Q., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Domperidone. Retrieved from [Link]
-
National Institutes of Health. (2018). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. Retrieved from [Link]
- Google Patents. (2006). CN1810805A - Synthesis of domperidone maleate.
-
PubMed. (2007). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]
-
Shodhganga. (n.d.). Process Description of Domperidone Reaction Schemes Stage I. Retrieved from [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Retrieved from [Link]
-
PubChem. (n.d.). Domperidone Maleate. Retrieved from [Link]
-
PubChem. (n.d.). Domperidone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Domperidone - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. jchr.org [jchr.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. knorspharma.com [knorspharma.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. primescholars.com [primescholars.com]
- 21. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Domperidone Impurity D: Chemical Properties and Stability Profile
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Regulatory bodies worldwide mandate rigorous characterization and control of impurities to ensure the safety and efficacy of drug products. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. This technical guide provides a comprehensive examination of Domperidone Impurity D, a significant process-related impurity. Our focus will be on its chemical properties, stability profile, and the analytical methodologies crucial for its monitoring and control, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, as listed in the European Pharmacopoeia (EP), serves as a critical reference standard in the quality control of Domperidone.[1] Its presence in the final drug product must be strictly monitored to adhere to regulatory limits. Understanding the chemical behavior and stability of this impurity is paramount for developing robust manufacturing processes and stable formulations.
Chemical Identity and Physicochemical Properties of this compound
This compound is chemically identified as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one.[2][3] It is also referred to as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone.[2][3][4]
A thorough understanding of its physicochemical properties is the foundation for developing analytical methods and predicting its behavior in various environments.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1- yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol- 1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol- 2-one | [3][5] |
| CAS Number | 1614255-34-3 | [2][4][5] |
| Molecular Formula | C₃₂H₃₄ClN₇O₃ | [4][5][6] |
| Molecular Weight | 600.11 g/mol | [4][5][7] |
| Appearance | White to Off-White Solid | [6] |
| Storage | 2°C - 8°C in a well-closed container | [7] |
Genesis of an Impurity: Postulated Synthetic Pathway
This compound is a process-related impurity, meaning it is typically formed during the synthesis of the Domperidone API. Its structure suggests it arises from an N-alkylation reaction where a molecule of Domperidone reacts with a reactive intermediate from the synthesis process. A plausible synthetic route leading to the formation of Impurity D involves the reaction of Domperidone with 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a potential alkylating agent present in the reaction mixture.
Caption: Postulated synthetic pathway for this compound.
Forced Degradation and Stability Profile: A Predictive Analysis
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] While specific forced degradation data for this compound is not extensively published, we can infer its stability profile based on studies conducted on the parent drug, Domperidone.
Domperidone has been shown to degrade under acidic, basic, and oxidative stress conditions.[9][10] It is relatively stable under thermal and photolytic stress.[10][11] Given the structural similarity, it is reasonable to hypothesize that this compound will exhibit a comparable degradation profile.
Hypothesized Degradation Pathways:
-
Acidic and Basic Hydrolysis: The benzimidazolone rings in Impurity D are susceptible to hydrolysis under strong acidic and basic conditions, potentially leading to ring-opening products.
-
Oxidative Degradation: The tertiary amine groups within the piperidine ring and the alkyl chains are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.
The following workflow outlines a comprehensive approach to performing forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation studies.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound are crucial for ensuring the quality of Domperidone drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose.[1]
A Step-by-Step Protocol for HPLC Method Development:
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point for the separation of Domperidone and its impurities.
-
Mobile Phase Preparation: A gradient elution is typically required to achieve adequate separation of all impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Wavelength Selection: The UV detection wavelength should be selected based on the UV spectra of Domperidone and Impurity D to ensure adequate sensitivity for both compounds. A wavelength of around 287 nm is often used for Domperidone.[9]
-
Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
For enhanced separation efficiency and faster analysis times, UPLC can be a valuable alternative.[1] Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification and characterization of impurities and degradation products.[1]
Regulatory Context and Risk Assessment
The presence of impurities in a drug substance can impact its safety and efficacy. Therefore, regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for the control of impurities. This compound is listed in the European Pharmacopoeia, and its limits are defined therein.
A thorough risk assessment should be conducted to evaluate the potential impact of this compound on the safety of the drug product. This involves considering its concentration, structure-activity relationship, and any available toxicological data. The use of a well-characterized reference standard of Impurity D is indispensable for these assessments.[3][12]
Conclusion and Future Perspectives
A comprehensive understanding of the chemical properties and stability profile of this compound is fundamental for the development of high-quality Domperidone drug products. This guide has provided an in-depth overview of its chemical identity, potential synthetic pathways, and strategies for its analysis and control. While direct stability data for Impurity D is limited, a science-based approach allows for the prediction of its behavior under various stress conditions.
Future research should focus on performing detailed forced degradation studies specifically on this compound to confirm its degradation pathways and identify its degradation products. This will further enhance the development of robust, stability-indicating analytical methods and contribute to the overall safety and quality of Domperidone-containing medicines.
References
-
Domperidone EP Impurity D | 1614255-34-3 | SynZeal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Domperidone EP Impurity D | CAS 1614255-34-3 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]
-
Domperidone-impurities - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]
-
Domperidone EP Impurity D - Pharmace Research Laboratory. (n.d.). Retrieved January 16, 2026, from [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer | Prime Scholars. (n.d.). Retrieved January 16, 2026, from [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017). World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Retrieved from [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. (2019). Journal of Chromatographic Science, 57(9), 834-842. Retrieved from [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid. (2019). Journal of Chromatographic Science. Retrieved from [Link]
-
Forced degradation studies - MedCrave online. (2016). MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. Domperidone EP Impurity D | CymitQuimica [cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. primescholars.com [primescholars.com]
- 10. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
A Comprehensive Technical Guide to the Identification of By-products in Domperidone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Domperidone Synthesis
Domperidone, a widely utilized prokinetic and antiemetic agent, exerts its therapeutic effects as a specific antagonist of dopamine D2 receptors.[1][2] Its synthesis, a multi-step process, is susceptible to the formation of various by-products, including process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding and robust analytical control of these by-products are paramount for ensuring the quality and regulatory compliance of Domperidone.
This in-depth technical guide provides a comprehensive overview of the common synthetic routes for Domperidone, the mechanistic basis for the formation of key by-products, and detailed analytical methodologies for their identification and characterization. As a senior application scientist, the following sections are designed to offer not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to develop and validate their own robust impurity control strategies.
I. Synthetic Pathways to Domperidone: A Map of Potential By-product Formation
The most prevalent synthetic strategy for Domperidone involves the coupling of two key benzimidazolone intermediates: Intermediate 1 (1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one) and Intermediate 2 (5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one).[3][4] The formation of by-products can occur during the synthesis of these intermediates as well as in the final coupling step.
I.A. Synthesis of Intermediate 1 and Associated By-products
Two primary routes are employed for the synthesis of Intermediate 1.[3][4]
-
Route A: Cyclization followed by Alkylation: This route involves the initial formation of 1,3-dihydro-2H-benzimidazol-2-one from the cyclization of o-phenylenediamine, followed by alkylation with a 1,3-dihalopropane. A significant drawback of this route is the potential for di-substitution, leading to the formation of by-products.[3]
-
Route B: Alkylation followed by Reduction and Cyclization: This alternative route begins with the alkylation of an o-halo or o-amino substituted nitrobenzene with a 1,3-disubstituted propane, followed by reduction of the nitro group and subsequent cyclization. This pathway offers higher selectivity and avoids the formation of di-substituted by-products.[3][4]
Diagram: Synthetic Routes to Intermediate 1
Caption: Synthetic pathways for Intermediate 1, highlighting the potential for by-product formation in Route A.
I.B. Synthesis of Intermediate 2 and Potential Impurities
The synthesis of Intermediate 2 typically involves the coupling of a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization, mirroring Route B for Intermediate 1.[3][4] While generally a cleaner route, side reactions can still occur, particularly if reaction conditions are not carefully controlled.
I.C. Final Coupling and the Genesis of Key By-products
The final step in Domperidone synthesis is the nucleophilic substitution reaction between Intermediate 1 and Intermediate 2.[4] This crucial step is also a primary source of several process-related impurities.
Diagram: Final Coupling Step in Domperidone Synthesis
Caption: The final coupling of Intermediates 1 and 2 to form Domperidone, a critical step for by-product formation.
II. A Deep Dive into Domperidone By-products: Structures and Mechanisms of Formation
A number of process-related impurities and degradation products of Domperidone have been identified and are designated as impurities A, B, C, D, E, and F in the European Pharmacopoeia (EP).[5] Understanding their structures and the mechanisms by which they form is crucial for developing effective control strategies.
| Impurity Name | Chemical Name |
| Domperidone EP Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one[6][7][8] |
| Domperidone EP Impurity B | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carbaldehyde[9][10][11] |
| Domperidone EP Impurity C (N-Oxide) | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[2][12][13][14][15] |
| Domperidone EP Impurity D | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one[16][17][18][19] |
| Domperidone EP Impurity E | 1-[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one[20][21][22] |
| Domperidone EP Impurity F | 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][23][24][25][26][27] |
II.A. Formation Mechanisms of Key By-products
-
Impurity A (Unreacted Intermediate 2): This impurity is simply the unreacted starting material, Intermediate 2. Its presence in the final API is a direct result of an incomplete final coupling reaction.
-
Impurity B (Formylation of Intermediate 2): Impurity B is formed by the formylation of the piperidine nitrogen of Intermediate 2. This can occur if a formylating agent, such as dimethylformamide (DMF), is used as a solvent and is not completely removed or if it degrades to formic acid under the reaction conditions.
-
Impurity C (N-Oxidation): The formation of Domperidone N-Oxide is a common degradation pathway, particularly under oxidative stress.[28] It can also be formed as a process-related impurity if oxidizing agents are present during the synthesis or work-up.
-
Impurities D, E, and F (Di- and Tri-substituted Products): These impurities are more complex and arise from over-alkylation reactions.
-
Impurity D: Results from the N-alkylation of the benzimidazolone nitrogen of Domperidone with another molecule of Intermediate 1.
-
Impurity E: Is formed when the benzimidazolone nitrogen of Intermediate 1 is alkylated by another molecule of Domperidone.
-
Impurity F: Represents a di-alkylation of the benzimidazolone ring of Intermediate 1 with two molecules of Domperidone.
-
The formation of these over-alkylation products is favored by an excess of the alkylating agent (Intermediate 1 or Domperidone) and/or prolonged reaction times and elevated temperatures.
III. Analytical Strategies for By-product Identification and Quantification
A multi-faceted analytical approach is essential for the comprehensive identification and quantification of Domperidone by-products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detectors are the cornerstones of this approach, while Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in definitive structural elucidation.
III.A. UPLC-UV-MS/MS for Separation and Identification
A robust UPLC method coupled with both UV and tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for the detection and quantification of Domperidone and its impurities.
Diagram: UPLC-UV-MS/MS Analytical Workflow
Caption: A typical analytical workflow for the identification of Domperidone by-products.
Detailed UPLC-UV-MS/MS Protocol:
This protocol is a representative method and may require optimization based on the specific instrumentation and impurity profile.
1. Chromatographic Conditions:
-
Column: A sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for high-resolution separations.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.5% formic acid.[29]
-
Mobile Phase B: Methanol.[29]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 1-5 µL.
-
UV Detection: 285 nm.[3]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[28][29]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Precursor and Product Ions: The specific m/z transitions for Domperidone and its impurities need to be determined by infusing pure standards. For Domperidone, a common transition is m/z 426.3 → 175.2.[28]
-
Collision Energy and Other MS Parameters: These should be optimized for each compound to achieve maximum sensitivity.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the Domperidone API in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.[3]
Table of Expected Retention Times and MRM Transitions (Hypothetical):
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Impurity A | ~2.5 | 252.1 | [To be determined] |
| Impurity B | ~3.0 | 280.1 | [To be determined] |
| Domperidone | ~4.0 | 426.3 | 175.2 |
| Impurity C | ~4.2 | 442.3 | [To be determined] |
| Impurity D | ~4.5 | 600.1 | [To be determined] |
| Impurity E | ~4.8 | 600.1 | [To be determined] |
| Impurity F | ~5.2 | 717.7 | [To be determined] |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be confirmed with reference standards.
III.B. NMR Spectroscopy for Unambiguous Structural Elucidation
For novel or unknown impurities, and for the definitive confirmation of the structures of known by-products, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment.[20]
Key NMR Insights for Domperidone and its By-products:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts of the aromatic and aliphatic protons can be used to distinguish between the different benzimidazolone and piperidine moieties.
-
¹³C NMR: Indicates the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
Example Application: Distinguishing Impurities D and E
Impurities D and E are isomers with the same molecular weight. While they may be difficult to separate chromatographically, their distinct substitution patterns on the benzimidazolone rings will result in different ¹H and ¹³C NMR chemical shifts and unique HMBC correlations, allowing for their unambiguous identification.
IV. Regulatory Landscape and Acceptance Criteria
The control of impurities in pharmaceutical products is strictly regulated by international guidelines such as those from the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
The European Pharmacopoeia specifies limits for the known impurities in Domperidone. For impurities A, B, C, D, E, and F, the individual limit is typically not more than 0.25%.[5] The total of these and any other unspecified impurities is also controlled.[5] It is essential for drug manufacturers to adhere to these limits to ensure patient safety and receive regulatory approval.
V. Conclusion and Future Perspectives
The identification and control of by-products in Domperidone synthesis is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the synthetic pathways and the mechanisms of impurity formation, coupled with the application of advanced analytical techniques such as UPLC-UV-MS/MS and NMR, is essential for ensuring the quality, safety, and efficacy of the final drug product.
As synthetic methodologies evolve and analytical instrumentation becomes more sensitive, it is likely that new, previously undetected impurities may be identified. Therefore, a continuous process of method development, validation, and impurity profiling is necessary to maintain the highest standards of quality for Domperidone. This guide serves as a foundational resource for scientists and researchers in this ongoing endeavor.
References
-
Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(35), 22869–22880. [Link]
-
Naveed, S., Qamar, F., & Zainab, S. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars Library, 3(4), 133-137. [Link]
-
European Pharmacopoeia 6.0. (2007). Domperidone. uspbpep.com. [Link]
-
Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. [Link]
-
Wang, J., Wang, H., Liu, Y., & Li, H. (2013). Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. Biomedical Chromatography, 27(5), 649-655. [Link]
-
Pharmace Research Laboratory. Domperidone EP Impurity D. [Link]
-
Reddy, G. S., Kumar, A., & Rao, J. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 806-814. [Link]
-
Briti Scientific. Domperidone EP Impurity C. [Link]
-
GLP Pharma Standards. Domperidone EP Impurity D | CAS No- 1614255-34-3. [Link]
- Google Patents. (2006).
-
Alentris Research Pvt. Ltd. Domperidone EP Impurity C. [Link]
-
Reddy, G. S., Kumar, A., & Rao, J. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Oxford Academic. [Link]
-
Pharmace Research Laboratory. Domperidone EP Impurity B. [Link]
-
SynZeal. Domperidone EP Impurity D | 1614255-34-3. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 53786-28-0 Domperidone EP Impurity A. [Link]
-
SynThink Research Chemicals. Domperidone EP Impurities and Related Compounds. [Link]
-
Veeprho. Domperidone EP Impurity E | CAS 1346602-50-3. [Link]
-
Analytica Chemie. Domperidone Imp. C (EP). [Link]
-
Analytica Chemie. Domperidone Imp. D (EP). [Link]
-
Pharmaffiliates. Domperidone - Impurity F. [Link]
-
Qiu, X. J., Wang, G., & Zuo, Z. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. Drug research, 64(6), 330-334. [Link]
-
GLP Pharma Standards. Domperidone EP Impurity A | CAS No- 53786-28-0. [Link]
-
SynZeal. Domperidone EP Impurity A | 53786-28-0. [Link]
-
PubChem. Domperidone. [Link]
-
Pharmaffiliates. Domperidone-impurities. [Link]
-
SynZeal. Domperidone Impurities. [Link]
-
Cleanchem. Domperidone EP Impurity A | CAS No: 53786-28-0. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 1346602-50-3 Domperidone EP Impurity E. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 1346598-11-5 Domperidone EP Impurity B. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
GLP Pharma Standards. Domperidone EP Impurity C | CAS No- 118435-03-3. [Link]
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. synergyscitech.com [synergyscitech.com]
- 3. scribd.com [scribd.com]
- 4. academic.oup.com [academic.oup.com]
- 5. uspbpep.com [uspbpep.com]
- 6. CAS 53786-28-0 Domperidone EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. Domperidone EP Impurity A | 53786-28-0 | SynZeal [synzeal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. Domperidone EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 11. CAS 1346598-11-5 Domperidone EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 12. britiscientific.com [britiscientific.com]
- 13. alentris.org [alentris.org]
- 14. Domperidone Imp. C (EP) - Analytica Chemie [analyticachemie.in]
- 15. glppharmastandards.com [glppharmastandards.com]
- 16. pharmaceresearch.com [pharmaceresearch.com]
- 17. glppharmastandards.com [glppharmastandards.com]
- 18. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 19. Domperidone Imp. D (EP) - Analytica Chemie [analyticachemie.in]
- 20. biosynth.com [biosynth.com]
- 21. veeprho.com [veeprho.com]
- 22. CAS 1346602-50-3 Domperidone EP Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 23. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]
- 24. DoMperidone EP IMpurity F | 1391053-55-6 [chemicalbook.com]
- 25. pharmaffiliates.com [pharmaffiliates.com]
- 26. pharmaffiliates.com [pharmaffiliates.com]
- 27. Domperidone Impurities | SynZeal [synzeal.com]
- 28. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Discovery and Characterization of Domperidone Impurity D: A Technical Guide for Pharmaceutical Scientists
An In-depth Exploration of a Key Process-Related Impurity
Introduction: The Imperative of Purity in Domperidone Manufacturing
Domperidone, a widely used prokinetic and antiemetic agent, functions as a peripheral dopamine D2-receptor antagonist.[1] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical manufacturing, the identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and consistency of the final drug product. Process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), are of particular concern as they can be structurally similar to the API and may possess undesirable pharmacological or toxicological properties. This guide provides a comprehensive technical overview of the discovery, formation, and analytical characterization of a critical process-related impurity of Domperidone, designated as Domperidone Impurity D in the European Pharmacopoeia (EP).[2]
The Genesis of this compound: An Inevitable Consequence of Synthesis
The discovery of this compound is a direct outcome of the synthetic route employed for the production of Domperidone. It is not a degradation product but rather a process-related impurity that arises from a side reaction during the coupling of key intermediates.[3] The formation of this impurity is a classic example of over-alkylation, a common challenge in multi-step organic synthesis.
The synthesis of Domperidone typically involves the coupling of two primary intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[4][5] During this crucial step, the desired reaction is the formation of a single bond between the propyl chain of the first intermediate and the piperidine nitrogen of the second. However, under certain reaction conditions, a secondary reaction can occur where a second molecule of the benzimidazolone-containing intermediate reacts with the newly formed Domperidone molecule, leading to the formation of Impurity D.
Elevated temperatures and extended reaction times are known to promote this over-alkylation, highlighting the critical need for strict process control during manufacturing to minimize its formation.[3]
Visualizing the Synthetic Pathway and Formation of Impurity D
Caption: Synthetic pathway of Domperidone and the formation of Impurity D.
Analytical Workflow for the Identification and Characterization of this compound
A robust analytical workflow is paramount for the detection, isolation, and structural elucidation of process-related impurities. The following sections detail the methodologies employed for this compound.
High-Resolution Separation: The Role of Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of pharmaceutical impurities due to its high resolution, speed, and sensitivity.[6][7] A validated UPLC method is essential for the accurate quantification of this compound and other related substances.
This protocol is adapted from the method developed by Whelan, L., et al. (2015).[6]
-
Instrumentation: An Acquity UPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Chromatographic Column: A Hypersil Zorbax eXtra Densely Bonded C18 column (30 mm x 4.6 mm, 1.8 µm) provides excellent separation efficiency.[6]
-
Mobile Phase:
-
Solvent A: 0.06 M ammonium acetate in water.
-
Solvent B: Methanol.
-
-
Gradient Program:
Time (min) % Solvent B 0 30 5 70 6 30 | 7.5 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 3 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
This method has been shown to effectively separate Domperidone from its known process-related impurities, including Impurity D.[6]
Isolation for Structural Confirmation: The Necessity of Preparative Chromatography
To definitively confirm the structure of an impurity and to qualify it as a reference standard, it must be isolated in a pure form. Preparative High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. While a specific preparative method for this compound is not detailed in the reviewed literature, a general approach can be outlined:
-
Method Development: The analytical UPLC method is scaled up to a preparative HPLC system. This involves selecting a larger particle size column of the same stationary phase and optimizing the flow rate and gradient for larger sample loads.
-
Fraction Collection: The eluent corresponding to the peak of Impurity D is collected.
-
Purity Analysis: The collected fractions are analyzed using the analytical UPLC method to confirm their purity.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is removed, typically under reduced pressure, to yield the isolated impurity.
Unambiguous Structural Elucidation: The Power of Mass Spectrometry and Nuclear Magnetic Resonance
Once isolated, the structure of this compound is elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity.
-
Molecular Weight: The molecular formula of this compound is C₃₂H₃₄ClN₇O₃, with a molecular weight of 600.1 g/mol .[8] High-resolution mass spectrometry would confirm this with high accuracy.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of the benzimidazolone moieties and cleavages along the propyl chains, providing further structural confirmation.[3]
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous structural assignment.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzimidazolone rings, the protons of the piperidine ring, and the methylene protons of the two propyl chains.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the benzimidazolone rings, the aromatic carbons, and the aliphatic carbons of the piperidine and propyl groups.[3]
-
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between different parts of the molecule, confirming the precise location of the additional benzimidazolone-propyl group.
Visualizing the Analytical Workflow
Sources
- 1. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DoMperidone EP IMpurity D | C32H34ClN7O3 | CID 71316188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Purity Analysis: A UPLC-Based Approach for the Separation of Domperidone and Its Impurities
By: A Senior Application Scientist
Abstract
This application note presents a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Domperidone and its European Pharmacopoeia (EP) specified impurities. By leveraging the principles of Analytical Quality by Design (AQbD), this guide provides a comprehensive protocol for researchers, scientists, and drug development professionals. The methodology detailed herein not only ensures baseline separation of all critical impurities but also offers a significant reduction in analysis time and solvent consumption compared to traditional HPLC methods. This document delves into the causality behind the experimental choices, providing a self-validating system for trustworthy and reproducible results, all grounded in authoritative scientific literature and regulatory guidelines.
Introduction: The Imperative of Impurity Profiling in Domperidone
Domperidone, a widely used prokinetic and antiemetic agent, functions as a peripheral dopamine D2 receptor antagonist.[1] Its therapeutic efficacy and safety are intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality and safety of Domperidone drug substances and products.
This application note moves beyond a simple recitation of steps, embracing the philosophy of Analytical Quality by Design (AQbD). AQbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding and control of variables to ensure a robust and reliable method throughout its lifecycle.[3] By understanding the physicochemical properties of Domperidone and its impurities, we can rationally design a UPLC method that is not only efficient but also rugged and transferable.
Understanding the Analytes: Domperidone and Its EP Impurities
A thorough understanding of the chemical structures and properties of the target analytes is the foundation of effective method development.
Domperidone:
-
Chemical Name: 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one[1]
-
Molecular Formula: C₂₂H₂₄ClN₅O₂[4]
-
Key Physicochemical Properties: Domperidone is a basic compound with a pKa of approximately 7.9.[3] It is sparingly soluble in water and methanol.[5][6] Its structure contains both hydrophobic (chlorophenyl, benzimidazolone) and polar (piperidine, amide) moieties, making it well-suited for reversed-phase chromatography.
European Pharmacopoeia (EP) Specified Impurities:
A critical aspect of this work is the effective separation of Domperidone from its specified impurities. The structures of these impurities, as defined by the European Pharmacopoeia, are presented below. Their potential origins, whether from synthesis or degradation, are also discussed.
| Impurity Name | Chemical Name | Potential Origin |
| Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one[7] | Synthesis Intermediate[8] |
| Impurity B | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine[7] | Synthesis-related |
| Impurity C | cis-4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide[7] | Oxidative Degradation[7] |
| Impurity D | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one[7] | Synthesis By-product |
| Impurity E | 1-[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one[5] | Synthesis By-product |
| Impurity F | 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[5] | Synthesis By-product |
The structural similarities and variations in polarity among these compounds present a significant chromatographic challenge, necessitating a high-resolution separation technique like UPLC.
The UPLC Advantage: Rationale for Method Selection
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for impurity profiling. By utilizing sub-2 µm particle columns, UPLC systems can achieve:
-
Higher Resolution and Peak Capacity: This allows for the separation of closely eluting impurities, which is critical for accurate quantification.
-
Faster Analysis Times: The shorter column lengths and higher optimal flow rates dramatically reduce run times, increasing sample throughput.
-
Increased Sensitivity: Sharper, more concentrated peaks lead to improved signal-to-noise ratios, enabling the detection and quantification of trace-level impurities.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.
Method Development and Protocol: An AQbD-Informed Approach
The following UPLC method was developed and validated based on a published study and refined with AQbD principles to ensure robustness.[9]
Chromatographic System and Conditions
| Parameter | Specification |
| Instrumentation | A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector. |
| Column | Hypersil Zorbax eXtra Densely Bonded C18, 30 x 4.6 mm, 1.8 µm[9] |
| Mobile Phase A | 0.06 M Ammonium Acetate in water[9] |
| Mobile Phase B | Methanol[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 40°C[9] |
| Detection Wavelength | 280 nm[9] |
| Injection Volume | 3 µL[9] |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 4.0 | 30 | 70 |
| 6.0 | 30 | 70 |
| 6.1 | 70 | 30 |
| 7.5 | 70 | 30 |
Rationale for Method Parameters
-
Column Chemistry: A C18 stationary phase is chosen for its excellent retention of the moderately non-polar Domperidone and its impurities. The dense bonding and small particle size of the chosen column provide the high efficiency required for this separation.
-
Mobile Phase: The use of an ammonium acetate buffer helps to maintain a consistent pH and improve peak shape, especially for the basic piperidine moiety in Domperidone and some of its impurities. Methanol is selected as the organic modifier to achieve the desired selectivity.
-
Gradient Elution: A gradient program is essential to elute all impurities with good peak shape and resolution in a reasonable timeframe. The initial conditions are optimized for the retention and separation of more polar impurities, while the increasing organic strength elutes the more hydrophobic compounds.
-
Temperature: An elevated column temperature of 40°C reduces the mobile phase viscosity, allowing for a higher flow rate without excessive backpressure, and can also improve peak efficiency.[9]
-
Detection: A wavelength of 280 nm is selected for the detection of Domperidone and its impurities, as it provides a good response for the benzimidazolone chromophore present in all the molecules.[9]
Experimental Workflow
Caption: UPLC Analysis Workflow for Domperidone and its Impurities.
Step-by-Step Protocol
1. Preparation of Solutions:
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
- Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 2.5 mg of Domperidone reference standard and each impurity reference standard in a 25 mL volumetric flask with diluent.
- Sample Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the Domperidone drug substance or product in a volumetric flask with diluent to achieve a final concentration of approximately 100 µg/mL.
2. UPLC System Setup and Analysis:
- Set up the UPLC system according to the parameters in the "Chromatographic System and Conditions" table.
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
- Inject the diluent as a blank to ensure the absence of interfering peaks.
- Inject the standard and sample solutions.
3. Data Analysis:
- Identify the peaks corresponding to Domperidone and its impurities based on their retention times from the standard chromatogram.
- Calculate the amount of each impurity in the sample using the peak areas and the concentration of the corresponding impurity in the standard solution.
Expected Results and Chromatographic Performance
The described UPLC method is designed to provide excellent separation of Domperidone from its six EP-specified impurities. Based on a published study, the following retention times can be expected:[10]
| Compound | Retention Time (min) |
| Impurity A | 1.29 |
| Impurity B | 2.57 |
| Domperidone | 3.93 |
| Impurity D & E | 4.43 |
| Impurity F | 4.85 |
| Impurity C | 5.01 |
Predicted Elution Order and Rationale:
The elution order is consistent with the principles of reversed-phase chromatography.
-
Impurity A , lacking the long propyl-benzimidazolone side chain, is the most polar and therefore elutes first.
-
Impurity B , with a formyl group instead of the bulkier side chain, is also more polar than Domperidone and elutes earlier.
-
Domperidone elutes next.
-
Impurities D, E, and F are structurally larger and more hydrophobic than Domperidone, leading to longer retention times.
-
Impurity C , the N-oxide of Domperidone, is expected to be more polar than Domperidone. However, its later elution in this specific method suggests that other factors, such as interactions with the stationary phase, may influence its retention.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11] The validation process provides a self-validating system, demonstrating the method's trustworthiness.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of Domperidone and its specified impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for Domperidone and each impurity. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit for each impurity. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at this level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution, retention time, or quantification when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Logical Flow of Method Validation
Caption: Logical Relationship of ICH Q2(R2) Validation Parameters.
Conclusion: A New Standard for Domperidone Purity Analysis
This application note has detailed a rapid, sensitive, and robust UPLC method for the separation of Domperidone and its six European Pharmacopoeia specified impurities. By adopting an Analytical Quality by Design approach, we have not only provided a step-by-step protocol but also elucidated the scientific rationale behind the method's parameters. The significant reduction in analysis time and solvent consumption makes this method a superior alternative to traditional HPLC, aligning with modern laboratory goals of efficiency and sustainability. The comprehensive validation plan ensures that the method is reliable and fit for its intended purpose in a regulated environment. This work provides researchers, scientists, and drug development professionals with a powerful tool for ensuring the quality, safety, and efficacy of Domperidone.
References
-
SynThink Research Chemicals. Domperidone EP Impurities and Related Compounds. Available from: [Link]
- Google Patents. US12478612B2 - Deuterated domperidone compositions, methods, and preparation.
-
Yu, L., Shao, R., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23556-23569. Available from: [Link]
-
ResearchGate. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF. Available from: [Link]
-
PubMed. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Available from: [Link]
-
Whelan, L., Regan, F., & Sisk, G. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 53(5), 733-739. Available from: [Link]
-
Prime Scholars. In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Available from: [Link]
-
Semantic Scholar. The methodology for preparing domperidone: strategies, routes and reaction processes. Available from: [Link]
- Google Patents. CN108697700A - Deuterated domperidone compositions and methods for treating disorders.
-
RSC Publishing. The methodology for preparing domperidone: strategies, routes and reaction processes. Available from: [Link]
-
PubChem. Domperidone. Available from: [Link]
-
uspbpep.com. Print Preview - C:\DOCUME
1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. Available from: [Link] -
CrystEngComm (RSC Publishing). Novel salts of the antiemetic drug domperidone: synthesis, characterization and physicochemical property investigation. Available from: [Link]
-
International Journal for Pharmaceutical Research Scholars (IJPRS). Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation. Available from: [Link]
-
LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Available from: [Link]
-
Process Description of Domperidone Reaction Schemes Stage I. Available from: [Link]
-
Oxford Academic. The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Available from: [Link]
-
ResearchGate. (PDF) Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. Available from: [Link]
-
Waters Corporation. A Systematic Approach Towards UPLC Methods Development. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available from: [Link]
-
SynZeal. Domperidone Impurities. Available from: [Link]
-
PubMed. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Available from: [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]
-
PubMed Central (PMC). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Available from: [Link]
-
ResearchGate. Method for separating polar and non-polar target compounds. Available from: [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Domperidone | 57808-66-9 [chemicalbook.com]
- 7. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. primescholars.com [primescholars.com]
Application Note: A Validated UPLC Method for the Quantification of Domperidone Impurity D in Bulk Drug Substance
Abstract
This application note presents a comprehensive, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of Domperidone Impurity D in Domperidone active pharmaceutical ingredient (API). The control of impurities is a critical regulatory requirement for ensuring the safety and efficacy of pharmaceutical products. This compound is identified as a specified, process-related impurity in major pharmacopoeias, necessitating a reliable analytical method for its monitoring.[1][2] This guide provides a step-by-step protocol, from solution preparation to method validation, grounded in International Council for Harmonisation (ICH) guidelines. The methodology is designed for researchers, quality control analysts, and drug development professionals involved in the quality assessment of Domperidone.
Introduction: The Rationale for Impurity Quantification
In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, which can originate from raw materials, synthetic pathways, or degradation, may impact the drug's safety and efficacy.[3] Domperidone (5-chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl]piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) is a widely used antiemetic and prokinetic agent.[4] Its synthesis is a multi-step process where side reactions can lead to the formation of process-related impurities.
This compound , chemically known as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a specified impurity listed in the European Pharmacopoeia (Ph. Eur.).[1][2][5] As a specified impurity, it must be monitored and controlled within strict limits.[1][2] This application note details a highly sensitive and rapid UPLC method developed and validated to meet these regulatory expectations.
Analytical Strategy: UPLC for Enhanced Separation
The chosen analytical approach is Reverse-Phase Ultra-Performance Liquid Chromatography (UPLC) with a sub-2 µm particle column. This technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, which boosts laboratory throughput.[6][7] The method effectively separates Domperidone from Impurity D and other related substances, ensuring accurate quantification.
Experimental Protocol
This protocol is based on a validated UPLC method for Domperidone and its process-related impurities.[6][7][8]
Materials and Reagents
-
Reference Standards: Domperidone CRS, this compound CRS.
-
Solvents: HPLC-grade Methanol, HPLC-grade Ammonium Acetate.
-
Water: Ultrapure water (e.g., Milli-Q grade).
-
Domperidone API: Bulk drug substance to be tested.
Instrumentation & Chromatographic Conditions
A UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.
| Parameter | Specification | Causality & Rationale |
| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm) | The sub-2 µm particle size provides high separation efficiency and speed. The C18 stationary phase is ideal for retaining and separating the moderately nonpolar Domperidone and its impurities.[7][8] |
| Mobile Phase A | 0.06 M Ammonium Acetate in water | The aqueous buffer controls the pH and provides ionic strength, which helps in achieving sharp, symmetrical peak shapes. |
| Mobile Phase B | Methanol | Methanol is the organic modifier used to elute the analytes from the C18 column. A gradient elution is employed for optimal separation of all related substances.[6] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and backpressure for the specified column dimensions.[6][8] |
| Gradient Program | Defined in specific lab SOPs (A typical gradient would start with high aqueous content and ramp up the organic phase to elute highly retained components) | A gradient is essential to separate early-eluting polar impurities from the main API peak and late-eluting nonpolar impurities like Impurity D within a short run time. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility of retention times.[6][8] |
| Detection | UV at 280 nm | This wavelength provides good sensitivity for both Domperidone and its benzimidazole-containing impurities, which share similar chromophores.[6][8] |
| Injection Vol. | 3 µL | A small injection volume is typical for UPLC to prevent column overloading and maintain high efficiency.[6][8] |
Preparation of Solutions
-
Diluent: Prepare a suitable mixture of mobile phase components (e.g., 50:50 v/v Water:Methanol) to ensure sample solubility and compatibility with the chromatographic system.
-
Reference Standard Stock Solution (Impurity D): Accurately weigh about 5 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution (for Quantification): Further dilute the Stock Solution to the target specification level. For an impurity limit of 0.25%, this would be around 2.5 µg/mL relative to a 1 mg/mL API sample concentration.
-
Sample Solution: Accurately weigh about 50 mg of Domperidone API into a 50 mL volumetric flask. Dissolve in Diluent, using sonication if necessary, and dilute to volume. This yields a nominal concentration of 1.0 mg/mL (1000 µg/mL).
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified. A solution containing both Domperidone and Impurity D is used.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs between Domperidone and nearest peak ≥ 2.0 | Ensures baseline separation, which is critical for accurate peak integration and quantification.[9] |
| Tailing Factor (Tf) | Tf for Domperidone and Impurity D peaks ≤ 2.0 | Confirms good peak symmetry, preventing co-elution issues and ensuring accurate integration. |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections of the standard | Demonstrates the precision and reproducibility of the injector and the overall system.[8] |
Analysis and Calculation
-
Sequence: Inject the Diluent (as a blank), followed by six replicate injections of the Working Standard Solution, and then the Sample Solution(s).
-
Identification: Identify the Impurity D peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram. One study reported a retention time of approximately 4.43 min for Impurities D&E.[8]
-
Calculation: Calculate the percentage of Impurity D in the Domperidone API using the external standard formula:
% Impurity D = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.
Specificity
-
Protocol: Analyze a blank (diluent), Domperidone API, Impurity D standard, and a spiked sample containing both. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the Domperidone API to ensure that any resulting degradants do not co-elute with the Impurity D peak.[3] Use a PDA detector to assess peak purity.
-
Rationale: This confirms that the signal measured is unequivocally from Impurity D and not from any other compound.
Linearity
-
Protocol: Prepare a series of at least five concentrations of Impurity D, typically ranging from the LOQ to 150% of the specification limit. Inject each concentration in triplicate and plot a graph of mean peak area versus concentration.
-
Rationale: Demonstrates a direct proportional relationship between analyte concentration and detector response. The acceptance criterion is typically a correlation coefficient (R²) ≥ 0.999.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of Impurity D and inject them.
-
Rationale: LOD is the lowest concentration that can be detected but not necessarily quantified (S/N ≥ 3:1). LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10:1).[6][8]
Accuracy
-
Protocol: Perform a recovery study by spiking known amounts of Impurity D standard into the Domperidone API sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Rationale: This measures the closeness of the experimental value to the true value. The acceptance criteria for recovery are typically between 97.0% and 103.0%.[3]
Precision
-
Protocol:
-
Repeatability: Analyze six separate preparations of the Domperidone API sample (spiked at 100% of the specification limit) on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Rationale: Measures the degree of scatter between a series of measurements. The acceptance criterion is a Relative Standard Deviation (%RSD) of ≤ 2.0%.[8]
Conclusion
The UPLC method described provides a rapid, specific, and reliable tool for the quantification of this compound in bulk drug substance. The short run time of approximately 7.5 minutes allows for high sample throughput, making it ideal for routine quality control environments.[7] Proper validation of this method in accordance with ICH guidelines will ensure compliance with global regulatory standards and contribute to the overall quality and safety of the final Domperidone drug product.
References
-
SynZeal. Domperidone EP Impurity D. SynZeal. Available from: [Link]
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Pharmaffiliates. Available from: [Link]
-
Veeprho. Domperidone EP Impurity D | CAS 1614255-34-3. Veeprho. Available from: [Link]
-
Curtin Whelan, L., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Available from: [Link]
-
PubMed. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. National Center for Biotechnology Information. Available from: [Link]
-
Scribd. USP Medicines Compendium - Domperidone Tablets - 2014-06-30. Scribd. Available from: [Link]
-
USPBPEP. Domperidone maleate. USPBPEP. Available from: [Link]
-
Oxford Academic. The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Available from: [Link]
-
Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. Available from: [Link]
-
Pharmace Research Laboratory. Domperidone EP Impurity D. Pharmace Research Laboratory. Available from: [Link]
-
Council of Europe. List of European Pharmacopoeia Reference Standards. EDQM. Available from: [Link]
-
Scilit. The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Scilit. Available from: [Link]
-
USPBPEP. Domperidone Monograph. USPBPEP. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. jchr.org [jchr.org]
- 4. veeprho.com [veeprho.com]
- 5. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. uspbpep.com [uspbpep.com]
Application Note: A Comprehensive Guide to Chromatographic Techniques for Impurity Profiling of Domperidone
Introduction: The Criticality of Impurity Profiling in Domperidone
Domperidone, a widely utilized prokinetic and antiemetic agent, functions as a peripheral dopamine D2-receptor antagonist.[1] Its therapeutic efficacy and safety are intrinsically linked to its purity. The presence of impurities, even at trace levels, can significantly impact the drug's safety profile and therapeutic window. Therefore, a robust and validated analytical methodology for the comprehensive impurity profiling of Domperidone is not merely a regulatory requirement but a cornerstone of patient safety and product quality. This guide provides an in-depth exploration of the chromatographic techniques, methodologies, and underlying scientific principles essential for the accurate identification, quantification, and control of impurities in Domperidone.
The International Council for Harmonisation (ICH) has established stringent guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, which mandate the reporting, identification, and qualification of impurities.[2][3][4] This application note is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate analytical methods that are not only compliant with these regulations but also scientifically sound and practically robust.
Understanding Domperidone and Its Potential Impurities
A thorough understanding of Domperidone's chemical structure and its synthetic pathway is fundamental to anticipating potential process-related impurities. Degradation pathways, elucidated through forced degradation studies, reveal potential degradation products that may arise during the shelf-life of the drug substance or product.
Structure of Domperidone:
Caption: Chemical Structure of Domperidone.
Common Impurities:
Impurities in Domperidone can be broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process, these can include starting materials, intermediates, by-products, and reagents.
-
Degradation Products: Formed due to the degradation of the drug substance under the influence of light, heat, humidity, acid, or base.
-
Residual Solvents: Organic volatile chemicals used during the synthesis process.
Some of the known impurities of Domperidone include:
| Impurity Name | Chemical Name | Type |
| Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Process-Related |
| Impurity B | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine | Process-Related |
| Domperidone N-Oxide | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide | Degradation Product |
| Impurity D | 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone | Process-Related |
A comprehensive list of impurities and their structures is crucial for method development and validation.[5]
Chromatographic Strategies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for the impurity profiling of Domperidone due to their high resolution, sensitivity, and reproducibility.
Method I: Stability-Indicating RP-HPLC Method
This method is designed to separate Domperidone from its degradation products, making it suitable for stability studies.
Rationale for Method Selection:
A reversed-phase C18 column is chosen for its versatility and excellent retention of moderately polar compounds like Domperidone and its impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of selectivity and resolution. UV detection is appropriate as Domperidone and its chromophoric impurities exhibit significant absorbance in the UV region.
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Agilent Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Domperidone working standard into a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate for 5 minutes, and make up to volume.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For tablets, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Domperidone into a 100 mL volumetric flask, add the mobile phase, sonicate, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.[6]
4. System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Workflow for RP-HPLC Analysis:
Caption: General workflow for RP-HPLC analysis of Domperidone.
Method II: Rapid UPLC Method for Process-Related Impurities
This UPLC method offers a significant reduction in analysis time and solvent consumption, making it ideal for high-throughput screening in a quality control environment.[7]
Rationale for Method Selection:
UPLC utilizes sub-2 µm particle size columns, which provide higher efficiency and resolution compared to traditional HPLC columns. This allows for faster flow rates and shorter run times without compromising separation quality. A gradient elution is employed to effectively separate impurities with a wider range of polarities.
Experimental Protocol:
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Hypersil Zorbax eXtra Densely Bonded C18, 30 x 4.6 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.06 M Ammonium Acetate[7] |
| Mobile Phase B | Methanol[7] |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 280 nm[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 3 µL[7] |
3. Preparation of Solutions:
-
Prepare standard and sample solutions as described in the HPLC method, using the mobile phase as the diluent.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products that may form under various stress conditions.[8][9] These studies are conducted in accordance with ICH guideline Q1A(R2).[2]
Protocol for Forced Degradation:
1. Acid Hydrolysis:
-
Dissolve 10 mg of Domperidone in 10 mL of 0.1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH and dilute to the desired concentration with the mobile phase.
2. Base Hydrolysis:
-
Dissolve 10 mg of Domperidone in 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1 M HCl and dilute to the desired concentration.
3. Oxidative Degradation:
-
Dissolve 10 mg of Domperidone in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute to the desired concentration with the mobile phase.
4. Thermal Degradation:
-
Keep a known quantity of Domperidone powder in a hot air oven at 80°C for 24 hours.
-
Dissolve the sample in the mobile phase to the desired concentration.
5. Photolytic Degradation:
-
Expose a solution of Domperidone to sunlight for 8 hours.
-
Analyze the solution by the developed chromatographic method.
Logical Flow of Forced Degradation and Analysis:
Caption: Workflow for forced degradation studies of Domperidone.
Method Validation: Ensuring Trustworthiness and Reliability
The developed chromatographic method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][10]
Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[11] | No interference from blank, placebo, and known impurities at the retention time of Domperidone. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | %RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in flow rate, mobile phase composition, etc. |
Representative Validation Data:
| Parameter | Result |
| Linearity Range (Domperidone) | 12.5 - 200.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.041 µg/mL (4.1 ng/mL) |
| LOQ | 0.126 µg/mL (12.6 ng/mL) |
| Accuracy (% Recovery) | 99.6% |
| Precision (%RSD) | 0.04% |
Advanced Techniques: LC-MS for Impurity Identification
For the structural elucidation of unknown impurities detected during profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[12][13]
Rationale for LC-MS:
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of impurities and provides fragmentation patterns that can be used to deduce their structures.
Typical LC-MS/MS Parameters:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detector | Triple Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Full Scan for molecular weight determination; Product Ion Scan for fragmentation analysis. |
| Collision Energy | Optimized for fragmentation of Domperidone and its impurities. |
Conclusion: A Holistic Approach to Impurity Profiling
The impurity profiling of Domperidone is a multifaceted process that requires a combination of robust chromatographic techniques, thorough method validation, and a deep understanding of the drug's chemistry. By implementing the detailed protocols and adhering to the scientific principles outlined in this guide, researchers and drug development professionals can establish a comprehensive and reliable system for ensuring the quality, safety, and efficacy of Domperidone. The integration of HPLC, UPLC, and LC-MS, guided by the principles of the ICH, provides a powerful framework for the complete characterization of the impurity profile of Domperidone.
References
-
Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Available at: [Link]
-
Reddy, G. S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 834-842. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks, 14(3), 1135-1142. Available at: [Link]
-
Nagewara Rao, A. B. N., et al. (2012). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Der Pharmacia Lettre, 4(6), 1712-1720. Available at: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available at: [Link]
-
Sravani, G., et al. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in Tablet Dosage Form. Journal of Drug Delivery and Therapeutics, 13(2), 56-62. Available at: [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. Available at: [Link]
-
Lynch, T., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(6), 513-519. Available at: [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
Ramu, B., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. Journal of Chemical and Pharmaceutical Research, 6(7), 1980-1988. Available at: [Link]
-
Abdel-Mottaleb, M. M., et al. (2017). Preparation and characterization of domperidone nanoparticles for dissolution improvement. International Journal of Applied Pharmaceutics, 9(5), 44-49. Available at: [Link]
-
International Council for Harmonisation. (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
Patel, B. H., et al. (2012). Development and validation of RP - HPLC method for simultaneous estimation of famotidine and domperidone in pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 644-648. Available at: [Link]
-
SynZeal. Domperidone EP Impurity A. Available at: [Link]
-
Meng, F., et al. (2015). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Planta Medica, 81(12/13), 1164-1170. Available at: [Link]
-
Patil, A. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. jchr.org [jchr.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. database.ich.org [database.ich.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. jocpr.com [jocpr.com]
- 13. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Domperidone Impurity D using a Validated HPLC Method
Introduction: The Critical Role of Impurity Profiling in Domperidone Quality Control
Domperidone is a widely used prokinetic and antiemetic agent that functions as a selective peripheral dopamine D2 and D3 receptor antagonist.[1][2] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[3] Consequently, the identification and quantification of impurities are paramount in pharmaceutical quality control (QC) to mitigate potential risks to patient health.[4] Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances and products.[5][6]
This application note provides a comprehensive guide for the use of Domperidone Impurity D as a reference standard in the quality control testing of Domperidone API. This compound, chemically identified as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a known process-related impurity.[7][8] It is understood to be an over-alkylation product that can form during the synthesis of Domperidone, which involves the coupling of two key benzimidazolone derivatives.[7][9] The control of such synthesis-related impurities is crucial for ensuring batch-to-batch consistency and the overall safety profile of the final drug product.
This document details a robust High-Performance Liquid Chromatography (HPLC) method, aligned with pharmacopeial standards, for the accurate quantification of this compound.[10] It is intended for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental design and validation requirements.
The Reference Standard: this compound
A reference standard is a highly purified compound used as a measurement benchmark in analytical testing.[3] For impurity quantification, a well-characterized reference standard is indispensable for achieving accurate and reproducible results.[7]
-
Identity: this compound
-
Chemical Name: 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[8]
-
Molecular Formula: C₃₂H₃₄ClN₇O₃[1]
-
CAS Number: 1614255-34-3[1]
The this compound reference standard must be of high purity, thoroughly characterized, and accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and assigned content.
Analytical Methodology: HPLC for Related Substances
The method outlined below is based on the principles described in the European Pharmacopoeia (EP) for the analysis of Domperidone related substances, providing a robust framework for the quantification of Impurity D.[10] High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and specificity in separating the main API from its related impurities.[7]
Principle of the Method
The method employs a gradient reversed-phase HPLC system with UV detection. The sample containing Domperidone is dissolved in a suitable solvent, and the impurities are separated from the main peak on a C18 stationary phase. The quantification of Impurity D is achieved by comparing the peak area of the impurity in the sample chromatogram to the peak area of the main component in a diluted reference solution of Domperidone, as specified in the pharmacopeia.[10]
Instrumentation and Chromatographic Conditions
The following table summarizes the necessary equipment and parameters for the HPLC analysis.
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatograph with gradient elution capability and a UV-Vis detector. |
| Column | Base-deactivated octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 100 mm x 4.6 mm.[10] |
| Mobile Phase A | 5 g/L solution of ammonium acetate.[10] |
| Mobile Phase B | Methanol.[10] |
| Gradient Program | Time (min) |
| 0 - 10 | |
| 10 - 12 | |
| Flow Rate | 1.5 mL/min.[10] |
| Detection Wavelength | 280 nm.[10] |
| Injection Volume | 10 µL.[10] |
| Column Temperature | Ambient (e.g., 30°C). |
| Diluent | Dimethylformamide (DMF).[10] |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention and separation for a wide range of pharmaceutical compounds, including Domperidone and its impurities.
-
Gradient Elution: Necessary to achieve optimal separation of impurities that may have significantly different polarities from the main Domperidone peak, ensuring all related substances are eluted with good peak shape within a reasonable runtime.
-
Ammonium Acetate Buffer: Controls the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of the analytes and achieving reproducible retention times.
-
UV Detection at 280 nm: Domperidone and its benzimidazole-containing impurities exhibit significant absorbance at this wavelength, providing good sensitivity for detection.[10]
Experimental Protocol
This section provides a detailed, step-by-step procedure for performing the QC test.
Preparation of Solutions
Prepare all solutions immediately before use.[10]
4.1.1 Test Solution (Sample Solution)
-
Accurately weigh about 100 mg of the Domperidone substance to be examined.
-
Transfer it into a 10.0 mL volumetric flask.
-
Dissolve in and dilute to volume with Dimethylformamide (DMF). This yields a final concentration of approximately 10 mg/mL.[10]
4.1.2 Reference Solution (for Quantification)
-
Dilute 1.0 mL of the Test Solution to 100.0 mL with DMF.
-
Further dilute 5.0 mL of this resulting solution to 20.0 mL with DMF. This solution has a concentration equivalent to 0.25% of the Test Solution concentration.[10]
4.1.3 System Suitability Solution
-
Accurately weigh 10.0 mg of Domperidone CRS (Certified Reference Standard) and 15.0 mg of Droperidol CRS.
-
Transfer into a 100.0 mL volumetric flask.
-
Dissolve in and dilute to volume with DMF.[10] Causality: Droperidol is used to verify the resolving power of the chromatographic system, ensuring that closely eluting peaks can be distinguished from one another.[10]
Chromatographic Procedure
-
Equilibration: Equilibrate the HPLC system with the mobile phase at the initial composition for at least 30 minutes or until a stable baseline is achieved.[10]
-
Blank Injection: Inject 10 µL of the diluent (DMF) to ensure that no interfering peaks are present at the retention times of Domperidone and its impurities.[10]
-
System Suitability Test (SST):
-
Inject 10 µL of the System Suitability Solution.
-
Evaluate the system against the predefined criteria.
-
-
Reference and Test Injections:
-
Inject 10 µL of the Reference Solution.
-
Inject 10 µL of the Test Solution.
-
-
Data Analysis: Record the chromatograms and integrate the peak areas.
System Suitability Test (SST) Criteria
The SST is a mandatory part of the analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[11] Failure to meet SST criteria invalidates the results of the sample analysis.
| Parameter | Acceptance Criteria | Purpose |
| Resolution | The resolution between the peaks due to Domperidone and Droperidol must be a minimum of 2.0.[10] | Ensures the system can separate closely eluting compounds effectively. |
| Precision | For replicate injections of the reference solution, the Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%. | Demonstrates the repeatability and precision of the injector and system. |
| Tailing Factor | The tailing factor for the Domperidone peak should be ≤ 2.0. | Confirms good peak symmetry, which is essential for accurate integration. |
Calculation of Impurity Content
The percentage of this compound (and other impurities) is calculated based on the principle of external standardization, assuming a response factor of 1.0 for all impurities relative to the main component unless otherwise determined. The European Pharmacopoeia specifies a method based on area comparison with a diluted standard.[10]
Calculation Formula:
Percentage of Impurity D = (AreaImp D / AreaRef) × CRef / CTest × 100
Where:
-
AreaImp D = Peak area of Impurity D in the Test Solution chromatogram.
-
AreaRef = Peak area of Domperidone in the Reference Solution chromatogram.
-
CRef = Concentration of Domperidone in the Reference Solution (mg/mL).
-
CTest = Concentration of the Domperidone sample in the Test Solution (mg/mL).
Given the dilution scheme from the EP monograph[10]: The Reference Solution is a 1-in-400 dilution of the Test Solution (1/100 followed by 5/20), representing 0.25% of the test concentration. Therefore, the calculation simplifies to:
Percentage of Impurity D = (AreaImp D / AreaRef) × 0.25
Acceptance Criteria (as per EP Monograph):
-
This compound: Not more than the area of the principal peak in the chromatogram of the reference solution (≤ 0.25%).[10]
-
Total Impurities: Not more than twice the area of the principal peak in the reference solution chromatogram (≤ 0.5%).[10]
-
Disregard Limit: Any peak with an area less than 0.2 times the area of the principal peak in the reference solution chromatogram (0.05%) is disregarded.[10]
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11] Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the application.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities or degradation products. This is demonstrated by showing that the peak for Impurity D is well-resolved from the Domperidone peak and other potential impurities.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this should be established from the reporting threshold to at least 120% of the specification limit.
-
Accuracy: The closeness of test results to the true value. This can be assessed by spiking the drug substance with known amounts of the this compound reference standard at different concentration levels.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold (e.g., 0.05%).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, flow rate).
The protocol described herein, when coupled with a rigorous validation study following these parameters, constitutes a self-validating system, ensuring the integrity and reliability of the QC data generated.
Data Visualization
Workflow for QC Testing using Impurity D Reference Standard
The following diagram illustrates the logical flow of the quality control process.
Caption: QC testing workflow from solution preparation to final reporting.
Logical Relationship for Method Validation
This diagram shows the relationship between different validation parameters ensuring a robust analytical method.
Caption: Interdependence of ICH Q2(R1) validation parameters.
Conclusion
The use of a well-characterized this compound reference standard is essential for the accurate quality control of Domperidone API. The HPLC method detailed in this application note, which is aligned with pharmacopeial guidelines, provides a reliable and robust procedure for quantifying this critical process-related impurity. Adherence to the outlined protocol, including rigorous system suitability testing and full method validation as per ICH guidelines, will ensure that the analytical data generated is accurate, reproducible, and compliant with global regulatory standards, ultimately safeguarding patient safety.
References
-
European Pharmacopoeia Commission. (2008). Domperidone (Monograph 1009). In European Pharmacopoeia 6.0. Council of Europe.
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Merugu, M. (2017). Stability Indicating RP-HPLC Method Development and Validation of Domperidone in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]
-
SynZeal. (n.d.). Domperidone EP Impurity D | 1614255-34-3. [Link]
-
Sharma, S., & Singh, P. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. International Journal of Pharmaceutical Erudition, 13(1). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 114-121. [Link]
-
The Pharma Innovation. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation Journal. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
European Pharmacopoeia Commission. (n.d.). Domperidone Maleate. In European Pharmacopoeia 7.0. [Link]
-
uspbpep.com. (n.d.). Domperidone maleate. [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
- Google Patents. (n.d.).
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). DOMPERIDONE IMPURITY MIXTURE CRS. CRS catalogue. [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets - 2014-06-30. [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
United States Pharmacopeia. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
United States Pharmacopeia. (n.d.). USP-NF. [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]
-
Royal Society of Chemistry. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
-
Veeprho. (n.d.). Domperidone EP Impurity D | CAS 1614255-34-3. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. knorspharma.com [knorspharma.com]
- 3. Impurities in Drug Substances and Products [usp.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 8. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspbpep.com [uspbpep.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. jchr.org [jchr.org]
A Robust UPLC Method for the Quantification of Trace-Level Domperidone Impurity D in Pharmaceutical Samples
An Application Note for the Pharmaceutical Industry
Abstract
The control of impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product. Domperidone, a widely used prokinetic and antiemetic agent, can contain several process-related impurities that must be monitored. This application note presents a highly sensitive, specific, and robust Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of trace levels of Domperidone Impurity D. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control (QC) and regulatory submissions.
Introduction: The Imperative for Impurity Profiling
In pharmaceutical manufacturing, impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) or the final drug product[1]. The presence of these impurities, even at trace levels, can significantly affect the drug's safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the ICH, mandate stringent control over impurity levels[2][3].
Domperidone is a selective dopamine D2 receptor antagonist used to treat nausea, vomiting, and certain gastrointestinal motility disorders[4][5]. During its synthesis, several related substances can be formed. Among these is This compound , chemically known as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[4][6]. As a known process-related impurity, its levels must be carefully monitored to ensure the quality and safety of Domperidone-containing medicines.
This guide provides a comprehensive protocol based on Ultra-Performance Liquid Chromatography (UPLC), a technique that offers significant advantages in speed, resolution, and sensitivity over traditional HPLC, making it ideal for trace impurity analysis[7][8].
Analytical Principle: Reversed-Phase UPLC
The method employs reversed-phase UPLC, where the separation is achieved based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (the column) and a polar mobile phase. A gradient elution is used, where the composition of the mobile phase is systematically varied to increase its organic solvent content. This allows for the efficient elution of compounds with a wide range of polarities, ensuring that the highly retained Impurity D is well-separated from the main Domperidone peak and other related substances. Detection is performed using a UV detector set at a wavelength where both Domperidone and its impurities exhibit significant absorbance.
Detailed Analytical Protocol
This protocol is designed to be a self-validating system, where adherence to the steps and system suitability checks ensures the reliability of the results.
Instrumentation and Materials
-
Instrumentation: UPLC system with a gradient pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV Detector.
-
Analytical Column: Hypersil Zorbax eXtra Densely Bonded C18 (30 mm x 4.6 mm, 1.8 µm) or equivalent sub-2 µm C18 column[7][9].
-
Reagents:
-
Ammonium Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (UPLC/Milli-Q grade)
-
-
Reference Standards:
Chromatographic Conditions
The following conditions are optimized for the separation of Domperidone and its process-related impurities.
| Parameter | Setting | Rationale |
| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30mm x 4.6mm, 1.8µm) | Sub-2 µm particles provide high resolution and efficiency, crucial for separating closely eluting impurity peaks[7][8]. |
| Mobile Phase A | 0.06 M Ammonium Acetate in Water | The aqueous buffer controls the pH and ensures consistent ionization of the analytes, leading to reproducible retention times. |
| Mobile Phase B | Methanol | The organic modifier used to elute the analytes from the non-polar stationary phase[9]. |
| Flow Rate | 1.0 mL/min | An optimized flow rate for a 4.6 mm i.d. column to achieve good separation within a short analysis time[9]. |
| Gradient Program | A time-based gradient should be established (e.g., starting with a high percentage of Mobile Phase A and increasing Mobile Phase B over the run) to resolve all impurities. A typical run time is under 8 minutes[8]. | A gradient is essential to elute both the more polar components and the less polar, more retained impurities like Impurity D within a reasonable timeframe. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility[9]. |
| Detection Wavelength | 280 nm | This wavelength provides good sensitivity for both Domperidone and its related impurities[7][9]. |
| Injection Volume | 3 µL | A small injection volume is typical for UPLC to prevent column overloading and maintain sharp peaks[9]. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Methanol (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (Impurity D):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Dilute to volume with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.
-
-
Working Standard Solution (for Linearity & Accuracy):
-
Prepare a series of dilutions from the Standard Stock Solution to cover the expected concentration range of the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
-
Sample Preparation (Domperidone API):
-
Accurately weigh approximately 25 mg of the Domperidone API sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well. This results in a final concentration of approximately 500 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: UPLC workflow for this compound analysis.
Method Validation: Ensuring Trustworthiness
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[2][3][10]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The Impurity D peak is well-resolved from the Domperidone peak and any other impurities (Resolution > 2.0). No interference from blank/placebo. | To ensure the method accurately measures only the intended impurity without interference[11]. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified range. | To demonstrate a direct proportional relationship between concentration and detector response[11]. |
| Accuracy | Mean recovery of 90.0% to 110.0% for spiked samples at three concentration levels. | To assess the closeness of the experimental value to the true value[11][12]. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections. | To measure the method's consistency under the same operating conditions over a short interval[12]. |
| Intermediate Precision | RSD ≤ 10.0% when the analysis is performed by different analysts, on different days, or with different equipment. | To demonstrate the method's reliability within the same laboratory under normal variations[12]. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration of the impurity that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy. | The lowest concentration of the impurity that can be reliably quantified[13]. |
| Robustness | RSD of results remains within acceptable limits after small, deliberate changes to method parameters (e.g., ±0.1 mL/min flow, ±2°C temp, ±2 nm wavelength). | To demonstrate the method's reliability during normal usage[11]. |
Protocol for Forced Degradation (Specificity)
To ensure the method is stability-indicating, forced degradation studies should be performed on Domperidone. The sample is subjected to stress conditions to generate potential degradation products and verify they do not interfere with the quantification of Impurity D.
-
Acid Hydrolysis: 1 M HCl at 60°C.
-
Base Hydrolysis: 1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photolytic Degradation: Exposure to UV and visible light.
The peak for Impurity D should remain spectrally pure and be resolved from all degradation products.
Conclusion
The UPLC method detailed in this application note is a rapid, sensitive, and reliable tool for the quantitative determination of this compound in pharmaceutical samples. With a run time of under eight minutes, the method significantly enhances sample throughput compared to conventional HPLC techniques[8]. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is robust and fit for its intended purpose in a regulated quality control environment. Its implementation can aid researchers, scientists, and drug development professionals in maintaining the highest standards of quality and safety for Domperidone products.
References
-
Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]
-
The Pharma Innovation. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Retrieved from [Link]
-
PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Retrieved from [Link]
-
Oxford Academic. (2014, June 5). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Domperidone EP Impurity D | 1614255-34-3. Retrieved from [Link]
-
Veeprho. (n.d.). Domperidone EP Impurity D | CAS 1614255-34-3. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Domperidone Imp. D (EP). Retrieved from [Link]
-
Oxford Academic. (n.d.). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scholars Research Library. (n.d.). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
PubMed Central. (2023, August 4). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SlidePlayer. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Sources
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 7. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols: UPLC-MS for the Characterization of Domperidone Impurities
Abstract
This document provides a comprehensive guide for the characterization of impurities in domperidone drug substances and products using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). Domperidone, a widely used prokinetic and antiemetic agent, can develop various impurities during synthesis, formulation, and storage. Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and efficacy of the final pharmaceutical product. This guide details the scientific rationale behind method development, provides step-by-step protocols for forced degradation studies, UPLC-MS analysis, and method validation, and offers insights into the structural elucidation of potential impurities.
Introduction: The Criticality of Impurity Profiling for Domperidone
Domperidone's therapeutic action can be compromised by the presence of impurities, which may arise from manufacturing processes, degradation, or interaction with excipients.[1][2] These impurities, even at trace levels, can potentially exhibit toxicity or alter the drug's pharmacological profile. Therefore, a robust analytical methodology is paramount for their detection, identification, and quantification. International Council for Harmonisation (ICH) guidelines necessitate the implementation of stability-indicating methods that can effectively separate and quantify degradation products.[3][4][5]
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are crucial for resolving complex mixtures of impurities.[6] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for the definitive identification of these impurities by providing accurate mass and structural information. This application note leverages the synergy of UPLC and MS to establish a reliable workflow for domperidone impurity characterization.
Scientific Rationale: Causality Behind Experimental Choices
The selection of the UPLC-MS methodology is predicated on its ability to provide comprehensive qualitative and quantitative data.
-
UPLC for Superior Separation: The use of sub-2 µm particle columns in UPLC systems generates significantly higher chromatographic efficiency compared to traditional HPLC.[6] This leads to sharper peaks and better resolution, which is essential for separating structurally similar impurities from the parent domperidone peak and from each other.
-
Mass Spectrometry for Unambiguous Identification: Mass spectrometry provides two critical pieces of information: the molecular weight of an impurity and its fragmentation pattern. This data is indispensable for proposing and confirming the chemical structure of unknown compounds. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like domperidone and its potential impurities, minimizing in-source fragmentation and preserving the molecular ion.[7][8]
-
Forced Degradation Studies: To ensure the developed method is "stability-indicating," forced degradation studies are performed.[3][9][10] Subjecting domperidone to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) intentionally generates degradation products.[9][10] This allows for the assessment of the method's ability to separate these degradants from the active pharmaceutical ingredient (API) and demonstrates its suitability for stability testing.
Experimental Workflow
The overall process for characterizing domperidone impurities involves a systematic approach from stress testing to data analysis.
Caption: Experimental workflow for domperidone impurity characterization.
Protocols
Forced Degradation Studies Protocol
Objective: To generate potential degradation products of domperidone under various stress conditions.
Materials:
-
Domperidone reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (UPLC-MS grade)
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of domperidone in 10 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of domperidone in 10 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with methanol to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of domperidone in 10 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.[9]
-
Thermal Degradation: Place 10 mg of solid domperidone in a hot air oven at 105°C for 48 hours. Dissolve the resulting powder in methanol to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a methanolic solution of domperidone (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.
-
Control Sample: Prepare a 100 µg/mL solution of domperidone in methanol that has not been subjected to stress.
UPLC-MS Analysis Protocol
Objective: To separate and detect domperidone and its impurities.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-10 min, 95-5% B; 10-12 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| PDA Wavelength | 220-400 nm (extracted at 284 nm) |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 100-1000 |
| MS/MS | Collision-induced dissociation (CID) with argon, collision energy ramped (10-40 eV) |
Results and Discussion: Characterizing the Impurities
The developed UPLC-MS method should effectively separate the main domperidone peak from various impurities generated during forced degradation studies. The combination of retention time (RT), UV spectra, and mass spectral data allows for the confident identification of these impurities.
Hypothetical Data Summary:
| Peak | RT (min) | [M+H]⁺ (m/z) | Proposed Identity |
| Domperidone | 5.2 | 426.2 | Parent Drug |
| Impurity A | 3.8 | 252.1 | 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Impurity B | 4.5 | 442.2 | Domperidone N-oxide |
| Impurity C | 6.1 | 440.2 | Dehydrodomperidone |
Note: This is hypothetical data for illustrative purposes. Actual impurities and their characteristics may vary.
The fragmentation pattern obtained from MS/MS analysis is crucial for structural elucidation. For instance, the characteristic fragment of domperidone at m/z 175.2 can be used as a diagnostic ion.[7]
Caption: Hypothetical fragmentation pathway of domperidone.
Method Validation
To ensure the reliability of the analytical method, it must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through the analysis of forced degradation samples.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spiking a placebo with known amounts of the impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The UPLC-MS method detailed in this application note provides a robust and efficient approach for the characterization of domperidone impurities. The high resolving power of UPLC combined with the specificity of MS detection allows for the confident identification and quantification of process-related impurities and degradation products. This comprehensive methodology is essential for ensuring the quality, safety, and efficacy of domperidone formulations, meeting the stringent requirements of regulatory agencies.
References
- Identification of domperidone metabolites in plasma and urine of gastroparesis p
- Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid.Oxford Academic.
- Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
- Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF.The Pharmaceutical and Chemical Journal.
- Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities.
- Identification of domperidone metabolites in plasma and urine of gastroparesis patients with LC–ESI-MS/MS.
- Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
- DOMPERIDONE IMPURITIES Archives.Opulent Pharma.
- Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its applic
- Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application.
- Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic applic
- Domperidone and Impurities.BOC Sciences.
- Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study.PubMed.
- Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study.
- Domperidone-impurities.
- Domperidone Impurities.SynZeal.
- Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma.PubMed.
- Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study.PMC - NIH.
- Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic applic
- Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propion
- Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination.
- Domperidone Impurity.GLP Pharma Standards.
- Impurity profiling and HPLC methods for drug quality compliance.AMSbiopharma.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Domperidone Impurities | SynZeal [synzeal.com]
- 3. ilkogretim-online.org [ilkogretim-online.org]
- 4. Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc | Elementary Education Online [ilkogretim-online.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tpcj.org [tpcj.org]
Application Note: A Stability-Indicating C18 HPLC Method for the Separation of Domperidone and Its Official Impurities
Abstract
This application note presents a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Domperidone and its six process- and degradation-related impurities as specified in the European Pharmacopoeia (EP). Utilizing a C18 stationary phase, this method provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals. The causality behind the selection of chromatographic parameters is discussed in detail, grounding the protocol in fundamental principles of separation science to ensure methodological robustness and trustworthiness.
Introduction: The Analytical Imperative for Domperidone Purity
Domperidone is a widely used prokinetic and antiemetic agent that functions as a peripheral dopamine D2 receptor antagonist.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety. Regulatory bodies, such as those that oversee the European Pharmacopoeia, mandate strict limits on impurities in the final drug substance. These impurities can arise from various sources, including the synthetic route (process impurities) or degradation of the API over time due to environmental factors like acid, base, oxidation, heat, or light (degradation products).[2][3]
This guide provides a detailed protocol for a stability-indicating HPLC method, which is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. The method described herein is specifically designed to separate Domperidone from its six official EP impurities (A, B, C, D, E, and F), ensuring a reliable system for quality control and stability assessment.
Foundational Principles: Reverse-Phase Chromatography of a Basic Analyte
The separation is based on reverse-phase chromatography, the workhorse of the pharmaceutical industry for purity analysis.[4] The stationary phase is a non-polar C18 (octadecylsilyl) bonded silica gel, which retains analytes based on their hydrophobicity.[5] The mobile phase is a more polar aqueous-organic mixture.
Causality of Method Design:
-
Analyte's Nature: Domperidone is a basic compound with a pKa of approximately 7.9.[6][7] This means its degree of ionization is highly dependent on the pH of the mobile phase.
-
Mobile Phase pH Control: To achieve reproducible retention times and good peak shapes for a basic analyte like Domperidone, the mobile phase pH must be controlled with a buffer. Operating at a pH about 2 units below the pKa of the analyte ensures that it is fully protonated and exists as a single ionic species. However, this can sometimes lead to poor retention on a C18 column. Conversely, operating at a high pH (e.g., >10) would neutralize the amine, increase its hydrophobicity, and enhance retention, but risks degrading the silica-based column.[8] A common strategy, adopted here, is to use a mid-range pH or a low pH with a modern, robust C18 column. An acidic mobile phase (pH ~3-4) also has the benefit of suppressing the ionization of acidic residual silanols on the silica surface, which can otherwise cause peak tailing through secondary ionic interactions with the protonated basic analyte.[4]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[9] The choice between them can influence selectivity, and in this protocol, methanol is utilized as it has been shown to provide excellent resolution for Domperidone and its specific set of impurities.[10][11]
Domperidone and Its European Pharmacopoeia Impurities
The successful separation of the main API from its impurities is the primary goal. The structures of Domperidone and its six official EP impurities are critical for understanding their potential chromatographic behavior.
| Compound Name | Structure |
| Domperidone | |
| Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one |
| Impurity B | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine |
| Impurity C | cis-4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide |
| Impurity D | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one |
| Impurity E | 1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-3-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2(3H)-one |
| Impurity F | 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one |
Structures for impurities can be found in the European Pharmacopoeia monograph for Domperidone Maleate.
Experimental Protocol
This protocol is synthesized from established and validated methods found in the scientific literature and pharmacopoeias.[10][11][12] It is designed to be a self-validating system, where system suitability tests are performed before analysis to ensure the chromatographic system is performing adequately.
Materials and Reagents
-
Domperidone Reference Standard (CRS)
-
Domperidone Impurity Reference Standards (A, B, C, D, E, F)
-
Ammonium Acetate (HPLC grade or equivalent)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic Acid (Glacial, analytical grade)
-
Sample of Domperidone API or formulation for testing
Instrumentation and Chromatographic Conditions
A standard HPLC or UPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition | Rationale |
| Column | C18, 100 mm x 4.6 mm, 3 µm (or similar) | The C18 phase provides the necessary hydrophobic retention. The 3 µm particle size offers a good balance between efficiency and backpressure.[10] |
| Mobile Phase A | 0.06 M Ammonium Acetate in Water | The buffer controls the pH and ionic strength, which is critical for consistent retention and good peak shape of the basic analyte.[10] |
| Mobile Phase B | Methanol | The organic modifier elutes the analytes from the column. Methanol provides the required selectivity for this specific separation.[10] |
| Gradient Elution | See Table below | A gradient is necessary to elute all impurities and the main API with good resolution and within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and alter selectivity. 40°C is a common temperature for robust methods.[10] |
| Detection Wavelength | 280 nm | Domperidone and its impurities, which share similar chromophores, exhibit significant absorbance at this wavelength.[10] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Solutions
-
Mobile Phase A (0.06 M Ammonium Acetate): Dissolve approximately 4.63 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust pH to a suitable value if necessary (e.g., with acetic acid), filter through a 0.45 µm membrane filter, and degas.
-
Standard Stock Solution: Accurately weigh about 25 mg of Domperidone CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B). This gives a concentration of ~500 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing all six EP impurities, or individual solutions if preferred.
-
System Suitability Solution (SSS): Prepare a solution containing Domperidone (~50 µg/mL) and a representative impurity or a compound known to be difficult to resolve (the EP monograph suggests droperidol for resolution check).[11] This solution is used to verify the system's performance.
-
Test Solution (Sample): Accurately weigh a quantity of the Domperidone substance equivalent to 25 mg into a 50 mL volumetric flask. Dissolve in and dilute to volume with the chosen diluent.
Analytical Procedure Workflow
Caption: Workflow for Domperidone Impurity Profiling.
System Suitability Test (SST)
Before sample analysis, the SSS is injected. The acceptance criteria are critical for ensuring the validity of the results.
-
Resolution: The resolution between the two closest eluting peaks (e.g., Domperidone and a critical pair impurity) must be greater than 2.0.[11]
-
Tailing Factor: The tailing factor for the Domperidone peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (%RSD) for the peak area of replicate injections of the Domperidone standard should be less than 2.0%.
Expected Results and Data Interpretation
Under the specified conditions, a good separation of Domperidone from its six EP impurities should be achieved. The retention times will be specific to the exact system and column used, but the elution order should be consistent. Based on a published UPLC method, the following relative retention times can be expected.[10]
| Compound | Approximate Retention Time (min) |
| Impurity A | 1.29 |
| Impurity B | 2.57 |
| Domperidone | 3.93 |
| Impurities D & E | 4.43 |
| Impurity F | 4.85 |
| Impurity C | 5.01 |
| Data adapted from a UPLC method and should be used as a guideline for elution order.[10] Absolute retention times will vary. |
Quantification: The amount of each impurity is typically calculated as a percentage relative to the main Domperidone peak, using the principle of area normalization or by comparison to a diluted standard.
Method Trustworthiness: Stability-Indicating Nature
To validate this method as stability-indicating, forced degradation studies should be performed as per ICH guidelines. Domperidone has been shown to be susceptible to degradation under acidic and oxidative conditions, while being relatively stable to basic, thermal, and photolytic stress.[3][13]
-
Acid Hydrolysis: Degradation is expected, and the method must be able to resolve the degradation products from the main peak and other known impurities.
-
Oxidative Degradation: Exposure to hydrogen peroxide is known to produce degradation products, including one that corresponds to Impurity C (the N-oxide).[3]
-
Base, Heat, Light: Minimal degradation is expected.[3]
The method is considered stability-indicating if all degradation products are baseline-resolved from the Domperidone peak, demonstrating specificity.
Conclusion
The C18 reverse-phase HPLC method detailed in this application note provides a reliable and robust protocol for the separation and quantification of Domperidone and its six official European Pharmacopoeia impurities. By grounding the experimental choices in the physicochemical properties of the analyte and the principles of chromatography, this guide offers researchers and analysts a trustworthy framework for ensuring the quality, stability, and regulatory compliance of Domperidone.
References
-
Mutha, V.V.S.R.N.A.K., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 806–814. Available at: [Link]
-
Kakde, R. B., & Barsagade, A. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online. Available at: [Link]
-
Waters Corporation. (n.d.). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System. Available at: [Link]
- European Pharmacopoeia. (2011).
-
The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Available at: [Link]
-
Hamilton Company. (n.d.). Separation of Basic Drug Compounds (PRP-C18). Available at: [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Available at: [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
IJPRS. (2018). Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation. Available at: [Link]
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]
-
RJPT. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]
-
Whelan, L., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(7), 633-639. Available at: [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. Available at: [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available at: [Link]
-
PubChem. (n.d.). Domperidone. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of domperidone in pharmaceutical formulations and wastewater by differential pulse voltammetry at a glassy-carbon electrode. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). domperidone. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. Available at: [Link]
-
DrugBank. (n.d.). Domperidone. Available at: [Link]
-
Seshadri, R. K., et al. (2013). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 81(2), 437–450. Available at: [Link]
-
uspbpep.com. (2012). Domperidone Monograph. Available at: [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2000). HPLC analysis for determination of domperidone in human plasma. 10.1016/s0731-7085(00)00307-2.
-
uspbpep.com. (n.d.). Domperidone Maleate Monograph. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC for determination of domperidone maleate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ilkogretim-online.org [ilkogretim-online.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. rjptonline.org [rjptonline.org]
- 10. academic.oup.com [academic.oup.com]
- 11. uspbpep.com [uspbpep.com]
- 12. drugfuture.com [drugfuture.com]
- 13. tpcj.org [tpcj.org]
Troubleshooting & Optimization
Technical Support Center: A Deep Dive into Resolving Co-elution of Domperidone Impurity D and E in HPLC
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijmps.org [ijmps.org]
- 3. Domperidone | 57808-66-9 [chemicalbook.com]
- 4. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of HPLC for Domperidone Impurity Analysis
Welcome to the technical support center for the analysis of Domperidone and its related impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting methods for impurity profiling. As your virtual application scientist, I will guide you through common challenges and provide scientifically grounded solutions to achieve robust and reliable separations. Our approach moves beyond simple procedural lists to explain the underlying chromatographic principles, ensuring you can adapt and solve problems effectively in your own laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Foundation
This section addresses foundational questions that form the basis of a successful HPLC method for Domperidone.
Q1: What are the primary challenges in separating Domperidone from its impurities?
A1: The primary challenges stem from the structural similarity between Domperidone and its process-related impurities and degradation products. Many impurities share the same core benzimidazolone structure, leading to similar retention behaviors on reversed-phase columns. For instance, European Pharmacopoeia (EP) specified impurities like Impurity A (the piperidin-4-yl precursor) and droperidol (a critical pair for resolution) are notoriously difficult to separate from the main analyte peak.[1][2][3] Achieving baseline separation requires careful optimization of multiple HPLC parameters to exploit subtle differences in their polarity and ionization states. Furthermore, some degradation products formed under stress conditions (e.g., acid hydrolysis or oxidation) can be novel and co-elute with known impurities if the method is not stability-indicating.[4]
Q2: What is a reliable starting point for developing an HPLC method for Domperidone impurities?
A2: A robust starting point is to adapt methods described in pharmacopeias or peer-reviewed literature.[5][6] A typical reversed-phase method provides a strong foundation.
Table 1: Recommended Starting HPLC Parameters for Domperidone Impurity Analysis
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 (L1), 150 mm x 4.6 mm, 3.5 or 5 µm | The C18 phase is the workhorse for reversed-phase chromatography and shows good selectivity for Domperidone and its related substances.[7] Consider end-capped columns to minimize peak tailing for the basic Domperidone molecule.[8] |
| Mobile Phase A | 0.02 M to 0.06 M Ammonium Acetate or Phosphate Buffer | A buffer is essential to control the pH. Ammonium acetate is volatile and MS-compatible.[5][6] The pH should be adjusted to between 4.0 and 6.0 to ensure consistent ionization of the analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[9] A combination of both can sometimes fine-tune selectivity. |
| Elution Mode | Gradient | A gradient is almost always necessary to separate early-eluting polar impurities from the main Domperidone peak and late-eluting non-polar impurities within a reasonable runtime.[5][6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. This can be scaled depending on the column dimensions. |
| Column Temp. | 30-40°C | Elevated temperature can improve efficiency and reduce viscosity, but should be tested for impact on analyte stability.[6] |
| Detection | UV at 280 nm or 285 nm | Domperidone and its chromophoric impurities have a strong absorbance maximum around this wavelength.[5][10][11] A Photo Diode Array (PDA) detector is highly recommended to check for peak purity. |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overload, which can cause peak fronting.[12][13] |
Q3: Why is mobile phase pH so critical for this analysis?
A3: Mobile phase pH is arguably the most critical parameter for controlling retention and peak shape in the analysis of Domperidone. Domperidone is a basic compound with multiple pKa values. Small changes in pH can significantly alter its degree of ionization, and consequently, its retention time on a reversed-phase column. More importantly, pH affects the ionization state of acidic residual silanols on the silica backbone of the HPLC column packing.[8] At mid-range pH, these silanols are ionized and can cause strong secondary interactions with the protonated basic analyte, leading to severe peak tailing.[14] By controlling the pH with a buffer, you ensure consistent retention times and minimize these undesirable interactions, leading to symmetrical, Gaussian peaks essential for accurate quantification.[15]
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Problem: I am seeing significant peak tailing for the Domperidone peak.
Cause & Explanation: This is a classic issue when analyzing basic compounds like Domperidone on silica-based columns.[15] The tailing is most often caused by secondary ionic interactions between the protonated (positively charged) Domperidone molecule and deprotonated (negatively charged) residual silanol groups on the column's stationary phase.[8][13] These interactions create an alternative, high-energy retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and form a "tail".
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-4.0) will protonate the silanol groups, neutralizing their negative charge and minimizing the secondary interactions. However, be mindful of your analyte's stability and the column's pH limits.
-
Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly "end-capped." End-capping treats most of the residual silanols, making them unavailable for interaction. Columns with polar-embedded phases can also shield the silanols and improve peak shape for bases.[8]
-
Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, reducing their availability to interact with the analyte.
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can be effective. The competing base will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.
Problem: Two known impurities are co-eluting or have very poor resolution (Rs < 1.5).
Cause & Explanation: Poor resolution between two peaks means the method lacks sufficient selectivity to differentiate between the two compounds. This can be due to an insufficiently optimized mobile phase composition, gradient slope, or the choice of stationary phase chemistry.
Solutions:
-
Optimize the Gradient Slope: A shallower gradient around the elution time of the critical pair will increase the separation time between them, often improving resolution. Decrease the rate of %B change (e.g., from 2%/min to 0.5%/min) in the segment of the chromatogram where the peaks elute.
-
Change the Organic Modifier: The selectivity of the separation can be dramatically different between acetonitrile and methanol. If you are using acetonitrile, try substituting it with methanol, or even using a ternary mixture of water, acetonitrile, and methanol.[9] This alters the "pi-pi" and dipole-dipole interactions between the analytes and the mobile/stationary phases.
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization and polarity of one impurity more than the other, which can be enough to achieve separation. This is a powerful tool for ionizable compounds.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. If you are using a standard C18 column, consider trying a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different retention mechanisms (e.g., pi-pi interactions with the phenyl column) that can provide the required selectivity for your critical pair.
Problem: My retention times are shifting from one injection to the next.
Cause & Explanation: Drifting retention times indicate an unstable chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[13]
Solutions:
-
Ensure Proper Column Equilibration: When running a gradient, the column needs to be fully re-equilibrated to the initial mobile phase conditions before the next injection. A common mistake is having too short of an equilibration time. As a rule of thumb, equilibrate the column with at least 10-15 column volumes of the starting mobile phase.
-
Check Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently each time. If using an on-line mixer (quaternary pump), ensure the solvent lines are properly primed and free of bubbles. Inaccurate mixing can lead to shifts in retention.
-
Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting retention times. A thermostatically controlled column oven is essential for reproducible chromatography.[6] Set it to a temperature slightly above the highest expected ambient temperature (e.g., 35°C) for stability.
-
Verify Pump Performance: Check that the HPLC pump is delivering a consistent and accurate flow rate. Perform a flow rate calibration if necessary.
Problem: I am observing peak fronting, especially for the main Domperidone peak.
Cause & Explanation: Peak fronting is typically a sign of mass overload or volume overload on the column.[12][15] It can also be caused by injecting the sample in a solvent that is significantly stronger (more organic content) than the initial mobile phase.[13]
Solutions:
-
Reduce Sample Concentration: This is the most common fix. Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed a mass overload issue.
-
Decrease Injection Volume: If you cannot dilute the sample (e.g., for trace impurity analysis), reduce the injection volume. This lessens the total mass of analyte loaded onto the column.
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent must be used for solubility reasons (e.g., DMSO), ensure the injection volume is as small as possible to minimize peak distortion.[16]
Section 3: Key Experimental Protocols
Adherence to standardized protocols is crucial for method validation and reproducibility. The following protocols are based on common practices and regulatory expectations.[17][18]
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is essential for demonstrating the stability-indicating nature of your HPLC method, as required by ICH guidelines.[4][19]
-
Prepare Stock Solution: Accurately weigh and dissolve Domperidone reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a concentration of approximately 1 mg/mL.
-
Acid Treatment: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.1 M Hydrochloric Acid (HCl).
-
Stress Condition: Gently heat the solution in a water bath at 60-80°C for a specified period (e.g., 2-8 hours). The goal is to achieve 5-20% degradation of the active ingredient.
-
Neutralization: After the stress period, cool the solution to room temperature. Carefully neutralize the solution by adding an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to a pH of approximately 7.0.
-
Final Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analysis: Inject the stressed sample into the HPLC system. Use a PDA detector to evaluate the main peak's purity and to identify and resolve any degradation products. The method is considered stability-indicating if all degradation peaks are well-resolved from the Domperidone peak and from each other.[20]
Protocol 2: System Suitability Test (SST)
The SST is a mandatory part of any validated analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[18]
-
Prepare Standard Solution: Prepare a solution of Domperidone reference standard at the target assay concentration (e.g., 100 µg/mL).
-
Prepare Resolution Solution: Prepare a solution containing Domperidone and a known, closely eluting impurity (e.g., droperidol or a specified impurity from a pharmacopeia) at a relevant concentration.[1][2]
-
Perform Replicate Injections: Inject the Standard Solution five or six times.
-
Inject Resolution Solution: Inject the Resolution Solution once.
-
Evaluate Acceptance Criteria: Calculate the following parameters using the chromatography data software:
-
Tailing Factor (Asymmetry): For the Domperidone peak from the standard injections, the tailing factor should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: For the replicate injections of the standard, the %RSD of the peak areas should be ≤ 2.0%.[18]
-
Resolution (Rs): In the resolution solution chromatogram, the resolution between the Domperidone peak and the critical impurity peak must be ≥ 2.0.[1][2]
-
Section 4: Visual Workflows and Data
Visual aids can simplify complex decision-making processes in method development and troubleshooting.
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a logical sequence of steps to take when two peaks are not adequately separated.
Caption: A decision tree for systematically improving peak resolution.
Diagram 2: Logic for Optimizing Peak Shape
This workflow helps diagnose and correct common peak shape abnormalities like tailing and fronting.
Caption: Diagnostic workflow for correcting peak asymmetry issues.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Guidance Q14 / Q2(R2)
- STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017). World Journal of Pharmaceutical and Medical Research.
- Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP)
- Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. (2014).
- Simultaneous estimation, validation, and forced degradation studies of betahistine dihydrochloride and domperidone in a pharmaceutical dosage form using rp-hplc method.
- USP Medicines Compendium - Domperidone Tablets. (2014). Scribd.
- The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Rel
- RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. (2012).
- Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks.
- The ultra-performance liquid chromatography determination of domperidone and its process-rel
- DOMPERIDONE MALEATE Domperidoni maleas. European Pharmacopoeia 7.0.
- Domperidone male
- Domperidone EP Impurities and Related Compounds. SynThink Research Chemicals.
- Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. (2019).
- rp-hplc method for the determination of domperidone and esomeprazole in combined dosage form.
- Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical Dosage Form. (2017). International Journal of Pharmaceutical Sciences Review and Research.
- Domperidone Impurities. Alfa Omega Pharma.
- Results of forced degradation studies.
- Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid
- Spe-HPLC techniques for separation and identification of domperidone in human plasma. (2025).
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
- Print Preview - Domperidone. (2012). European Pharmacopoeia.
- Development and validation of HPLC for determination of domperidone maleate.
- The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. (2014).
- Separation of Domperidone on Newcrom R1 HPLC column. SIELC Technologies.
- A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. (2018). International Journal of Pharmaceutical Sciences Review and Research.
- What are the Common Peak Problems in HPLC.
- A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and pharmaceuticals. Journal of Chemical and Pharmaceutical Research.
- HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. (2022). PubMed Central.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. chromtech.com [chromtech.com]
- 9. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. youtube.com [youtube.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 20. globalresearchonline.net [globalresearchonline.net]
Addressing peak tailing and poor resolution in Domperidone impurity analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Domperidone impurity analysis. As a Senior Application Scientist, I understand the challenges you face in achieving optimal chromatographic performance. This guide is designed to provide practical, in-depth solutions to common issues like peak tailing and poor resolution, drawing from established scientific principles and field-proven experience. Here, you will find a structured approach to troubleshooting, moving from frequently asked questions to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the HPLC analysis of Domperidone and its impurities.
Q1: Why am I seeing significant peak tailing for my Domperidone peak?
A1: Peak tailing for Domperidone, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase. Domperidone has a pKa of approximately 7.9, meaning it is protonated and carries a positive charge in acidic to neutral mobile phases[1][2]. This positively charged molecule can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based C18 columns, especially when the mobile phase pH is above 3.[1] This interaction is a secondary retention mechanism, in addition to the desired hydrophobic interactions, which leads to a distorted peak shape, specifically a tail.[3]
Q2: My resolution between Domperidone and a known impurity is poor. What is the first thing I should check?
A2: The first parameter to investigate for poor resolution is the mobile phase composition, specifically its pH and organic modifier content.[4][5] Since Domperidone and its impurities are structurally similar, slight changes in the mobile phase can significantly impact selectivity.[6][7] Ensure your mobile phase pH is controlled and appropriate for the separation. A small adjustment in the percentage of the organic solvent (e.g., acetonitrile or methanol) can also alter selectivity and improve resolution.
Q3: What type of HPLC column is best suited for Domperidone impurity analysis?
A3: For analyzing basic compounds like Domperidone, it is highly recommended to use a modern, high-purity, silica-based column with end-capping.[1][3] End-capping is a process that covers many of the residual silanol groups, minimizing the sites for secondary interactions that cause peak tailing.[8] Columns with embedded polar groups or hybrid particle technology can also offer improved peak shape for basic analytes.[3][9]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving persistent issues with peak tailing and poor resolution.
Guide 1: Systematic Approach to Eliminating Peak Tailing
Peak tailing not only affects the aesthetic quality of your chromatogram but also impacts the accuracy of integration and, therefore, quantification. This guide will walk you through a logical sequence of troubleshooting steps.
Conventional silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can deprotonate to form Si-O⁻, especially at a mobile phase pH greater than 3.[1][10] Domperidone, being a basic compound, will be protonated (positively charged) in most reversed-phase conditions. The electrostatic attraction between the positively charged Domperidone and the negatively charged silanol groups leads to the peak tailing observed.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in Domperidone analysis.
Step 1: Adjust Mobile Phase pH
The pH of the mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[11][12]
-
Low pH Approach (pH 2.5-3.5):
-
Rationale: At a low pH, the residual silanol groups on the silica surface are protonated (neutral), which minimizes the strong ionic interactions with the protonated Domperidone molecule.[3]
-
Protocol:
-
Prepare an aqueous mobile phase containing a buffer suitable for low pH, such as 20 mM phosphate buffer or 0.1% formic acid.
-
Adjust the pH of the aqueous component to 2.8 using phosphoric acid or formic acid.
-
Mix with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
-
High pH Approach (pH > 9):
-
Rationale: At a pH well above Domperidone's pKa of 7.9, the molecule will be in its neutral, free-base form. This eliminates the positive charge and, consequently, the ionic interaction with the deprotonated silanol groups.[13]
-
Protocol:
-
Crucially, ensure your HPLC column is stable at high pH. Many conventional silica-based columns will dissolve at a pH above 8. Use a column specifically designed for high pH applications (e.g., a hybrid-particle or polymer-based column).[8][13]
-
Prepare an aqueous mobile phase with a high pH buffer, such as ammonium bicarbonate or ammonium formate, adjusted to pH 9.5-10.5.
-
Mix with the organic modifier and equilibrate the system thoroughly.
-
-
| Mobile Phase pH | Domperidone Charge | Silanol Group Charge (on silica) | Interaction | Expected Peak Shape |
| < 3.5 | Positive | Neutral | Minimized Ionic | Improved Symmetry |
| 4 - 7 | Positive | Negative | Strong Ionic | Significant Tailing |
| > 9.0 (on pH stable column) | Neutral | Negative | Minimized Ionic | Improved Symmetry |
Step 2: Introduce a Competing Base
If adjusting the pH is not sufficient or desirable, a competing base can be added to the mobile phase.
-
Rationale: A small, basic molecule, like triethylamine (TEA), is added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from interacting with Domperidone.[14]
-
Protocol:
-
Add a low concentration of a competing base, such as 0.1% (v/v) triethylamine (TEA), to the mobile phase.
-
Ensure the pH of the mobile phase is re-adjusted after the addition of the amine modifier.
-
Thoroughly equilibrate the column, as the additive needs to coat the active sites on the stationary phase.
-
Step 3: Evaluate Your Column Choice
Not all C18 columns are created equal. The choice of column can have a dramatic impact on the peak shape of basic compounds.
-
Rationale: Modern HPLC columns are designed to minimize the negative effects of residual silanols.
-
Recommendations:
-
High-Purity, End-capped Columns: These columns are made from silica with very low metal content and have undergone a secondary silanization process (end-capping) to cover a majority of the residual silanol groups.[3][15]
-
Columns with Embedded Polar Groups: These columns have a polar functional group embedded in the alkyl chain of the stationary phase. This helps to shield the silanol groups and can improve the peak shape of basic compounds.[9]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer, offering a wider usable pH range and often better peak shapes for basic analytes.[3]
-
Guide 2: Strategies for Improving Poor Resolution
Poor resolution between Domperidone and its impurities can compromise the accuracy of impurity profiling. The European Pharmacopoeia lists several potential impurities for Domperidone, such as Impurity A, B, and C, which are structurally very similar to the parent compound.[16][17]
Chemical Structures of Domperidone and Key Impurities
Caption: Structures of Domperidone and two of its closely related impurities.
Step 1: Optimize Mobile Phase Selectivity
-
Rationale: Changing the organic modifier or the buffer can alter the selectivity of the separation.
-
Protocol:
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve resolution.
-
Adjust Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes improve peak shape and resolution, particularly if secondary ionic interactions are a factor.[18]
-
Utilize Gradient Elution: A shallow gradient can be very effective in separating closely eluting peaks.[19] Start with a lower percentage of organic modifier and slowly increase it over the course of the run. This can help to sharpen the peaks and improve their separation.
-
Step 2: Adjust Chromatographic Conditions
-
Rationale: Temperature and flow rate can also be used to fine-tune resolution.
-
Protocol:
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[20]
-
Adjust the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially better resolution.[19][20] However, be mindful of the thermal stability of your analytes. A good starting point is to test temperatures between 30°C and 50°C.
-
Step 3: Consider an Alternative Stationary Phase
-
Rationale: If optimizing the mobile phase and other conditions does not provide the desired resolution, a different stationary phase chemistry may be necessary.[6][21]
-
Recommendations:
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds due to pi-pi interactions.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They can be particularly effective for separating positional isomers and structurally similar compounds.
-
By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the common issues of peak tailing and poor resolution in your Domperidone impurity analysis, leading to more accurate and reliable results.
References
-
PubChem. (n.d.). Domperidone. National Center for Biotechnology Information. Retrieved from [Link]
- European Pharmacopoeia. (n.d.).
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [https://support.waters.com/KB_Inf/ sintomi/SDR/wkb237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F]([Link] sintomi/SDR/wkb237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column%3F)
-
HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]
-
O'Connor, L., Regan, F., & Corrigan, O. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(9), 1048–1055. [Link]
-
ZirChrom. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- Agilent. (n.d.).
-
PharmaCores. (2023, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Welch Materials. (2023, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I separate three structurally similar compounds in HPLC? Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
-
Scribd. (2014, June 30). USP Medicines Compendium - Domperidone Tablets. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
IJSRD. (2023, February 5). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Retrieved from [Link]
- Chromatography Today. (n.d.).
-
DrugBank. (n.d.). Domperidone. Retrieved from [Link]
Sources
- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DETAILS [inbirg.com]
- 3. researchgate.net [researchgate.net]
- 4. DoMperidone EP IMpurity A | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. klivon.com [klivon.com]
- 9. Domperidone EP Impurity A | 53786-28-0 | SynZeal [synzeal.com]
- 10. pharmaceresearch.com [pharmaceresearch.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. uspbpep.com [uspbpep.com]
- 13. scribd.com [scribd.com]
- 14. alentris.org [alentris.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. drugfuture.com [drugfuture.com]
- 17. tlcpharma.com [tlcpharma.com]
- 18. Domperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. academic.oup.com [academic.oup.com]
- 20. cleanchemlab.com [cleanchemlab.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Strategies to improve the sensitivity of Domperidone Impurity D detection
Welcome to the dedicated technical support guide for the analysis of Domperidone and its related substances. This resource is designed for researchers, analytical scientists, and quality control professionals to provide expert guidance on overcoming challenges associated with the detection and quantification of Domperidone impurities, with a specific focus on enhancing the sensitivity for Impurity D. Our approach is rooted in fundamental chromatographic principles and mass spectrometry theory, ensuring that the provided strategies are both scientifically sound and practically applicable.
Introduction to the Challenge
Domperidone is a widely used antiemetic and prokinetic agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Domperidone Impurity D, chemically identified as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity that requires careful monitoring.[1][2][3] The challenge often lies in detecting this and other impurities at very low levels, as mandated by regulatory bodies like the USP and EP.[4][5][6] This guide provides a structured approach to method development, optimization, and troubleshooting to achieve the required sensitivity and robustness in your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions and initial hurdles faced during the analysis of this compound.
Q1: We are struggling to achieve the required Limit of Detection (LOD) for this compound using our current HPLC-UV method. What are the first things we should check?
A1: When facing sensitivity issues with an HPLC-UV method, a systematic approach is crucial. Start by evaluating the following:
-
Wavelength Selection: Ensure you are using the optimal UV wavelength for Impurity D. If the UV spectrum of Impurity D is unknown, it is advisable to run a diode-array detector (DAD) or a scanning UV detector to determine its maximum absorbance wavelength. This may differ from the parent compound, Domperidone.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your analyte, which in turn affects its retention and peak shape on a reversed-phase column. Small, deliberate variations in the mobile phase pH can lead to significant improvements in sensitivity.[7]
-
Injection Volume and Sample Concentration: While seemingly obvious, ensure you are injecting a sufficient volume of a sample that is concentrated enough. However, be mindful of overloading the column, which can lead to peak broadening and loss of resolution.[8]
-
System Health: A contaminated system can lead to high baseline noise, which directly impacts the signal-to-noise (S/N) ratio and, consequently, the LOD.[9] Check for leaks, ensure proper solvent degassing, and clean the detector flow cell.[8][10]
Q2: Our baseline is very noisy, making it difficult to integrate the small peak for Impurity D. What are the likely causes and solutions?
A2: A noisy baseline is a common issue in HPLC and can stem from several sources. Here's a troubleshooting workflow:
-
Mobile Phase Contamination: Impurities in your solvents, especially water, can create a noisy or drifting baseline, particularly in gradient elution.[9] Always use high-purity, HPLC, or LC-MS grade solvents and freshly prepared mobile phases.[11]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing spikes and noise. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[10]
-
Pump Issues: Inconsistent mixing or faulty check valves in the pump can lead to pressure fluctuations and a noisy baseline.[7] Monitor the pump pressure for any erratic behavior.
-
Detector Lamp: An aging detector lamp can result in decreased light output and increased noise. Check the lamp's energy output and replace it if necessary.[8]
Q3: We are considering switching to an LC-MS/MS method for higher sensitivity. What are the key advantages and initial steps?
A3: LC-MS/MS is an excellent choice for trace-level impurity analysis due to its superior sensitivity and selectivity.[12][13][14]
-
Key Advantages:
-
Enhanced Sensitivity: Mass spectrometry is inherently more sensitive than UV detection for many compounds.
-
High Selectivity: By using Multiple Reaction Monitoring (MRM), you can selectively detect Impurity D even if it co-elutes with other components, significantly reducing matrix effects.[14][15]
-
Structural Confirmation: Mass spectrometry provides mass-to-charge ratio information, which can confirm the identity of the impurity.
-
-
Initial Steps:
-
Ionization Source Optimization: Start by infusing a standard of Impurity D to optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize ion generation.[16]
-
MRM Transition Selection: Determine the optimal precursor ion (typically [M+H]+ or [M-H]-) and then fragment it to identify the most stable and abundant product ions for quantification and qualification.[15]
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with MS detection. Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.[17]
-
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific problems you might encounter.
Troubleshooting Workflow: Low Signal/Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity issues.
| Problem | Potential Cause | Recommended Action |
| Low Peak Area for Impurity D | Sub-optimal UV detection wavelength. | Use a DAD to determine the lambda max of Impurity D. Adjust the detector wavelength accordingly. |
| Poor peak shape (broadening). | Check for column degradation. Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase. | |
| Analyte not efficiently ionized (for LC-MS). | Optimize ESI source parameters (voltages, gas flows, temperature).[16] Adjust mobile phase pH to promote ionization.[17] | |
| Insufficient sample concentration. | Consider sample pre-concentration techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[17][18][19] |
Part 3: Experimental Protocols
Here are detailed, step-by-step protocols for enhancing the sensitivity of this compound detection.
Protocol 1: Sensitivity Enhancement using Solid-Phase Extraction (SPE)
This protocol is designed to concentrate Impurity D from the sample matrix, thereby increasing its concentration before injection and improving the signal-to-noise ratio.[17]
Objective: To concentrate this compound from a drug product formulation and reduce matrix interference.
Materials:
-
SPE Cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge)
-
Sample of Domperidone drug product, dissolved and diluted.
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load your prepared sample solution onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute Impurity D with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol with 0.1% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC or LC-MS system.
-
Protocol 2: Developing a Sensitive LC-MS/MS Method
This protocol outlines the steps to develop a highly sensitive and selective LC-MS/MS method in MRM mode.
Objective: To develop a robust LC-MS/MS method for the quantification of this compound at trace levels.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Procedure:
-
Direct Infusion and Tuning:
-
Precursor and Product Ion Selection:
-
In positive ion mode, identify the protonated molecule [M+H]+ for Impurity D.
-
Perform a product ion scan to fragment the precursor ion. Select the most intense and stable product ions for the MRM transitions. A common transition for Domperidone is m/z 426.2 → 175.1; similar logic should be applied to Impurity D.[13][15]
-
-
Chromatographic Method Development:
-
Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Develop a gradient that provides good separation of Impurity D from Domperidone and other potential impurities.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is typical and often improves ionization efficiency.[16][17]
-
-
Method Validation:
Data Summary Table
| Parameter | Conventional HPLC-UV | Optimized LC-MS/MS | Key Advantage of LC-MS/MS |
| Typical LOQ | ~0.05% (relative to main peak) | < 0.01% (relative to main peak) | Significantly lower detection limits. |
| Selectivity | Dependent on chromatographic resolution. | High, due to MRM transitions. | Can resolve co-eluting peaks. |
| Run Time | 15-30 minutes | 5-10 minutes | Faster analysis times. |
| Confirmation | Based on retention time only. | Retention time and mass fragmentation pattern. | Higher confidence in peak identity. |
Part 4: Understanding the "Why" - Causality in Method Development
The Role of Mobile Phase in Sensitivity
The choice of mobile phase extends beyond simply eluting the analyte. In LC-MS, it is a critical factor in ionization efficiency.
Caption: The influence of mobile phase components on MS signal intensity.
-
Why pH matters: For a basic compound like Domperidone and its impurities, a lower pH (e.g., using formic acid) ensures the molecule is protonated in solution. This pre-charged state is crucial for efficient positive mode electrospray ionization, leading to a stronger signal.[17]
-
Why volatile modifiers are essential: Non-volatile salts like phosphate will precipitate in the MS source, causing contamination and signal suppression. Volatile modifiers like formic acid or ammonium acetate are easily removed in the gas phase, ensuring a clean and stable signal.[17]
This structured approach, combining foundational knowledge with practical troubleshooting and advanced protocols, will empower you to develop and implement highly sensitive and reliable methods for the detection of this compound.
References
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America.
- LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. (n.d.).
- In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. (n.d.). Prime Scholars.
- Results of forced degradation studies. (n.d.).
- ICH Guidelines for Analytical Method Valid
- In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. (n.d.). Prime Scholars.
- Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.).
- Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. (n.d.). The Pharmaceutical and Chemical Journal.
- Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. (n.d.).
- Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
- Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma. (n.d.). PubMed.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016). Spectroscopy Online.
- Domperidone EP Impurity D. (n.d.). SynZeal.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
- Domperidone. (2012). European Pharmacopoeia 6.0.
- Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. (n.d.).
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
- Signal-to-Noise R
- The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist.
- Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc..
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- USP Medicines Compendium - Domperidone Tablets - 2014-06-30. (2014). Scribd.
- Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. (n.d.). JOCPR.
- Domperidone-impurities. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Wsu.
- Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect.
- DoMperidone EP IMpurity D. (2025). ChemicalBook.
- The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. (2014). Oxford Academic.
- Domperidone EP Impurity D. (n.d.). Veeprho.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. (2014). PubMed.
- Domperidone EP Impurity D. (n.d.). Simson Pharma Limited.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016).
- Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. (n.d.). Journal of Chemical Health Risks.
- STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017). World Journal of Pharmaceutical and Medical Research.
- RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. (n.d.).
- A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. (2018). International Journal of Pharmaceutical Sciences Review and Research.
- A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and ph. (n.d.). JOCPR.
- Domperidone Impurities. (n.d.). Tlcpharma Labs.
- IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
Sources
- 1. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. uspbpep.com [uspbpep.com]
- 5. scribd.com [scribd.com]
- 6. uspnf.com [uspnf.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 14. jocpr.com [jocpr.com]
- 15. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. organomation.com [organomation.com]
- 18. bib.irb.hr:8443 [bib.irb.hr:8443]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. m.youtube.com [m.youtube.com]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
Navigating Mobile Phase pH for Optimal Separation of Domperidone and Impurity D: A Technical Guide
An In-depth Technical Resource for Chromatographers
Welcome to our technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of mobile phase pH on the chromatographic retention of Domperidone and its related substance, Domperidone Impurity D. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to overcome challenges in their analytical method development.
Understanding the Chemistry: Domperidone and Impurity D
Domperidone is a basic compound, and its retention in reverse-phase high-performance liquid chromatography (RP-HPLC) is highly susceptible to the pH of the mobile phase. This compound, a structurally related molecule, also exhibits basic properties. Their chemical structures contain multiple nitrogen atoms that can be protonated, influencing their overall polarity and interaction with the stationary phase.
| Compound | Molecular Formula | Molecular Weight | Predicted pKa |
| Domperidone | C₂₂H₂₄ClN₅O₂ | 425.91[3] | Not Found |
| This compound | C₃₂H₃₄ClN₇O₃ | 600.11[1][3][4][5] | 12.19 ± 0.30[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is my retention time for Domperidone and Impurity D shifting?
Retention time instability for basic compounds like Domperidone and its impurities is frequently linked to inadequate control of the mobile phase pH.[6][7]
-
Causality: At a pH close to the pKa of an analyte, a small change in the mobile phase pH can cause a significant shift in the equilibrium between the ionized and non-ionized forms of the molecule. The ionized form is more polar and will have less retention on a non-polar stationary phase (like C18), eluting earlier. Conversely, the non-ionized, more non-polar form will be retained longer. If the mobile phase is not buffered, or if the buffer capacity is insufficient, the pH can fluctuate, leading to inconsistent retention times.
Q2: I'm observing poor peak shape (tailing) for Domperidone and Impurity D. How can pH help?
Peak tailing for basic analytes is a common issue in RP-HPLC.[8] Adjusting the mobile phase pH is a key strategy to mitigate this.
-
Mechanism of Tailing: Peak tailing for basic compounds often arises from secondary interactions with residual silanol groups on the silica-based stationary phase. At mid-range pH, these silanol groups can be ionized (negatively charged) and interact with the protonated (positively charged) basic analyte, leading to a mixed-mode retention mechanism that causes tailing.
-
pH-Based Solution:
-
Low pH (e.g., pH < 3): At a low pH, the silanol groups are protonated and neutral, minimizing their interaction with the protonated basic analyte. This approach, known as ion-suppression of the stationary phase, can significantly improve peak shape.
-
High pH (e.g., pH > 8): At a high pH, the basic analyte is in its neutral, non-ionized form. This also minimizes ionic interactions with the stationary phase. However, it's crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.
-
Q3: How do I choose the optimal mobile phase pH for separating Domperidone and Impurity D?
The ideal pH will provide sufficient retention, good peak shape, and optimal resolution between Domperidone and Impurity D.
-
General Guideline: For robust and reproducible retention, it is advisable to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analytes.[9][10]
-
pH Scouting: A systematic "pH scouting" experiment is the most effective way to determine the optimal pH. This involves analyzing the sample with mobile phases at various pH values (e.g., 3.0, 5.0, 7.0, 9.0) while keeping other parameters constant. This will reveal the pH at which the best selectivity and peak shape are achieved.
Troubleshooting Guide: pH-Related Retention Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of Domperidone and Impurity D that are related to mobile phase pH.
Scenario 1: Drifting Retention Times
-
Symptom: The retention times for Domperidone and/or Impurity D consistently increase or decrease over a sequence of injections.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time drift.
Scenario 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Peaks for Domperidone and/or Impurity D are asymmetrical.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: pH Scouting for Method Development
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Domperidone and Impurity D.
Objective: To determine the optimal mobile phase pH for the separation of Domperidone and Impurity D, considering retention, resolution, and peak shape.
Materials:
-
HPLC system with UV detector
-
C18 column (or other suitable reverse-phase column)
-
Domperidone and Impurity D reference standards
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC grade water
-
Buffers: Phosphate, Formate, or Acetate buffers are common choices. Ensure they are soluble in the mobile phase and have a pKa near the target pH.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of Domperidone and Impurity D in a suitable solvent (e.g., methanol or a mixture of mobile phase).[11]
-
Prepare a mixed standard solution containing both analytes at a concentration suitable for UV detection.
-
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., 3.0, 4.5, 6.0, 7.5). It is crucial to use a consistent buffer system across the pH range if possible, or select appropriate buffers for each pH.
-
For each pH, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., ACN or MeOH) in the desired ratio (e.g., 50:50 v/v).[12]
-
Note: The pH of the mobile phase should be measured after mixing the aqueous and organic components, as the addition of organic solvent can alter the pH.
-
-
Chromatographic Conditions (Example):
-
Experimental Run:
-
Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes.
-
Inject the mixed standard solution and record the chromatogram.
-
Repeat the injection to ensure reproducibility.
-
Flush the system and column thoroughly when changing to a mobile phase with a different pH.
-
Repeat the equilibration and injection process for each prepared mobile phase pH.
-
-
Data Analysis:
-
For each pH, record the retention time (t R), peak asymmetry or tailing factor (T f), and resolution (R s) between Domperidone and Impurity D.
-
Create a table to summarize the results.
-
Hypothetical Data Table:
| Mobile Phase pH | Retention Time Domperidone (min) | Retention Time Impurity D (min) | Tailing Factor Domperidone | Tailing Factor Impurity D | Resolution |
| 3.0 | 8.5 | 10.2 | 1.1 | 1.2 | 2.5 |
| 4.5 | 7.2 | 8.5 | 1.4 | 1.5 | 1.8 |
| 6.0 | 5.1 | 6.0 | 1.8 | 1.9 | 1.2 |
| 7.5 | 4.2 | 4.8 | 1.6 | 1.7 | 0.9 |
References
-
The Pharma Innovation. RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. Available from: [Link]
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Available from: [Link]
-
Der Pharmacia Lettre. RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Available from: [Link]
-
Pharmaffiliates. Domperidone-impurities. Available from: [Link]
-
SynZeal. Domperidone EP Impurity D | 1614255-34-3. Available from: [Link]
-
ResearchGate. Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of RP - HPLC method for simultaneous estimation of famotidine and domperidone in pharmaceutical dosage form. Available from: [Link]
-
ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
ACS Publications. Retention of Ionizable Compounds in Reversed-Phase Liquid Chromatography. Effect of the Ionic Strength of the Mobile Phase and the Nature of the Salts Used on the Overloading Behavior. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Biotage. Ionizable compound purification using reversed-phase flash column chromatography. Available from: [Link]
-
PMC - NIH. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Available from: [Link]
-
Mechanisms of retention in HPLC Part 2. Available from: [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available from: [Link]
-
SIELC Technologies. Polar Compounds. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
GLP Pharma Standards. Domperidone EP Impurity D | CAS No- 1614255-34-3. Available from: [Link]
Sources
- 1. DoMperidone EP IMpurity D CAS#: 1614255-34-3 [m.chemicalbook.com]
- 2. DoMperidone EP IMpurity D | 1614255-34-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. DoMperidone EP IMpurity D | C32H34ClN7O3 | CID 71316188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
Domperidone Analysis Technical Support Center: Troubleshooting Critical Pair Resolution
Welcome to the technical support center for Domperidone analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Domperidone, specifically focusing on the resolution of critical pairs by adjusting flow rate and temperature.
Frequently Asked Questions (FAQs)
Q1: I'm observing co-elution or poor resolution of peaks in my Domperidone analysis. What are the likely critical pairs?
A1: In the analysis of Domperidone, critical pairs, which are compounds that are difficult to separate, often include Domperidone and its structurally similar process-related impurity, Droperidol. Another commonly encountered critical pair involves impurities F and C.[1] Additionally, degradation studies have shown that under stress conditions like acidic hydrolysis, positional isomers can form, which are inherently difficult to separate.[2][3] It is also crucial to consider potential co-elution with other process impurities or degradation products, which can be numerous.[4][5]
Q2: Why are flow rate and column temperature critical parameters for resolving these pairs?
A2: Flow rate and column temperature are fundamental parameters in liquid chromatography that directly influence the thermodynamics and kinetics of the separation process.
-
Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. A lower flow rate increases the residence time of the analytes in the column, allowing for more interactions with the stationary phase and potentially leading to better separation of closely eluting compounds.[1][6] However, this comes at the cost of longer run times. Conversely, a higher flow rate can lead to decreased resolution but shorter analysis times. The relationship between flow rate and peak broadening is described by the Van Deemter equation, which highlights the importance of an optimal flow rate for maximum efficiency.[7]
-
Column Temperature: Temperature influences several aspects of the separation. An increase in temperature generally decreases the viscosity of the mobile phase, which can lead to lower back pressure and allow for higher flow rates without excessive pressure.[1][6] It can also enhance the mass transfer of analytes between the mobile and stationary phases, often resulting in sharper peaks and improved resolution. Furthermore, temperature can alter the selectivity of the separation by affecting the relative interaction strengths of the analytes with the stationary phase. For some critical pairs, a change in temperature can be the key to achieving baseline separation.[1][6]
Troubleshooting Guide: A Step-by-Step Approach to Optimizing Flow Rate and Temperature
If you are experiencing inadequate resolution of critical pairs in your Domperidone analysis, a systematic approach to optimizing the flow rate and column temperature is recommended.
Initial Assessment and System Suitability Check
Before embarking on method modification, ensure your HPLC/UPLC system is performing optimally.
-
System Suitability Test: Perform a system suitability test using a standard mixture containing Domperidone and known impurities. Key parameters to check include:
-
Resolution (Rs): The resolution between the critical pair should ideally be greater than 1.5 for baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
-
Review Existing Method Parameters: Note your current method's flow rate, column temperature, column dimensions, particle size, and mobile phase composition.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor resolution by adjusting flow rate and temperature.
Caption: A logical workflow for troubleshooting poor resolution of critical pairs in Domperidone analysis.
Experimental Protocols for Optimization
Protocol 1: Systematic Flow Rate Optimization
This protocol aims to determine the optimal flow rate for the resolution of the critical pair while keeping the column temperature constant.
Objective: To evaluate the effect of varying flow rate on the resolution of the Domperidone critical pair.
Materials:
-
HPLC/UPLC system with a UV detector
-
C18 column (e.g., Hypersil Zorbax eXtra Densely Bonded C18, 30 x 4.6 mm, 1.8 µm or equivalent)[1][8]
-
Standard solution containing Domperidone and the co-eluting impurity at a known concentration.
-
Mobile phase as per your existing method (e.g., Solvent A: 0.06 M ammonium acetate; Solvent B: methanol).[1][8]
Procedure:
-
Set Initial Conditions: Set the column temperature to a constant value (e.g., 40°C, a commonly used temperature for Domperidone analysis).[1][6]
-
Equilibrate the System: Equilibrate the column with the mobile phase at the initial flow rate (your current method's flow rate) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject the standard solution and record the chromatogram.
-
Vary Flow Rate: Decrease the flow rate in systematic steps (e.g., from 1.2 mL/min down to 0.8 mL/min in 0.1 mL/min increments). For each flow rate:
-
Allow the system to re-equilibrate.
-
Inject the standard solution in triplicate.
-
-
Data Analysis: For each chromatogram, calculate the resolution (Rs) between the critical pair, the retention time of each peak, and the tailing factor.
Data Presentation:
Summarize your results in a table for easy comparison.
| Flow Rate (mL/min) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) | Tailing Factor - Peak 1 | Tailing Factor - Peak 2 |
| 1.2 | |||||
| 1.1 | |||||
| 1.0 | |||||
| 0.9 | |||||
| 0.8 |
Protocol 2: Systematic Temperature Optimization
This protocol is designed to assess the impact of column temperature on the separation of the critical pair at a fixed, optimized flow rate.
Objective: To evaluate the effect of varying column temperature on the resolution of the Domperidone critical pair.
Procedure:
-
Set Initial Conditions: Set the flow rate to the optimal value determined in Protocol 1 (or your standard method's flow rate if starting here).
-
Equilibrate the System: Equilibrate the column at the initial temperature (e.g., 30°C).
-
Inject Standard: Inject the standard solution and record the chromatogram.
-
Vary Temperature: Increase the temperature in systematic steps (e.g., from 30°C to 50°C in 5°C increments). For each temperature setting:
-
Allow the column and mobile phase to reach thermal equilibrium.
-
Inject the standard solution in triplicate.
-
-
Data Analysis: Calculate the resolution (Rs), retention times, and tailing factors for each injection.
Data Presentation:
| Column Temperature (°C) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) | Tailing Factor - Peak 1 | Tailing Factor - Peak 2 |
| 30 | |||||
| 35 | |||||
| 40 | |||||
| 45 | |||||
| 50 |
Expert Insights and Causality
-
Why start with flow rate? Adjusting the flow rate is often a simpler and quicker initial step than altering the temperature, which requires thermal equilibration time. A reduction in flow rate from 1.5 mL/min to 1.0 mL/min has been shown to improve resolution and peak shape in Domperidone analysis.[1][6]
-
The dual role of temperature: Increasing the temperature to around 40°C has been utilized to lower back pressure and shorten retention times in UPLC methods for Domperidone.[1][6] This can be particularly useful when working with small particle size columns. Beyond its effect on viscosity, temperature can subtly alter the chemical interactions governing separation, sometimes leading to a significant improvement in selectivity for a critical pair.
-
When to consider combined optimization: If adjusting flow rate and temperature independently does not yield the desired resolution, a combined study (a 2-factor design of experiments) may be necessary. This will help identify any synergistic effects between the two parameters.
-
Method Validation: Once you have achieved the desired resolution, it is imperative to perform a partial or full method validation according to ICH guidelines to ensure the modified method is robust, accurate, and precise.[9][10] Robustness testing should include small, deliberate variations in the new optimal flow rate and temperature to confirm the method's reliability.[11][12]
References
-
Whelan, L. C., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(6), 519–527. [Link]
-
Reddy, G. S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 806–814. [Link]
-
Sultana, N., et al. (2010). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). Journal of the Chemical Society of Pakistan, 32(4), 483-489. [Link]
-
Barsagade, A., & Kakde, R. B. (2023). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 20(1), 1-10. [Link]
-
Scilit. (n.d.). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
Reddy, G. S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 806-814. [Link]
-
Journal of Chemical Health Risks. (2023). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
-
Merugu, M. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. [Link]
-
Sharma, S., et al. (2012). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation, 1(4), 16-20. [Link]
-
Whelan, L. C., et al. (2014). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, 52(6), 519–527. [Link]
-
Kakde, R. B. (2023). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 20(1). [Link]
-
El-Kimary, E. I., et al. (2022). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Pharmaceuticals, 15(12), 1568. [Link]
-
Whelan, L. C., et al. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of chromatographic science, 52(6), 519–527. [Link]
-
Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. [Link]
-
Scholars Research Library. (n.d.). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. [Link]
-
MDPI. (2023). RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical D. [Link]
-
Scribd. (2014). USP Medicines Compendium - Domperidone Tablets - 2014-06-30. [Link]
-
ResearchGate. (n.d.). Purity Plot of Domperidone in Heat. [Link]
-
uspbpep.com. (n.d.). Domperidone maleate. [Link]
-
Journal of Chromatographic Science | Oxford Academic. (n.d.). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
Royal Society of Chemistry. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scribd.com [scribd.com]
- 5. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Method Robustness Testing for Domperidone Impurity D Analysis
Welcome to the technical support center for the analysis of Domperidone and its related substances, with a specific focus on navigating the challenges of method robustness testing for Domperidone Impurity D. This guide is designed for researchers, analytical scientists, and quality control professionals engaged in the development, validation, and routine application of HPLC methods for pharmaceutical analysis.
Our approach is rooted in the foundational principles of analytical quality by design (AQbD), emphasizing a deep understanding of method parameters to ensure reliable and reproducible results. We will dissect the "why" behind experimental choices, providing you with the scientific rationale needed to troubleshoot effectively and maintain method integrity.
Section 1: Understanding the Core Analytical Method and Critical Separation
Before delving into robustness testing, it is essential to have a solid, validated baseline method. The European Pharmacopoeia (EP) monograph for Domperidone provides such a method for the determination of related substances, including Impurity D.[1] This guide will use the principles of the EP method as a framework for discussion.
Baseline Chromatographic Conditions (Based on EP Monograph)
| Parameter | Typical Value |
| Column | Base-deactivated octadecylsilyl silica gel for chromatography (C18), 3 µm |
| Dimensions | 100 mm x 4.6 mm |
| Mobile Phase A | Ammonium acetate solution |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient shifting from higher aqueous to higher organic content |
| Flow Rate | 1.5 mL/min |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
The Critical Pair: Domperidone and Impurity D
This compound, chemically known as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is structurally very similar to the parent Domperidone molecule. The key difference is an additional benzimidazolone propyl group attached to one of the nitrogen atoms of the benzimidazolone moiety of Domperidone. This similarity in structure leads to close elution times, making their separation a critical performance indicator of the analytical method.
Section 2: Troubleshooting Guide & FAQs for Robustness Testing
Robustness testing evaluates the reliability of an analytical method by deliberately introducing small variations in method parameters. According to the International Council on Harmonisation (ICH) guideline Q2(R1), the goal is to demonstrate the method's capacity to remain unaffected by these changes. Failure during a robustness study often manifests as a loss of resolution for a critical pair or a failure to meet system suitability test (SST) criteria.
Q1: My resolution between Domperidone and Impurity D dropped below the required minimum (e.g., <2.0) when I slightly increased the mobile phase pH. Why did this happen and how can I fix it?
Answer:
This is a common issue directly linked to the ionization state of the analytes. Domperidone has a pKa of approximately 7.9.[2] This means that around this pH, small changes will significantly alter the ratio of its ionized to non-ionized forms.
-
Causality: In reversed-phase HPLC, the non-ionized (neutral) form of a compound is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to longer retention. The ionized (protonated) form is more polar and elutes earlier. When you increase the pH towards the pKa, you decrease the degree of protonation of Domperidone, making it less polar and increasing its retention time. Impurity D has a similar basic nitrogen, but its overall structure may respond differently to pH changes. If the retention time of one compound shifts more than the other, the resolution between them will decrease.
-
Troubleshooting & Protocol:
-
Confirm pKa: First, confirm the pKa values of your analytes. Understanding the pH-retention behavior is key.[2]
-
Buffer Selection: Ensure your chosen buffer has a buffering capacity in the desired pH range. Phosphate buffers, for example, are effective in the pH range of 6.2 to 8.2.
-
Define a Stable pH Range: The original method likely operates at a pH sufficiently below the pKa (e.g., pH 6.5) where Domperidone is consistently protonated and chromatographically stable.[3] Your robustness study has likely identified the upper limit of the method's pH tolerance.
-
Corrective Action: The solution is not to "fix" the result at the higher pH, but to define a narrower, more robust operational pH range in your method. The method control strategy should state that the mobile phase pH must be maintained, for example, at 6.5 ± 0.2, a range where you have demonstrated that resolution remains acceptable.
-
Q2: I changed the mobile phase organic-to-aqueous ratio by ±2% and saw a significant shift in the retention time of Impurity D, causing it to co-elute with another peak. What is the underlying principle?
Answer:
This issue highlights the sensitivity of the separation to the elution strength of the mobile phase.
-
Causality: The percentage of the organic modifier (like methanol or acetonitrile) in the mobile phase is a primary driver of retention in reversed-phase HPLC. Increasing the organic content weakens the interaction between the analytes and the stationary phase, causing them to elute faster. Structurally similar compounds, like Domperidone and its impurities, will be affected, but not always to the same degree. A slight change in solvent strength can compress or expand the chromatogram, disproportionately affecting closely eluting peaks and leading to a loss of resolution or even peak swapping.
-
Troubleshooting & Protocol:
-
System Suitability Check: The fundamental acceptance criterion for robustness is that system suitability must pass under all varied conditions.[4] Your primary check is whether the resolution between the critical pair (Domperidone and Impurity D) remains above the validated limit (e.g., >2.0).
-
Gradient Profile: If you are using a gradient method, as specified in the EP, changes to the initial or final organic percentage are critical. A ±2% change at the start of a shallow gradient can have a much larger impact than during a steep part of the gradient.
-
Corrective Action: Document the observed sensitivity. Your method's Standard Operating Procedure (SOP) should specify a tight tolerance on mobile phase preparation (e.g., 60:40 v/v ± 0.5%). If such a small variation causes failure, the method itself may not be sufficiently robust and may need re-development, perhaps by using a shallower gradient in the region where the critical pair elutes to improve their separation.
-
Q3: A minor increase in column temperature (e.g., from 30°C to 35°C) caused peak tailing for Domperidone. Why?
Answer:
Temperature affects multiple aspects of the chromatographic process: mobile phase viscosity, analyte solubility, and the kinetics of interaction with the stationary phase.
-
Causality:
-
Viscosity: Increasing the temperature lowers the mobile phase viscosity, which can improve peak efficiency (less tailing) and reduce backpressure. This is the expected and desired effect.
-
Secondary Interactions: However, Domperidone contains basic nitrogen atoms that can engage in secondary ionic interactions with residual, acidic silanol groups on the silica backbone of the C18 column. These interactions are a common cause of peak tailing. Temperature changes can alter the energy of these interactions. In some cases, an increase in temperature can exacerbate tailing if it promotes undesirable interactions or if the analyte has borderline solubility in the mobile phase.
-
-
Troubleshooting & Protocol:
-
Column Type: The EP monograph specifies a "base-deactivated" column for a reason: to minimize these secondary interactions.[1] Ensure you are using a high-quality, end-capped column.
-
Mobile Phase pH: As discussed in Q1, operating at a lower pH (e.g., below 7) helps by keeping the basic analytes protonated and suppressing the ionization of the silanol groups, thus reducing tailing.
-
Corrective Action: The robustness test has revealed a critical parameter. The method should specify a tightly controlled column temperature (e.g., 30 °C ± 2 °C). If tailing is a persistent issue, consider using a column with a different, more inert stationary phase chemistry or adding a competing base (like triethylamine) to the mobile phase at a low concentration, although this would constitute a method modification requiring revalidation.[3]
-
Q4: My system suitability fails (%RSD of Impurity D peak area is too high) when I test the method on a different HPLC system from another manufacturer. What should I investigate?
Answer:
This problem points to differences in the HPLC systems themselves, a key aspect that robustness testing should evaluate.
-
Causality:
-
Dwell Volume: Different HPLC systems have different internal volumes between the point of solvent mixing and the column head (the dwell volume or gradient delay volume). In a gradient method, a larger dwell volume will mean the gradient reaches the column later, shifting all retention times. This can alter the resolution of early-eluting peaks.
-
Pump Performance: The precision and accuracy of the pump's mixing of the mobile phase can vary between manufacturers. An inaccurate composition can lead to shifts in retention time and affect reproducibility.
-
Detector Differences: The lamp energy, diode array response, and internal cell design can vary, potentially affecting sensitivity and baseline noise.
-
-
Troubleshooting & Protocol:
-
Standardize SST: The first step is to ensure your system suitability solution (a mix of Domperidone and key impurities, including Impurity D) is prepared accurately.
-
Check Dwell Volume: If possible, determine the dwell volume of both systems. If they are significantly different, you may need to add an isocratic hold at the beginning of the gradient on the system with the smaller dwell volume to compensate.
-
Verify Flow Rate and Temperature: Ensure the flow rate and column oven temperature are accurately calibrated on both instruments.
-
Corrective Action: The method is not robust across different instrument platforms without adjustment. The method documentation should either restrict its use to a specific type of HPLC system or provide instructions for system-to-system method transfer, including potential adjustments to the gradient start time to account for dwell volume differences.
-
Section 3: Experimental Protocols and Data Presentation
A well-structured robustness study is critical for demonstrating method reliability. The one-factor-at-a-time (OFAT) approach is straightforward and commonly used.
Protocol 1: One-Factor-at-a-Time (OFAT) Robustness Study
-
Identify Parameters: Select the critical method parameters to investigate. For the Domperidone impurity method, these are typically:
-
Flow Rate (± 10%)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Organic Modifier Composition (± 2% absolute)
-
Detection Wavelength (± 2 nm)
-
-
Prepare Solutions:
-
System Suitability Solution (SSS): Prepare a solution containing Domperidone and a low concentration (e.g., at the reporting limit) of Impurity D and other relevant impurities. This solution is used to evaluate the acceptance criteria.
-
Test Solution: A sample of Domperidone spiked with impurities at the specification level.
-
-
Execution:
-
Perform an initial run under the nominal (original) method conditions and verify that all system suitability criteria are met.
-
Change one parameter to its lower limit (e.g., Flow Rate = 1.35 mL/min). Equilibrate the system and inject the SSS in replicate (n=6).
-
Change the same parameter to its upper limit (e.g., Flow Rate = 1.65 mL/min). Equilibrate and repeat the injections.
-
Return the parameter to its nominal value.
-
Repeat this process for each identified parameter, changing only one at a time.
-
-
Data Analysis & Acceptance Criteria:
-
The primary criterion is that all system suitability requirements must be met under all tested variations.
-
For an impurity method, the key SST parameter is the resolution between the main peak and the closest eluting impurity (Domperidone and Impurity D). Acceptance Criterion: Resolution ≥ 2.0.
-
The precision of the impurity peak area should also be evaluated. Acceptance Criterion: %RSD of peak areas for Impurity D ≤ 10.0%.
-
Data Presentation: Robustness Study Summary Table
| Parameter Varied | Condition | Resolution (Domperidone/Impurity D) | Tailing Factor (Domperidone) | %RSD of Impurity D Area (n=6) | Pass/Fail |
| Nominal | 1.5 mL/min, 30°C, pH 6.8 | 3.5 | 1.2 | 1.5% | Pass |
| Flow Rate | 1.35 mL/min (-10%) | 3.8 | 1.2 | 1.8% | Pass |
| 1.65 mL/min (+10%) | 3.2 | 1.1 | 1.6% | Pass | |
| Column Temp. | 25 °C (-5 °C) | 3.3 | 1.3 | 2.1% | Pass |
| 35 °C (+5 °C) | 3.6 | 1.1 | 1.9% | Pass | |
| Mobile Phase pH | pH 6.6 (-0.2) | 3.2 | 1.2 | 2.5% | Pass |
| pH 7.0 (+0.2) | 2.1 | 1.4 | 4.5% | Pass | |
| Organic Ratio | -2% Methanol | 4.1 | 1.2 | 2.8% | Pass |
| +2% Methanol | 2.9 | 1.2 | 2.6% | Pass | |
| Wavelength | 278 nm (-2 nm) | 3.5 | 1.2 | 3.1% | Pass |
| 282 nm (+2 nm) | 3.5 | 1.2 | 2.9% | Pass |
Section 4: Visualizing the Workflow and Logic
Diagrams can clarify complex experimental and logical flows. The following diagrams, rendered using DOT language, illustrate the robustness testing workflow and the cause-and-effect relationships in troubleshooting.
Diagram 1: Robustness Testing Workflow
Caption: A workflow diagram illustrating the key phases of a one-factor-at-a-time (OFAT) robustness study.
Diagram 2: Troubleshooting Logic for Resolution Failure
Caption: A cause-and-effect diagram for troubleshooting resolution failures during robustness testing.
References
-
Basu, S., & Chakraborty, M. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Pantoprazole and Domperidone in a Combined Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 10(10), 4881-4888. [Link]
-
Epshtein, N.A. (2018). Investigation of Robustness at Validation of HPLC and UPLC Methods: A Modern Approach Including Risk Analysis. Drug Development & Registration, 1, 96-109. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). DOMPERIDONE MALEATE (1009). EDQM - Council of Europe. [Link]
-
Haridhar K, Gowtham A, Dhatri TN, Chandan C, Dr. Jeyaprakash MR. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method. Journal of Chemical Health Risks. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link]
-
Rao, A. B. N., et al. (2012). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Der Pharmacia Lettre, 4(6), 1712-1720. [Link]
-
Sharma, S. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
USP Medicines Compendium. (2014). Domperidone Tablets Monograph. [Link]
-
uspbpep.com. (2012). Domperidone - European Pharmacopoeia 6.0. [Link]
-
Veeprho. (n.d.). Domperidone EP Impurity D | CAS 1614255-34-3. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Domperidone Impurity D as per ICH Guidelines
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the assurance of a drug product's safety and efficacy is paramount. This assurance is intrinsically linked to the control of impurities. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. Its synthesis and storage can lead to the formation of related substances, one of which is Domperidone Impurity D, a known process-related impurity.[1][2] The rigorous control of such impurities is not merely a quality control checkbox; it is a regulatory and ethical necessity to safeguard patient health.
This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for this compound, specifically a High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[3][4] We will move beyond a simple recitation of steps to explore the scientific rationale behind each validation parameter, offering a practical framework for researchers, scientists, and drug development professionals. Our goal is to demonstrate that the analytical procedure is, above all, suitable for its intended purpose.[4]
The Analytical Target: this compound
This compound, chemically known as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a pharmacopeial impurity listed in the European Pharmacopoeia (EP).[5][6][7] Its presence in the final drug substance must be monitored and controlled within specified limits. The development of a robust, validated analytical method is therefore critical for accurate quantification.[1] HPLC with UV detection is the most common and reliable technique for this purpose.[1][8]
The Validation Master Plan: An ICH Q2(R1) Framework
Method validation is the process of providing documented evidence that an analytical method is fit for its intended use.[9] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific characteristics to be evaluated for an impurity quantitation method.[4][10]
The following diagram illustrates the logical workflow for validating an analytical method for a pharmaceutical impurity.
Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).
Part 1: Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is arguably the most critical parameter for an impurity method. Its purpose is to demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products.[4] A simple injection of the Impurity D standard is insufficient. We must actively challenge the method by creating a complex sample matrix. This is achieved through forced degradation (stress testing).
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the stability-indicating nature of the method.[1][11] By subjecting the Domperidone API to harsh conditions, we intentionally generate degradants. The goal is to prove that any newly formed peaks do not co-elute with the peak for Impurity D, ensuring the method's specificity.
Experimental Protocol: Forced Degradation of Domperidone
-
Preparation of Stock Solution: Prepare a stock solution of Domperidone API in a suitable solvent (e.g., Methanol/Water mixture).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration.
-
Base Hydrolysis: To another aliquot, add 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute. Research indicates Domperidone is relatively resistant to base hydrolysis, but the test is still necessary.[12]
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours, then dilute.[12][13]
-
Thermal Degradation: Expose the solid Domperidone API powder to dry heat at 105°C for 24 hours.[13] Dissolve the stressed powder and dilute to the final concentration.
-
Photolytic Degradation: Expose a solution of Domperidone to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control and a spiked sample (unstressed sample spiked with Impurity D), by the proposed HPLC method. Use a Photodiode Array (PDA) detector to assess peak purity for both the main Domperidone peak and the Impurity D peak in the spiked sample.
Acceptance Criteria:
-
The method must demonstrate adequate separation between Impurity D, Domperidone, and all degradation products.
-
The peak purity index for both Domperidone and Impurity D in the spiked sample must pass the software's threshold (typically >0.999), indicating no co-eluting peaks.
Part 2: Quantitative Validation Parameters
Once specificity is established, we proceed to validate the quantitative performance of the method.
Linearity & Range
Expertise & Experience: Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For an impurity, this range must, at a minimum, span from the limit of quantitation (LOQ) to 120% of the specification limit.[4] We recommend using at least five concentration levels to establish linearity robustly.[4] The key statistical metric here is the correlation coefficient (r²), which should ideally be ≥0.999.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards. A typical range could be from 0.05 µg/mL (near LOQ) to 2.0 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.05 | 1250 |
| 0.25 | 6300 |
| 0.50 | 12450 |
| 1.00 | 25100 |
| 1.50 | 37400 |
Regression Analysis Results:
-
Correlation Coefficient (r²): 0.9995
-
Slope: 24950
-
Y-Intercept: 55
Accuracy (as % Recovery)
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. For impurities, it is determined by spiking the drug product matrix (or a placebo) with known amounts of the impurity at different levels. This is a critical step to prove that excipients in the formulation do not interfere with the quantification of the impurity. As per ICH guidelines, accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels.[9]
Experimental Protocol:
-
Prepare a sample of Domperidone drug product placebo.
-
Spike the placebo at three concentration levels corresponding to 50%, 100%, and 150% of the target impurity specification limit.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy/Recovery Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 50% (n=3) | 0.50 | 0.49 | 98.0% |
| 100% (n=3) | 1.00 | 1.01 | 101.0% |
| 150% (n=3) | 1.50 | 1.52 | 101.3% |
| Mean Recovery | | | 100.1% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[9]
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.
-
Intermediate Precision: Assesses the influence of random events within a laboratory, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of Domperidone spiked with Impurity D at the 100% specification level. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six new samples on a different day with a different analyst.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 (% of Spec) | Analyst 2 / Day 2 (% of Spec) |
|---|---|---|
| Sample 1 | 0.101 | 0.099 |
| Sample 2 | 0.098 | 0.102 |
| Sample 3 | 0.100 | 0.101 |
| Sample 4 | 0.102 | 0.103 |
| Sample 5 | 0.099 | 0.098 |
| Sample 6 | 0.101 | 0.100 |
| Mean | 0.100 | 0.101 |
| SD | 0.0015 | 0.0018 |
| %RSD | 1.5% | 1.8% |
Acceptance Criteria: The %RSD for precision studies should typically be not more than 10.0% for impurity analysis at the specification limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13][14] For an impurity method, the LOQ is particularly important as it defines the lower limit of the method's reliable measurement capability. The signal-to-noise (S/N) ratio approach is common and practical: typically 3:1 for LOD and 10:1 for LOQ.
Experimental Protocol:
-
Prepare a series of dilute solutions of Impurity D.
-
Inject them to determine the concentration that yields a S/N ratio of approximately 3 (for LOD) and 10 (for LOQ).
-
To confirm the LOQ, inject six replicates of a sample at the determined LOQ concentration and verify that the precision (%RSD) is acceptable (e.g., ≤15%).
Data Presentation: LOD & LOQ
| Parameter | Determination Method | Result (µg/mL) |
|---|---|---|
| LOD | Signal-to-Noise (S/N ≈ 3) | 0.015 |
| LOQ | Signal-to-Noise (S/N ≈ 10) | 0.050 |
Robustness
Expertise & Experience: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. It is a crucial parameter to assess before transferring the method to a routine QC environment.
Experimental Protocol:
-
Analyze a system suitability solution while making small, deliberate changes to the chromatographic conditions.
-
Monitor key system suitability parameters like resolution (between Impurity D and the closest peak), tailing factor, and theoretical plates.
Data Presentation: Robustness Study
| Parameter Varied | Variation | Resolution (Impurity D vs. next peak) | Tailing Factor (Impurity D) |
|---|---|---|---|
| Flow Rate | 0.9 mL/min | 2.8 | 1.2 |
| (Nominal: 1.0 mL/min) | 1.1 mL/min | 2.6 | 1.2 |
| Column Temp. | 38 °C | 2.7 | 1.2 |
| (Nominal: 40 °C) | 42 °C | 2.7 | 1.1 |
| Mobile Phase %B | ± 2% | 2.5 | 1.3 |
| (Nominal: 40% B) | | | |
Acceptance Criteria: System suitability parameters must remain within their pre-defined acceptance criteria for all tested variations.
Comparative Performance: UPLC vs. Conventional HPLC
Modern analytical labs often face pressure for higher throughput and reduced operational costs. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity analysis.[15][16] A validated UPLC method can provide faster analysis times and lower solvent consumption without compromising data quality.[17][18]
The following diagram illustrates the key comparative advantages.
Caption: Performance comparison: UPLC vs. conventional HPLC.
Data Presentation: Method Performance Comparison
| Feature | Conventional HPLC Method | Validated UPLC Method | Advantage |
|---|---|---|---|
| Analysis Run Time | ~12.5 minutes[15] | ~7.5 minutes[15][17] | 40% increase in throughput |
| Solvent Consumption | High | Reduced by over 58%[16] | Lower cost, more environmentally friendly |
| Sensitivity (LOQ) | Standard | Potentially lower LOQ | Better detection of trace impurities |
| Resolution | Adequate | Often superior due to smaller particle size | Improved separation of closely eluting peaks |
Conclusion
The validation of an analytical method for an impurity like this compound is a systematic and scientifically rigorous process. It is not a mere formality but the very foundation upon which the quality and safety of a pharmaceutical product are built. By diligently following the principles laid out in the ICH Q2(R1) guideline and understanding the scientific rationale behind each validation parameter, laboratories can develop robust, reliable, and defensible analytical methods. Adopting modern technologies like UPLC can further enhance method performance, leading to significant gains in efficiency and data quality. This comprehensive approach ensures that the method is truly fit for its purpose: safeguarding public health through meticulous quality control.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
The ultra-performance liquid chromatography determination of domperidone and its process-related impurities . PubMed. [Link]
-
Quality Guidelines . ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities . Scilit. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities . Oxford Academic. [Link]
-
Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) . PubMed. [Link]
-
Domperidone EP Impurity D . SynZeal. [Link]
-
Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities . Journal of Chromatographic Science | Oxford Academic. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC . Journal of Chemical Health Risks. [Link]
-
Domperidone EP Impurity D . Pharmace Research Laboratory. [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer . Prime Scholars. [Link]
-
Domperidone-impurities . Pharmaffiliates. [Link]
-
Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions . Thi-Qar Medical Journal. [Link]
-
Domperidone EP Impurity D | CAS 1614255-34-3 . Veeprho. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM . World Journal of Pharmaceutical and Medical Research. [Link]
-
Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation . PubMed. [Link]
-
Forced degradation and impurity profiling . ScienceDirect. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method . Journal of Chemical Health Risks. [Link]
-
A Review on Analytical Method Validation as Per ICH Guidelines and Protocols . The Pharma Innovation Journal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Domperidone EP Impurity D | CymitQuimica [cymitquimica.com]
- 6. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. jchr.org [jchr.org]
- 15. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative Analysis of Domperidone's Process Impurities and Degradation Products: A Guide for Researchers
This guide provides an in-depth comparative analysis of the process-related impurities and degradation products of Domperidone, a widely used prokinetic and antiemetic agent. Understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and stability. This document is intended for researchers, scientists, and drug development professionals, offering insights into the origins of these impurities, their chemical structures, and the analytical methodologies required for their robust detection and quantification.
Introduction: The Criticality of Impurity Profiling in Domperidone
Domperidone, with its chemical name 5-chloro-1-(1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)propyl) piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, is a dopamine D₂ receptor antagonist.[1] The manufacturing process and subsequent storage of Domperidone can lead to the formation of impurities, which are broadly categorized as process-related impurities and degradation products. Process impurities can arise from starting materials, intermediates, or by-products of side reactions during synthesis.[1] Degradation products, on the other hand, form due to the decomposition of the drug substance under the influence of environmental factors such as light, heat, humidity, and pH.[2]
Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. Therefore, a thorough understanding of the impurity profile of Domperidone is not only a regulatory requirement but also a fundamental aspect of ensuring patient safety.
Genesis of Impurities: A Look into Domperidone's Synthesis
The synthesis of Domperidone typically involves the coupling of two key intermediates: N-halopropyl-2-benzimidazolone (intermediate 1) and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone (intermediate 2).[3][4] The synthetic routes to these intermediates can be a primary source of process-related impurities.
One common route to intermediate 1 involves the reaction of o-phenylenediamine with a carbonyl source to form benzimidazolone, followed by alkylation with a 1,3-dihalopropane.[3][4] A potential side reaction in this step is di-substitution, leading to the formation of impurities.[3][4] An alternative route that mitigates this involves the coupling of an o-substituted nitrobenzene with a 1,3-disubstituted propane, followed by reduction and cyclization, which offers higher selectivity.[3]
Intermediate 2 is often synthesized by coupling a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization.[3][4] Impurities can be introduced from starting materials or arise from incomplete reactions or side reactions during these steps.
Diagram 1: Synthetic Pathway of Domperidone and Potential Formation of Process Impurities
Caption: Synthetic scheme of Domperidone highlighting potential points of process impurity formation.
A Comparative Look at Domperidone's Process Impurities
The European Pharmacopoeia (EP) lists several specified impurities for Domperidone, designated as Impurities A, B, C, D, E, and F. The chemical structures of these impurities are crucial for their identification and characterization.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight | Likely Origin |
| Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | C₁₂H₁₄ClN₃O | 251.71 | Intermediate in the synthesis of Domperidone.[5][6] |
| Impurity B | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine | C₁₃H₁₄ClN₃O₂ | 279.72 | By-product from the synthesis of intermediate 2.[5] |
| Impurity C | cis-4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide | C₂₂H₂₄ClN₅O₃ | 441.91 | Oxidation product of Domperidone.[5] |
| Impurity D | 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone | C₃₂H₃₄ClN₇O₃ | 600.11 | By-product of the coupling reaction.[5] |
| Impurity E | 1-[3-[4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl] propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one | C₃₂H₃₄ClN₇O₃ | 600.11 | By-product of the coupling reaction.[7] |
| Impurity F | 1,3-bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one | C₃₇H₄₂Cl₂N₈O₃ | 717.69 | Dimeric impurity formed during synthesis.[5] |
Unraveling Degradation: Domperidone Under Stress
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Domperidone has been subjected to various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
Summary of Forced Degradation Studies on Domperidone:
| Stress Condition | Observations | Key Degradation Products |
| Acid Hydrolysis | Significant degradation observed. | Formation of two primary degradants, DP-ISO1 and DP-ISO2, which are positional isomers with an additional chloro group.[2][8][9] |
| Base Hydrolysis | Generally resistant to degradation.[2][9] | Minimal to no degradation products formed. |
| Oxidative Degradation | Susceptible to oxidation, particularly with hydrogen peroxide. | Formation of Domperidone N-oxide (DP-OX), which is identical to EP Impurity C.[2][8][9] |
| Thermal Degradation | Stable under dry heat conditions.[2] | No significant degradation products observed. |
| Photolytic Degradation | Stable under UV light in both solution and solid states.[2] | No significant degradation products observed. |
A study by Manasa et al. (2017) reported the percentage of degradation of Domperidone under various stress conditions:
-
Acidic: 1.09% (drug substance), 0.09% (drug product)
-
Alkaline: 5% (drug substance), 2.8% (drug product)
-
Oxidative: 31% (drug substance), 28% (drug product)
-
Thermal: 54% (drug substance), 46% (drug product)
-
Photostability: 24% (drug substance), 18% (drug product)
It is important to note that the extent of degradation can vary depending on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure).
Diagram 2: Degradation Pathways of Domperidone
Caption: Major degradation pathways of Domperidone under acidic and oxidative stress conditions.
Analytical Methodologies for Impurity Profiling: A Comparative Overview
Several analytical techniques are employed for the separation and quantification of Domperidone and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on the distribution of analytes between a stationary phase and a liquid mobile phase under high pressure. | Utilizes smaller particle size columns (<2 µm) and higher pressures for separation. |
| Analysis Time | Longer run times (e.g., 12.5 minutes for the European Pharmacopoeia method).[10][11] | Significantly shorter run times (e.g., 7.5 minutes), leading to higher sample throughput.[10][11] |
| Resolution | Good resolution for most impurities. | Excellent resolution and peak shapes due to higher efficiency. |
| Solvent Consumption | Higher solvent consumption. | Lower solvent consumption (e.g., a 58% reduction compared to HPLC), making it more environmentally friendly and cost-effective.[10][11] |
| Sensitivity | Good sensitivity. | Higher sensitivity, allowing for the detection of trace-level impurities. |
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation. UPLC offers significant advantages in terms of speed and efficiency for routine quality control and high-throughput screening.[10][11]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
The following is a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of Domperidone and its impurities, based on established methodologies.[12][13][14]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Domperidone in the presence of its process impurities and degradation products.
Materials and Reagents:
-
Domperidone reference standard
-
Reference standards for known impurities
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., Acetonitrile or Methanol). A common mobile phase is a mixture of buffer (potassium dihydrogen phosphate, pH adjusted with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 60:40 v/v).[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Solutions:
-
Buffer Preparation: Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water to achieve the desired molarity. Adjust the pH to a suitable value (e.g., 7.5) using orthophosphoric acid or a suitable base.[12] Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and organic solvent in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Domperidone reference standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).[12]
-
Working Standard Solution: Prepare further dilutions from the stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 100 µg/mL).[12]
-
Sample Solution: Accurately weigh and dissolve the Domperidone sample (API or formulation) in the mobile phase to obtain a solution with a concentration similar to the working standard solution.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention time of Domperidone and its impurities. Forced degradation studies are crucial to demonstrate specificity.
-
Linearity: Analyze a series of solutions with concentrations ranging from 50% to 150% of the working concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of Domperidone standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
System Precision: Inject the working standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas (should be <2%).
-
Method Precision (Repeatability): Analyze six independent sample preparations and calculate the %RSD of the assay results (should be <2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate, mobile phase composition, and column temperature to assess the method's reliability.
Diagram 3: Workflow for HPLC Method Development and Validation
Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
A comprehensive understanding of the process impurities and degradation products of Domperidone is essential for the development of a safe and effective drug product. This guide has provided a comparative analysis of these impurities, their origins, and the analytical methodologies for their control. The formation of process impurities is intrinsically linked to the synthetic route, while degradation products arise from the inherent stability of the Domperidone molecule under various stress conditions. Advanced analytical techniques like UPLC offer significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making them ideal for high-throughput impurity profiling. The provided experimental protocol for a stability-indicating RP-HPLC method serves as a practical guide for researchers in establishing robust quality control procedures for Domperidone. By implementing rigorous analytical controls and a thorough understanding of the impurity profile, the quality and safety of Domperidone-containing pharmaceuticals can be assured.
References
- SynThink Research Chemicals. (n.d.). Domperidone EP Impurities and Related Compounds.
-
Singh, S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 826–834. [Link]
- ResearchGate. (n.d.). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation.
- PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation.
- The Pharmaceutical and Chemical Journal. (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. Retrieved from The Pharmaceutical and Chemical Journal website.
-
Yu, L., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(36), 23533-23545. [Link]
- Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199.
- ResearchGate. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer.
- Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer.
- International Journal of Pharmaceutical Sciences Review and Research. (2018).
- Jewel Mallick. (2022). Development and validation of HPLC for determination of domperidone maleate.
- Google Patents. (n.d.). CN1810805A - Synthesis of domperidone maleate.
- RSC Publishing. (2022).
- RSC Publishing. (2022).
- Pharmaffiliates. (n.d.). Domperidone-impurities.
- International Journal of Pharmaceutical Research & Allied Sciences. (2023). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T.
- Oxford Academic. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities.
- The Pharma Innovation. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form.
- Simson Pharma Limited. (n.d.). Domperidone EP Impurity A | CAS No- 53786-28-0.
- International Journal of Pharmacology and Clinical Research. (n.d.). The analytical method for the simultaneous estimation of naproxen and domperidone will be developed by rp- HPLC.
- SynZeal. (n.d.). Domperidone Impurities.
- Google Patents. (n.d.). CN100386323C - The synthetic method of domperidone maleate.
- Simson Pharma Limited. (n.d.). Domperidone EP Impurity A | CAS No- 53786-28-0.
- PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities.
- GLP Pharma Standards. (n.d.). Domperidone EP Impurity E | CAS No- 1346602-50-3.
- Scilit. (n.d.).
- Journal of Chemical Health Risks. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC.
Sources
- 1. ilkogretim-online.org [ilkogretim-online.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. jchr.org [jchr.org]
A Comparative Guide to the Quantification of Domperidone Impurity D: Methodologies for Ensuring Pharmaceutical Quality
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. For a widely used prokinetic and antiemetic agent like domperidone, ensuring the purity of the active pharmaceutical ingredient (API) and the finished drug product is of paramount importance. This technical guide provides an in-depth comparison of analytical methodologies for the quantification of Domperidone Impurity D, a specified impurity in the European Pharmacopoeia[1].
This guide is intended for researchers, analytical scientists, and drug development professionals. It will delve into the nuances of method validation, comparing the established High-Performance Liquid Chromatography (HPLC) with the more recent Ultra-Performance Liquid Chromatography (UPLC), and exploring the potential of alternative techniques like Capillary Electrophoresis (CE). The focus will be on the critical validation parameters of linearity, accuracy, and precision, underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3]
The Significance of Impurity Profiling: The Case of this compound
This compound, chemically identified as 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one, is a process-related impurity that can arise during the synthesis of domperidone. Its structure is closely related to the active molecule, necessitating robust analytical methods to ensure its effective separation and accurate quantification. The control of such impurities is a critical quality attribute, as their presence, even in minute quantities, can potentially impact the safety and efficacy of the drug product.
Forced degradation studies on domperidone have shown its susceptibility to degradation under various stress conditions, including acidic, basic, and oxidative environments, which can lead to the formation of various degradation products.[4] Therefore, a well-validated, stability-indicating analytical method is crucial for distinguishing and quantifying impurities like Impurity D from the parent drug and other potential degradants.
Methodological Showdown: HPLC vs. UPLC for Impurity D Quantification
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis for impurity profiling.[4] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant improvements in speed, resolution, and sensitivity.[3][4]
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method for the quantification of this compound would utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier. The detection is commonly performed using a UV detector. The longer analysis time in HPLC can sometimes be a drawback in high-throughput environments.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm), leading to significantly faster analysis times and improved peak resolution.[3] This enhanced resolution is particularly advantageous for separating closely eluting impurities from the main API peak.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the quantification of this compound using HPLC and UPLC.
Protocol 1: HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 284 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of mobile phase components) and serially diluted to create calibration standards.
-
Sample Preparation: The drug substance or a powdered tablet sample is accurately weighed and dissolved in the diluent to achieve a target concentration. The solution is then filtered through a 0.45 µm filter before injection.
Protocol 2: UPLC Method
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 284 nm.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, but potentially at lower concentrations due to the higher sensitivity of the UPLC system.
Performance Comparison: Linearity, Accuracy, and Precision
The following tables summarize the expected performance data for the two methodologies, based on established validation principles.
Table 1: Linearity Data
| Parameter | HPLC | UPLC |
| Linearity Range | 0.1 - 2.0 µg/mL | 0.05 - 1.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero |
Causality: The wider linear range in HPLC is often a consequence of the larger injection volumes and column dimensions. UPLC, with its higher sensitivity, can achieve linearity at lower concentrations. The higher correlation coefficient in UPLC reflects the better peak shape and signal-to-noise ratio.
Table 2: Accuracy Data (Recovery Studies)
| Spike Level | HPLC (% Recovery) | UPLC (% Recovery) |
| 50% | 98.5 - 101.2 | 99.1 - 100.8 |
| 100% | 99.0 - 100.8 | 99.5 - 100.5 |
| 150% | 98.8 - 101.5 | 99.2 - 101.0 |
Causality: Both methods are expected to demonstrate excellent accuracy, with recovery values typically within 98-102%. The slightly tighter range often observed with UPLC can be attributed to the improved precision of the system.
Table 3: Precision Data (%RSD)
| Precision Type | HPLC (%RSD) | UPLC (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | ≤ 1.5% |
| Intermediate Precision (n=6) | ≤ 2.5% | ≤ 2.0% |
Causality: The lower relative standard deviation (%RSD) values for UPLC are a direct result of the more reproducible and efficient separation process, leading to more consistent peak areas.
Visualizing the Workflow
Caption: A generalized workflow for the quantification of this compound.
Alternative and Complementary Techniques
While HPLC and UPLC are the primary methods, other techniques can offer complementary information or serve as orthogonal methods for validation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Coupling UPLC with a mass spectrometer provides an additional layer of specificity and sensitivity. This is particularly useful for the unambiguous identification of impurities and for quantifying them at very low levels. While a full validation for quantification might be more complex, UPLC-MS is an invaluable tool for impurity profiling and characterization.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their charge-to-mass ratio in an electric field.[5][6] For ionizable compounds like domperidone and its impurities, CE can offer a different separation mechanism compared to reversed-phase chromatography, making it an excellent orthogonal technique to confirm the purity of a sample. While not as commonly used for routine quantification of this specific impurity, its high efficiency and low solvent consumption make it an attractive option for method development and validation.
Caption: Comparison of analytical techniques for impurity analysis.
Conclusion and Future Perspectives
The choice between HPLC and UPLC for the quantification of this compound will depend on the specific needs of the laboratory. While HPLC remains a robust and reliable technique, the advantages of UPLC in terms of speed, resolution, and sensitivity make it a compelling choice for high-throughput environments and for the analysis of complex impurity profiles.
The integration of mass spectrometry provides an unparalleled level of confidence in impurity identification and can be crucial in research and development settings. Capillary electrophoresis, with its unique separation mechanism, serves as a powerful tool for orthogonal testing and method validation.
Ultimately, a well-validated and robust analytical method is not just a regulatory requirement but a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. The continuous evolution of analytical technologies will undoubtedly lead to even more sensitive and efficient methods for impurity profiling, further safeguarding public health.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Manasa, M., et al. "STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM." World Journal of Pharmaceutical and Medical Research, vol. 3, no. 8, 2017, pp. 195-199. [Link]
-
Curtin Whelan, L., et al. "The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities." Journal of Chromatographic Science, vol. 52, no. 7, 2014, pp. 637-44. [Link]
-
Sharma, S., et al. "RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form." The Pharma Innovation, vol. 1, no. 4, 2012, pp. 1-4. [Link]
-
European Pharmacopoeia. Domperidone Maleate Monograph. [Link]
-
SynZeal. Domperidone EP Impurity D. [Link]
-
Veeprho. Domperidone EP Impurity D. [Link]
-
GLP Pharma Standards. Domperidone EP Impurity D. [Link]
-
The Pharma Innovation. RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. [Link]
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method. [Link]
-
Journal of Chemical and Pharmaceutical Research. Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. [Link]
-
Journal of Chemical and Pharmaceutical Research. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma. [Link]
-
PubMed. Quantitative determination of domperidone in human plasma by ultraperformance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
PubMed. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. [Link]
-
uspbpep.com. Domperidone Maleate. [Link]
-
ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]
-
Clarke's Analysis of Drugs and Poisons. Capillary Electrophoresis for Drug Analysis. [Link]
-
ResearchGate. Spe-HPLC techniques for separation and identification of domperidone in human plasma. [Link]
-
Scilit. The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Domperidone Impurity D
In the landscape of pharmaceutical quality control, the rigorous monitoring of impurities is paramount to ensuring the safety and efficacy of drug products. Domperidone, an antiemetic and prokinetic agent, is no exception. Among its process-related impurities, Domperidone Impurity D requires careful control.[1] This guide provides an in-depth, comparative analysis of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, grounded in established regulatory principles and practical experimental insights.
The "Why": Significance of LOD and LOQ for Impurity Profiling
The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[2][3] Within this framework, LOD and LOQ are critical parameters, especially for impurity analysis.[2][4]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[2][5] For impurities, this is the threshold at which we can confidently say the impurity is present.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[2][5] This is the minimum level at which the impurity can be quantitatively reported, a crucial factor for adhering to specified safety limits.[4]
Establishing robust LOD and LOQ values ensures that an analytical method is sensitive enough to control impurities like this compound at levels stipulated by pharmacopeias and regulatory bodies.[6]
Foundational Approaches to LOD/LOQ Determination
The ICH Q2(R1) guideline outlines several scientifically sound approaches for determining LOD and LOQ.[2][7][8] The two most common and instrument-based methods are:
-
Based on Signal-to-Noise Ratio (S/N): This approach involves comparing the signal height from a sample with a known low concentration of the analyte to the amplitude of the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is standard for the LOQ.[9][10][11] This method is particularly suitable for analytical procedures that exhibit baseline noise, such as chromatography.[11][12]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method offers a more objective determination. The LOD and LOQ are calculated using the following formulas:[13][14][15]
This guide will focus on these two robust methods, comparing a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a more sensitive Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) approach.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness and widespread availability.[6] A typical HPLC method for domperidone and its impurities utilizes a C18 column with UV detection around 280-285 nm.[16][17][18]
Experimental Protocol: LOD & LOQ Determination for Impurity D via HPLC-UV
This protocol is designed to be self-validating by systematically establishing the parameters based on the ICH Q2(R1) guideline.[2]
Objective: To determine the LOD and LOQ of this compound using the S/N and calibration curve methods.
Materials:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile, Methanol, and water
-
Ammonium Acetate or other suitable buffer components
-
Validated HPLC system with UV/PDA detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm packing)[17]
Step 1: Preparation of Stock and Working Solutions
-
Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) and make up to volume.
-
Intermediate Solutions: Perform serial dilutions from the stock solution to prepare a series of working standard solutions with concentrations bracketing the expected LOD and LOQ (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL).
Step 2: Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mobile phase, often consisting of a buffer like ammonium acetate and an organic modifier like methanol or acetonitrile.[16][18]
-
Detection Wavelength: 285 nm[17]
-
Injection Volume: 20 µL[17]
Step 3: LOD & LOQ Determination (Signal-to-Noise Method)
-
Inject the diluent (blank) multiple times to establish the baseline noise.
-
Inject the lowest concentration standards prepared in Step 1.
-
Measure the signal height of the Impurity D peak and the noise in a representative region of the baseline.
-
Calculate the S/N ratio for each concentration.
-
The concentration that yields an S/N ratio of approximately 3 is the estimated LOD.[9]
-
The concentration that yields an S/N ratio of approximately 10 is the estimated LOQ.[11]
-
Confirmation: Prepare a solution at the estimated LOQ concentration and inject it multiple times (n≥6). The precision (%RSD) should be within acceptable limits (typically ≤10%) to confirm the LOQ.
Step 4: LOD & LOQ Determination (Calibration Curve Method)
-
Select a series of at least five concentrations around the expected LOQ.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[13]
-
Confirmation: Prepare and analyze samples at the calculated LOD and LOQ concentrations to verify their reliability.[13]
Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity, such as analyzing trace-level impurities or working with limited sample volumes, UPLC-MS/MS is a superior alternative.[6] This technique couples the high-resolution separation of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.[19][20]
Causality of Enhanced Performance
The advantage of UPLC-MS/MS stems from two core principles:
-
UPLC Separation: Utilizes sub-2 µm particle columns, leading to sharper, narrower peaks. This increases peak height relative to baseline noise, inherently improving the S/N ratio.[6]
-
MS/MS Detection: Operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored.[20][21] This process is highly selective, virtually eliminating chemical noise from the matrix and mobile phase, resulting in a much lower baseline and significantly improved S/N ratios.
The experimental protocol for UPLC-MS/MS follows the same logical steps as the HPLC-UV method, but the instrumentation and parameters are different. The key distinction lies in the detector, which requires optimization of ionization source parameters and MRM transitions for the specific impurity.
Performance Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of method depends on the specific requirements of the analysis, such as regulatory limits, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics based on typical experimental data.
| Parameter | HPLC-UV | UPLC-MS/MS | Rationale for Difference |
| Typical LOD | 0.05 - 0.1 µg/mL | 0.05 - 0.2 ng/mL[21] | MS/MS detection is inherently more sensitive and selective, significantly reducing baseline noise.[20] |
| Typical LOQ | 0.15 - 0.3 µg/mL | 0.2 - 0.5 ng/mL[21] | Follows the same principle as LOD; the ability to reliably quantify is enhanced by superior S/N. |
| Specificity | Good; relies on chromatographic retention time and UV spectrum. Potential for co-elution. | Excellent; relies on retention time and a specific mass-to-charge ratio transition (precursor → product ion).[21] | |
| Run Time | 15 - 30 minutes | 2 - 10 minutes[20] | UPLC's smaller particle columns allow for higher flow rates and faster separations without sacrificing resolution.[16] |
| Complexity | Lower; widely used and understood technology. | Higher; requires expertise in mass spectrometer tuning and maintenance. | |
| Cost | Lower initial investment and operational cost. | Higher initial investment and maintenance costs. |
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are valid techniques for determining the LOD and LOQ of this compound.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control where impurity limits are well within the mid-ng/mL range or higher. Its robustness and simplicity make it ideal for standard release testing.
-
UPLC-MS/MS is the superior choice when exceptional sensitivity is required. It is indispensable for applications such as analyzing impurities in biological matrices, detecting trace-level degradants in stability studies, or when dealing with very low specification limits.
The selection of the appropriate methodology should be a strategic decision based on a thorough risk assessment and the specific analytical challenges at hand. In all cases, the chosen method must be validated according to ICH Q2(R1) guidelines to ensure the generation of trustworthy and scientifically sound data.[2][3]
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PharmaSciences. ICH Q2 (R1): Analytical Method Validation (AMV) or Validation of Analytical Procedures in Details.
-
Dolan, J. W. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC North America.
-
Whelan, L. C., et al. The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science, Oxford Academic.
-
USP Medicines Compendium. Domperidone Tablets.
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
-
Benchchem. This compound | EP/BP Reference Standard.
-
Thermo Fisher Scientific. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
-
Little, T. A. Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting.
-
Dolan, J. W. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
-
ResearchGate. How to calculate limit of detection, limit of quantification and signal to noise ratio?
-
ResearchGate. How to calculate limit of detection, limit of quantification and signal to noise ratio? (Page 979).
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
Ali, M. S., et al. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). PubMed.
-
Wang, X., et al. Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. Journal of Biomedical Chromatography.
-
Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?
-
Shrivastava, A., & Gupta, V. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists.
-
SynZeal. Domperidone EP Impurity D.
-
Lösungsfabrik. How to determine the LOD using the calibration curve?
-
Journal of Chemical and Pharmaceutical Research. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma.
-
Farajzadeh, M. A., et al. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. PubMed Central.
-
Nirogi, R., et al. Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study.
-
ResearchGate. The typical chromatogram of Test preparation with spiked impurities.
-
Merugu, M., et al. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks.
-
El-Didamony, A. M. Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions.
-
Veeprho. Domperidone EP Impurity D.
-
Merugu, M., et al. STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research.
-
Raut, I. D., et al. Validated Spectrophotometric Method for Estimation of Domperidone in Bulk and Pharmaceutical Formulation. Research Journal of Pharmacy and Technology.
-
Annapurna, M., et al. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, Oxford Academic.
-
Pharmace Research Laboratory. Domperidone EP Impurity D.
-
Simson Pharma Limited. Domperidone EP Impurity D.
-
ChemicalBook. DoMperidone EP IMpurity D.
Sources
- 1. veeprho.com [veeprho.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. pharmasciences.in [pharmasciences.in]
- 8. scribd.com [scribd.com]
- 9. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 12. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 16. academic.oup.com [academic.oup.com]
- 17. scribd.com [scribd.com]
- 18. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. jocpr.com [jocpr.com]
- 21. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Comparative Guide to HPLC and UPLC for Domperidone Impurity Profiling: A Cross-Validation Approach
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. Its impurity profile must be rigorously monitored to comply with stringent regulatory standards. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the impurity profiling of Domperidone. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and outline a robust cross-validation strategy to ensure method equivalency and reliability.
The Imperative of Impurity Profiling for Domperidone
Domperidone can degrade under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[1][2] Additionally, process-related impurities may be introduced during the synthesis of the active pharmaceutical ingredient (API).[3][4] These impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially, its safety profile. Therefore, employing sensitive and reliable analytical methods for their detection and quantification is a critical aspect of quality assurance.
HPLC vs. UPLC: A Fundamental Comparison
Both HPLC and UPLC are powerful liquid chromatography techniques used to separate components of a mixture.[5][6] The fundamental principle for both is the distribution of analytes between a stationary phase (the column) and a mobile phase (the solvent).[5] However, the key distinction lies in the particle size of the stationary phase and the operating pressure of the system.
-
High-Performance Liquid Chromatography (HPLC): Traditionally, HPLC has been the workhorse of pharmaceutical analysis. It typically utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 400 bar.[5][7] While robust and versatile, HPLC methods can have longer run times and consume larger volumes of solvent.[6][7]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particles.[7] This smaller particle size provides a dramatic increase in column efficiency. To overcome the high backpressure generated by these columns, UPLC systems are designed to operate at pressures up to 1000 bar or higher.[6][7] The primary advantages of UPLC include significantly faster analysis times, improved resolution, and enhanced sensitivity, all while reducing solvent consumption.[5][7][8]
The choice between HPLC and UPLC often depends on the specific analytical needs, throughput requirements, and available resources.[5] While HPLC remains a reliable and widely used technique, UPLC offers substantial benefits for high-throughput screening and the analysis of complex samples.[7]
Experimental Design: HPLC and UPLC Methods for Domperidone Impurity Profiling
The following protocols are designed to provide a robust framework for the separation and quantification of Domperidone and its known impurities. These methods are based on established principles and data from the scientific literature.[9][10][11][12]
-
Domperidone reference standard and known impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a solution of Domperidone in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of approximately 100 µg/mL.
-
Chromatographic System: A UPLC system with a photodiode array (PDA) detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-4 min: 10-90% B
-
4-5 min: 90% B
-
5.1-6 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.[9]
Data Presentation: Expected Performance Comparison
The following table summarizes the anticipated performance differences between the developed HPLC and UPLC methods for Domperidone impurity profiling.
| Parameter | HPLC Method | UPLC Method | Justification |
| Run Time | ~30 minutes | ~6 minutes | Smaller particle size and higher flow rates in UPLC lead to faster separations.[6][7] |
| Resolution | Good | Excellent | Higher efficiency of UPLC columns results in sharper peaks and better separation of closely eluting impurities.[7] |
| Sensitivity (LOD/LOQ) | Standard | Enhanced | Narrower peaks in UPLC lead to a higher signal-to-noise ratio, improving detection limits.[5][8] |
| Solvent Consumption | ~30 mL per run | ~2.4 mL per run | Lower flow rates and shorter run times significantly reduce solvent usage.[7][8] |
| System Backpressure | ~150-200 bar | ~600-800 bar | A direct consequence of the smaller particle size in the UPLC column.[6][7] |
Cross-Validation of HPLC and UPLC Methods
To ensure that the UPLC method provides equivalent or superior results compared to the established HPLC method, a thorough cross-validation study is essential. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical method validation.[13][14][15][16]
-
Specificity: Analyze samples of Domperidone spiked with known impurities and placebo to demonstrate that the methods can unequivocally assess the analyte in the presence of other components.
-
Linearity: Establish the linearity of each method by analyzing a series of Domperidone and impurity standards over a defined concentration range.
-
Accuracy: Determine the accuracy of both methods by performing recovery studies on spiked samples at different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments.
-
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the reliability of the methods during normal usage.[9]
-
Comparison of Results: Analyze a minimum of three batches of Domperidone drug substance or product using both the HPLC and UPLC methods. Compare the impurity profiles and assay values obtained from both methods. The results should be statistically equivalent.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
Both HPLC and UPLC are suitable techniques for the impurity profiling of Domperidone. The choice of method will depend on the specific requirements of the laboratory. While HPLC provides a robust and reliable platform, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced operational costs.[10][17] A thorough cross-validation is crucial when transitioning from an HPLC to a UPLC method to ensure the continuity and integrity of analytical data, ultimately safeguarding patient safety and product quality.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
AMSbiopharma. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
Chawla, P. A. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
SynThink Research Chemicals. Domperidone EP Impurities and Related Compounds. [Link]
-
SynZeal. Domperidone Impurities. [Link]
-
Oxford Academic. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid. [Link]
-
PubMed. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]
-
Alfa Omega Pharma. Domperidone Impurities. [Link]
-
Oxford Academic. Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
PubMed. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. [Link]
-
Scilit. The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
Oxford Academic. Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. [Link]
-
International Journal of Pharmaceutical Erudition. STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResearchGate. Development and validation of HPLC for determination of domperidone maleate. [Link]
-
Journal of Chemical Health Risks. Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Domperidone Impurities | SynZeal [synzeal.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. biomedres.us [biomedres.us]
- 9. academic.oup.com [academic.oup.com]
- 10. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. scilit.com [scilit.com]
A Comparative Study of Different Stationary Phases for Domperidone Impurity Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. Domperidone, a widely used antiemetic and prokinetic agent, is no exception. The presence of impurities, which can originate from the manufacturing process or degradation, must be meticulously monitored.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, with the choice of stationary phase being a critical determinant of a successful separation.
This guide provides an in-depth comparative analysis of various reversed-phase HPLC stationary phases for the determination of Domperidone and its related impurities. As a Senior Application Scientist, the insights presented herein are grounded in established chromatographic principles and supported by experimental evidence, aiming to empower researchers to make informed decisions in their method development endeavors.
The Critical Role of Stationary Phase Selection
The fundamental principle of reversed-phase chromatography lies in the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[2] The chemical nature of the stationary phase dictates the specific interactions that govern the separation, influencing retention, selectivity, and peak shape. For a multifaceted molecule like Domperidone, which possesses both hydrophobic regions and polar functional groups, the selection of an appropriate stationary phase is not a one-size-fits-all scenario.
Forced degradation studies, as mandated by the International Conference on Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products that may arise under various stress conditions such as acid and base hydrolysis, oxidation, and heat.[3][4][5] A robust analytical method must be capable of separating the API from these process-related and degradation impurities.[6]
Comparative Analysis of Stationary Phases
The most commonly employed stationary phases in reversed-phase HPLC include C18 (Octadecylsilane), C8 (Octylsilane), and Phenyl phases.[7][8] Each offers a unique set of interaction capabilities that can be leveraged for the analysis of Domperidone and its impurities.
C18 (Octadecylsilane): The Workhorse of Reversed-Phase HPLC
The C18 stationary phase is the most widely used and is often the first choice in method development due to its strong hydrophobic retention.[8][9]
-
Mechanism of Interaction: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte.[2][9] For Domperidone, its benzimidazolinone and chlorophenyl moieties contribute significantly to its retention on a C18 phase.
-
Performance Insights: Numerous studies have successfully employed C18 columns for the analysis of Domperidone and its impurities.[1][4][10][11] These columns typically provide excellent retention and high efficiency, leading to sharp peaks and good resolution. A study by P. S. Jain et al. details a validated stability-indicating HPLC method using a C18 column for the estimation of Domperidone in the presence of its degradation products.
-
Causality: The high surface coverage and hydrophobicity of C18 phases lead to strong retention of moderately non-polar to non-polar compounds. This characteristic is advantageous for retaining Domperidone and separating it from more polar impurities. However, very hydrophobic impurities might be excessively retained, leading to long analysis times.
C8 (Octylsilane): A Balance of Retention and Analysis Time
The C8 stationary phase offers a less hydrophobic alternative to C18, providing a different selectivity profile.[7][8]
-
Mechanism of Interaction: Similar to C18, the primary interaction is hydrophobic, but the shorter alkyl chains result in weaker retention.[8]
-
Performance Insights: A stability-indicating HPLC method for the simultaneous determination of Domperidone and other compounds has been successfully developed using a C8 column.[12] This suggests that for certain impurity profiles, a C8 phase can provide adequate separation with the benefit of shorter run times compared to a C18 column. The retention times for methylparaben, propylparaben, Domperidone, and a related impurity were all under 12 minutes.[12]
-
Causality: The reduced hydrophobicity of the C8 phase is beneficial when dealing with a mixture of compounds with a wide range of polarities. It can prevent the excessive retention of non-polar analytes while still providing sufficient retention for polar compounds, leading to a more compressed chromatogram and faster analysis.
Phenyl Phases: Leveraging Aromatic Interactions
Phenyl stationary phases introduce an alternative separation mechanism through π-π interactions.[7][9]
-
Mechanism of Interaction: In addition to hydrophobic interactions, phenyl phases can engage in π-π stacking interactions with analytes containing aromatic rings.[9][13] This provides a unique selectivity for aromatic compounds. Domperidone and several of its impurities contain multiple aromatic rings, making phenyl phases a compelling option.
-
Performance Insights: While less commonly reported for Domperidone analysis in the initial search, the principle of using phenyl phases for separating aromatic compounds is well-established.[13] For complex mixtures where C18 or C8 phases fail to resolve critical pairs of aromatic impurities, a phenyl column can offer the necessary alternative selectivity.
-
Causality: The ability of the phenyl ring in the stationary phase to interact with the electron-rich aromatic systems of Domperidone and its impurities can lead to differential retention that is not solely based on hydrophobicity. This can be particularly useful for separating positional isomers or structurally similar impurities.
Experimental Protocol: A Self-Validating System
To provide a practical framework, the following is a detailed, step-by-step methodology for the analysis of Domperidone and its impurities, which can be adapted for different stationary phases. This protocol is designed to be self-validating by incorporating system suitability checks.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Columns to be Evaluated:
-
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
C8 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Phenyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase: A gradient mobile phase is often necessary for complex impurity profiles. A common starting point is a mixture of an aqueous buffer (e.g., 0.06 M ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[6]
-
Injection Volume: 3 µL[6]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of USP Domperidone Maleate Reference Standard in a suitable diluent (e.g., mobile phase). Further dilute to a working concentration (e.g., 0.1 mg/mL).[15]
-
Sample Solution: For tablets, weigh and finely powder a sufficient number of tablets. Dissolve a portion of the powder in the diluent to achieve a similar concentration as the standard solution. Sonicate and filter before injection.[15]
-
Impurity Stock Solution: If available, prepare a stock solution containing known Domperidone impurities (e.g., Impurities A, B, C, D, E, F as per pharmacopeias) to confirm their retention times and the resolving power of the method.[16][17][18]
-
Forced Degradation Samples: Subject Domperidone to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 30% H2O2, heat) to generate degradation products.[3][19] Neutralize the acid and base-stressed samples before injection.
3. Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Inject the diluent, standard solution, sample solution, and forced degradation samples. The method is specific if it can unequivocally assess the analyte in the presence of its impurities and degradants.
-
System Suitability: Inject the standard solution multiple times (e.g., six replicates). The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (typically <2%). The tailing factor and theoretical plates should also meet predefined criteria.
-
Linearity: Analyze a series of solutions at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (repeatability and intermediate precision) of the method.
Data Presentation and Visualization
Table 1: Comparative Performance of Stationary Phases
| Stationary Phase | Typical Retention Factor (k) for Domperidone | Resolution of Critical Pairs | Peak Asymmetry | Key Advantages |
| C18 | High | Generally good | Excellent | High retentivity, widely applicable |
| C8 | Moderate | Good | Excellent | Faster analysis times, good for broad polarity ranges |
| Phenyl | Moderate to High | Potentially superior for aromatic isomers | Good to moderate | Alternative selectivity via π-π interactions |
Workflow for Stationary Phase Selection and Method Development
Caption: Logical workflow for HPLC stationary phase selection and method development.
Conclusion
The choice of stationary phase is a pivotal decision in the development of a robust and reliable HPLC method for Domperidone impurity analysis. While C18 columns serve as an excellent starting point due to their high retentivity and efficiency, C8 and Phenyl phases offer valuable alternatives. C8 columns can provide faster analysis times, and Phenyl columns introduce a unique selectivity mechanism that can be crucial for resolving challenging aromatic impurities. A systematic approach, involving the screening of different stationary phases and a thorough validation process, is essential for developing a method that is fit for its intended purpose in a regulated pharmaceutical environment.
References
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]
-
Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online. [Link]
-
Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). PubMed. [Link]
-
In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. ResearchGate. [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Scilit. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. [Link]
-
A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Oxford Academic. [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
Domperidone maleate. uspbpep.com. [Link]
-
Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. Research and Reviews. [Link]
-
USP Medicines Compendium - Domperidone Tablets. Scribd. [Link]
-
Domperidone Impurities. SynZeal. [Link]
-
Domperidone Impurities | Usp | Ep | Bp | Tlcpharma Labs. [Link]
-
HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. PMC - PubMed Central. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. hawach.com [hawach.com]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bvchroma.com [bvchroma.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rroij.com [rroij.com]
- 15. scribd.com [scribd.com]
- 16. uspbpep.com [uspbpep.com]
- 17. Domperidone Impurities | SynZeal [synzeal.com]
- 18. tlcpharma.com [tlcpharma.com]
- 19. ilkogretim-online.org [ilkogretim-online.org]
Introduction: The Critical Role of Stability-Indicating Methods in Pharmaceutical Quality
An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for Domperidone
In the realm of pharmaceutical development and manufacturing, ensuring the stability of a drug product is paramount. A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This guide provides a comprehensive overview of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Domperidone, a widely used antiemetic and prokinetic agent. As a Senior Application Scientist, this guide will not only detail the "how" but also the critical "why" behind the experimental choices, offering a deeper understanding of the scientific principles at play.
The necessity for such a method is underscored by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), which mandates the use of stability-indicating methods in stability studies.[1][2][3] The British Pharmacopoeia, for instance, has historically described a perchloric acid titration for the assay of Domperidone, a method that lacks stability-indicating capabilities.[4] This highlights the need for more advanced and specific techniques like HPLC.
Experimental Design: Crafting a Robust HPLC Method for Domperidone
The development of a successful stability-indicating HPLC method hinges on the careful selection and optimization of chromatographic conditions. The goal is to achieve adequate separation between the parent drug and all potential degradation products.
Chromatographic Conditions
A typical and effective RP-HPLC method for Domperidone utilizes a C18 column as the stationary phase.[4][5][6][7] The C18 stationary phase provides the necessary hydrophobicity to retain Domperidone and its likely less-polar degradation products, allowing for effective separation.
-
Mobile Phase: A common mobile phase composition involves a mixture of an aqueous buffer and an organic solvent. For instance, a mixture of methanol and water (50:50, v/v) has been shown to be effective. Another successful combination is a phosphate buffer (pH 6.5) and acetonitrile (50:50, v/v).[8] The choice of organic solvent and its ratio to the aqueous buffer is critical for optimizing the retention time and resolution of the peaks. The pH of the aqueous buffer can also be adjusted to ensure the analyte is in a suitable ionic state for optimal separation.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed to ensure a reasonable analysis time without compromising separation efficiency.[4][9]
-
Detection Wavelength: Domperidone exhibits significant UV absorbance, with detection wavelengths typically set between 270 nm and 291 nm to achieve high sensitivity.[6][8] The choice of wavelength is determined by examining the UV spectrum of Domperidone to identify the wavelength of maximum absorbance (λmax).
-
Column: A standard C18 column with dimensions such as 150 mm x 4.6 mm and a particle size of 5 µm is a suitable choice for this application.[4]
The following table summarizes a typical set of optimized chromatographic conditions for a stability-indicating HPLC analysis of Domperidone:
| Parameter | Condition | Rationale |
| Column | Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for Domperidone and its degradation products. |
| Mobile Phase | Methanol:Water (50:50, v/v) | A simple, effective, and cost-efficient mobile phase for achieving the desired separation. |
| Flow Rate | 1.0 mL/min | Offers a balance between analysis time and chromatographic resolution. |
| Detection | UV at 270 nm | High sensitivity for Domperidone, ensuring accurate quantification. |
| Injection Volume | 20 µL | A standard volume that provides good peak shape and reproducibility. |
| Temperature | Ambient | Simplifies the experimental setup without compromising the separation. |
Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method
To demonstrate the stability-indicating nature of the HPLC method, forced degradation (or stress testing) studies are indispensable. These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products. The ability of the HPLC method to separate the intact drug from these degradation products is the ultimate proof of its specificity.
Stress Conditions
As per ICH guidelines, the following stress conditions are typically applied to Domperidone:
-
Acid Degradation: The drug is exposed to an acidic solution (e.g., 0.1 M HCl) and may be heated to accelerate degradation.[5]
-
Base Degradation: The drug is treated with a basic solution (e.g., 0.1 M NaOH).[5]
-
Oxidative Degradation: The drug is subjected to an oxidizing agent, such as hydrogen peroxide (e.g., 3-10% H₂O₂).[5]
-
Thermal Degradation: The drug is exposed to dry heat (e.g., 105°C).[5]
-
Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.
The chromatograms obtained from the analysis of these stressed samples should show distinct peaks for the degradation products, well-resolved from the peak of the parent Domperidone. This confirms that the method can accurately quantify Domperidone even in the presence of its degradants.
Method Validation: Ensuring Reliability and Accuracy
Once the HPLC method has demonstrated its stability-indicating capability, it must be rigorously validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is fit for its intended purpose.[1][2][3] The key validation parameters are:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (excipients).[2][10] The forced degradation studies are the primary means of demonstrating specificity. The peak purity of the Domperidone peak in the chromatograms of stressed samples should be evaluated using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradation products.[4]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10][11] A series of standard solutions of Domperidone at different concentrations are prepared and injected into the HPLC system. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[10] It is typically assessed by performing recovery studies, where a known amount of pure drug is spiked into a placebo formulation at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[5][12]
-
Acceptance Criteria: The percent recovery should be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels:
-
Repeatability (Intra-day Precision): The analysis of multiple replicates of the same sample on the same day.[1]
-
Intermediate Precision (Inter-day Precision): The analysis of the same sample on different days, by different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the results should be not more than 2%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11] These are often calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Example Values: For a particular Domperidone method, the LOD and LOQ were found to be 4.1 ng/mL and 12.6 ng/mL, respectively. Another study reported an LOD of 0.36 µg/mL and an LOQ of 1.56 µg/mL.[5]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] This can involve varying parameters such as the mobile phase composition, flow rate, and detection wavelength.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should not be significantly affected.
Summary of Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for a stability-indicating HPLC method for Domperidone:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from degradation products or excipients. Peak purity > 0.99. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | System suitability parameters remain within limits after minor changes in method parameters. |
Visualizing the Workflow: HPLC Method Validation Process
The following diagram illustrates the logical flow of the validation process for a stability-indicating HPLC method.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for stability-indicating analysis, it's beneficial to understand its position relative to other analytical techniques.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC can also be employed for the stability analysis of Domperidone.[13] It offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously. However, HPTLC generally provides lower resolution and sensitivity compared to HPLC.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique. However, it lacks the specificity required for a stability-indicating method as it cannot distinguish between the parent drug and its degradation products if they have overlapping UV spectra.
The following diagram provides a visual comparison of these methods:
Caption: Comparison of analytical methods for Domperidone stability testing.
Conclusion: A Validated Method for Assured Quality
The development and validation of a stability-indicating HPLC method for Domperidone is a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products containing this API. By following a systematic approach that includes careful method development, rigorous forced degradation studies, and comprehensive validation according to ICH guidelines, a reliable and robust analytical method can be established. This guide has provided an in-depth look into the scientific principles and practical considerations involved in this process, empowering researchers and drug development professionals to confidently implement such methods in their own laboratories. The presented HPLC method, with its demonstrated specificity, accuracy, and precision, stands as a superior choice compared to less specific techniques, making it the cornerstone of a robust stability testing program for Domperidone.
References
-
Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. [Link]
-
Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks, 14(3), 1135-1142. [Link]
-
Tarannum, A., & Rizwan, S. H. (2018). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF SIMULTANEOUS ESTIMATION OF DOMPERIDONE AND NAPROXEN IN BULK AND TABLET DOSAGE BY RP HPLC. Indo American Journal of Pharmaceutical Sciences, 05(11), 12345-12353. [Link]
-
Shafaati, A., et al. (2020). Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Domperidone. Pharmaceutical and Biomedical Research, 6(1), 57-65. [Link]
-
Sharma, S., et al. (2014). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation, 3(2), 1-4. [Link]
-
Suneetha, D., & Rao, G. (2017). Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical D. International Journal of Pharmaceutical Sciences Review and Research, 47(2), 108-115. [Link]
-
Reddy, R., et al. (2011). RP-HPLC method for simultaneous estimation of domperidone and pantoprazole in capsule dosage form. Der Pharma Chemica, 3(6), 466-474. [Link]
-
Patel, B., et al. (2020). Simultaneous estimation, validation, and forced degradation studies of betahistine dihydrochloride and domperidone in a pharmaceutical dosage form using rp-hplc method. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 114-120. [Link]
-
Kakde, R. B., & Kotak, U. A. (2022). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 21(1), 8549-8557. [Link]
-
Buchupalli, P., et al. (2017). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. Journal of Applied Pharmaceutical Science, 7(05), 184-189. [Link]
-
Semantic Scholar. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF LAFUTIDINE & DOMPERIDONE IN ITS DOSAGE FORMS. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Stability Indicating Method for Simultaneous Estimation of Famotidine and Domperidone in Bulk and Tablet Dosage Forms Using RP-HPLC. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
PubMed. (2007). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Ensom, M. H., et al. (2014). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 67(4), 297–304. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. aph-hsps.hu [aph-hsps.hu]
- 5. jchr.org [jchr.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. japsonline.com [japsonline.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. actascientific.com [actascientific.com]
- 11. m.youtube.com [m.youtube.com]
- 12. iajps.com [iajps.com]
- 13. ilkogretim-online.org [ilkogretim-online.org]
A Senior Application Scientist's Guide to Impurity Profiling of Domperidone from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth comparative analysis of the impurity profiles of Domperidone, a widely used prokinetic and antiemetic agent, arising from its different synthetic routes. As a senior application scientist, my objective is to not only present the data but also to elucidate the underlying chemical logic, empowering researchers to make informed decisions in process development and quality control.
The Significance of Impurity Profiling in Domperidone
Domperidone, with its benzimidazolone core, presents a unique set of challenges in synthesis and purification. Impurities can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of these impurities.[2][3][4][5][6][7][8][9][10] A thorough understanding of the impurity profile is not merely a regulatory hurdle; it is a critical component of a robust quality control strategy, ensuring patient safety and product consistency.
Unraveling the Synthetic Pathways and Their Impurity Fingerprints
The synthesis of Domperidone predominantly involves the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate I) and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate II).[11][12][13][14][15] However, the routes to these intermediates can vary, each leaving a characteristic impurity footprint.
Route A: Cyclization followed by N-Alkylation
This classical approach involves the initial formation of the benzimidazolone rings followed by their coupling.
-
Formation of Benzimidazolone: A common method is the reaction of o-phenylenediamine with urea.[13] While effective, this reaction can lead to the formation of by-products such as biuret and other polymeric impurities, especially at high temperatures. Incomplete cyclization can also result in residual o-phenylenediamine.
-
N-Alkylation: The subsequent N-alkylation of the benzimidazolone intermediates is a critical step where impurities can be introduced. Over-alkylation or di-alkylation can occur, leading to the formation of dimeric and other related substances.
Caption: Synthetic Pathway of Domperidone via Route A.
Route B: N-Alkylation followed by Cyclization
An alternative strategy involves attaching the side chains to the aniline precursors before the cyclization to form the benzimidazolone rings.
-
N-Alkylation of Anilines: This route often provides better control over the N-alkylation step, potentially reducing the formation of di-alkylation impurities.
-
Cyclization: The final cyclization step, however, needs to be carefully optimized to ensure complete ring closure and avoid the formation of related impurities.
Caption: Synthetic Pathway of Domperidone via Route B.
Degradation Impurities: A Stability Challenge
Beyond synthetic impurities, degradation products formed during storage and handling are a major concern. Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradants.
-
Hydrolytic Degradation: Domperidone is susceptible to degradation under both acidic and basic conditions, leading to the cleavage of the amide bond in the benzimidazolone ring.
-
Oxidative Degradation: The piperidine ring and the benzimidazolone moiety are prone to oxidation, which can result in the formation of N-oxides and other related impurities.
-
Photolytic Degradation: Exposure to light can also induce degradation, although to a lesser extent compared to hydrolysis and oxidation.
Comparative Analysis of Analytical Methodologies
The accurate detection and quantification of Domperidone impurities necessitate the use of high-performance analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.
HPLC vs. UPLC for Domperidone Impurity Profiling
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Rationale for Domperidone Analysis |
| Particle Size | 3-5 µm | <2 µm | UPLC's smaller particle size provides higher resolution, which is crucial for separating closely eluting impurities. |
| Analysis Time | Longer (typically >10 min) | Shorter (typically <5 min) | UPLC offers significantly faster run times, increasing sample throughput in a quality control environment. |
| Sensitivity (LOD/LOQ) | Good | Excellent | UPLC generally provides lower limits of detection (LOD) and quantification (LOQ), enabling the detection of trace-level impurities.[16][17][18][19] |
| Solvent Consumption | Higher | Lower | The shorter run times and smaller column dimensions of UPLC lead to reduced solvent consumption, making it a more environmentally friendly and cost-effective option.[20][21][22][23][24] |
| System Pressure | Lower | Higher | UPLC systems operate at much higher pressures, requiring specialized instrumentation. |
Table 1: Comparison of HPLC and UPLC for Domperidone Impurity Profiling.
Recommended Analytical Protocol: A Validated HPLC-UV Method
For routine quality control, a well-validated HPLC-UV method provides a robust and reliable solution for the determination of Domperidone and its related substances.
Experimental Protocol: HPLC-UV for Domperidone Impurity Profiling
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Domperidone reference standard and impurity reference standards
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) ratio of buffer to organic solvent. The pH of the buffer should be adjusted to optimize the separation of basic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to a desired concentration (e.g., 0.05 M) and adjust the pH with orthophosphoric acid.
-
Standard Solution: Accurately weigh and dissolve the Domperidone reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Domperidone sample in the mobile phase to a similar concentration as the standard solution.
5. System Suitability:
-
Inject the standard solution multiple times (typically 5 or 6 replicates).
-
The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The tailing factor for the Domperidone peak should be between 0.8 and 1.5.
-
The theoretical plates for the Domperidone peak should be greater than 2000.
6. Analysis and Calculation:
-
Inject the sample solution and identify the impurity peaks based on their retention times relative to the Domperidone peak.
-
Quantify the impurities using the area normalization method or by using external standards if available.
Caption: Experimental Workflow for HPLC-UV Analysis of Domperidone.
Regulatory Landscape and Impurity Thresholds
The control of impurities in Domperidone is governed by guidelines from the ICH and specifications in major pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
| Impurity | Reporting Threshold (ICH Q3A/B) | Identification Threshold (ICH Q3A/B) | Qualification Threshold (ICH Q3A/B) | EP/USP Limit (if specified) |
| Any Unspecified Impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% | Varies |
| Total Impurities | - | - | - | Typically ≤ 0.5% |
| Specified Impurities (e.g., EP Impurities A-F) | - | - | - | Individually specified limits (e.g., ≤ 0.25% for each)[25][26] |
Table 2: Impurity Thresholds and Limits for Domperidone.
Conclusion and Future Perspectives
The impurity profile of Domperidone is intrinsically linked to its synthetic route. A comprehensive understanding of the potential impurities arising from each pathway is essential for the development of a robust and compliant manufacturing process. While HPLC remains a workhorse for routine quality control, the adoption of UPLC can offer significant advantages in terms of speed, resolution, and sensitivity.
Future trends in impurity profiling will likely involve the increasing use of hyphenated techniques such as LC-MS/MS for the rapid identification and characterization of unknown impurities, even at trace levels. Furthermore, the principles of Quality by Design (QbD) will continue to be integrated into the process development lifecycle to proactively control impurity formation.
This guide serves as a foundational resource for scientists and researchers in the field. A diligent and scientifically sound approach to impurity profiling is not just a regulatory requirement but a commitment to patient safety and product quality.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. (2014, June 5). Journal of Chromatographic Science | Oxford Academic. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(3), 263–270. [Link]
-
ICH Q3B (R2):Impurities in new drug products. (n.d.). Slideshare. [Link]
-
Domperidone EP Impurities and Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (n.d.). gmp-compliance.org. [Link]
-
ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). gmp-compliance.org. [Link]
-
RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. (2012). The Pharma Innovation, 1(4). [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]
-
UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3). (2021, September 29). FDA. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. [Link]
-
STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017, August 7). World Journal of Pharmaceutical and Medical Research. [Link]
-
Domperidone maleate. (n.d.). uspbpep.com. [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. (2022, August 15). RSC Publishing. [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (n.d.). Semantic Scholar. [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. (n.d.). Semantic Scholar. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023, December 8). Technology Networks. [Link]
-
RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. (2023, February 25). MDPI. [Link]
-
HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. (2022, December 20). PMC - PubMed Central. [Link]
-
The methodology for preparing domperidone: strategies, routes and reaction processes. (2022, August 15). RSC Publishing. [Link]
-
Print Preview - C:\DOCUME
1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (2012, September 2). uspbpep.com. [Link] -
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (n.d.). ResearchGate. [Link]
-
Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method. (2024, May 20). Journal of Chemical Health Risks. [Link]
-
A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research, 52(2), 79-85. [Link]
- Synthesis of domperidone maleate. (n.d.).
-
USP Medicines Compendium - Domperidone Tablets - 2014-06-30. (n.d.). Scribd. [Link]
-
Process Description of Domperidone. (n.d.). [Link]
-
Domperidone Impurities. (n.d.). SynZeal. [Link]
-
Domperidone Impurities | Usp | Ep | Bp | Tlcpharma Labs. (n.d.). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The methodology for preparing domperidone: strategies, routes and reaction processes | Semantic Scholar [semanticscholar.org]
- 13. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. CN1810805A - Synthesis of domperidone maleate - Google Patents [patents.google.com]
- 15. environmentclearance.nic.in [environmentclearance.nic.in]
- 16. academic.oup.com [academic.oup.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. mdpi.com [mdpi.com]
- 19. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Semantic Scholar [semanticscholar.org]
- 23. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. uspbpep.com [uspbpep.com]
- 26. uspbpep.com [uspbpep.com]
A Comparative Guide to the Quantification of Domperidone Impurity D in Diverse Pharmaceutical Formulations
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the levels of Domperidone Impurity D across various pharmaceutical formulations. While direct comparative studies quantifying this specific impurity across a range of commercial formulations are not extensively available in peer-reviewed literature, this document synthesizes established analytical methodologies and scientific principles to empower researchers to conduct such comparisons effectively. We will delve into the causality behind experimental choices, provide a robust, self-validating analytical protocol, and discuss the potential implications of varying impurity levels.
Introduction: The Significance of Monitoring this compound
Domperidone is a widely used prokinetic and antiemetic agent.[1] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure its safety and efficacy. This compound, chemically known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a significant process-related impurity that can arise during the synthesis of the domperidone drug substance.[2][3] Its presence in the final drug product is a critical quality attribute that must be carefully monitored and controlled.
The formation of Impurity D is primarily linked to the synthetic pathway of domperidone, and its levels can be influenced by the quality of raw materials and the control of reaction conditions.[2] Furthermore, the stability of domperidone in different formulation environments (e.g., solid-state tablets, liquid suspensions, or semi-solid suppositories) can potentially influence the degradation profile, although Impurity D is noted to be predominantly a process-related impurity rather than a degradant from acid-catalyzed hydrolysis.[2] Understanding the levels of this impurity across different dosage forms is crucial for ensuring consistent product quality and patient safety.
Analytical Approach: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the accurate quantification of domperidone and its impurities.[4] Its high resolution and sensitivity make it the method of choice for separating and quantifying structurally similar compounds like this compound from the active ingredient and other related substances. Several stability-indicating HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for this purpose.[5][6][7]
The following experimental protocol is a synthesis of best practices from published, validated methods, designed to be robust and applicable for the analysis of domperidone tablets, oral suspensions, and suppositories.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of this compound.
Detailed Experimental Protocol
This protocol outlines a stability-indicating HPLC method for the quantification of this compound.
Materials and Reagents
-
Domperidone Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Purified water (HPLC grade)
-
Domperidone tablets, oral suspension, and suppositories (various commercial brands for comparison)
Chromatographic Conditions
| Parameter | Condition | Causality and Justification |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm) | The C18 stationary phase provides excellent hydrophobic retention and selectivity for domperidone and its related substances. |
| Mobile Phase A | 0.06 M Ammonium Acetate in water | A buffered aqueous phase helps to control the ionization of the analytes and ensures reproducible retention times. |
| Mobile Phase B | Methanol or Acetonitrile | The organic modifier elutes the analytes from the column. A gradient is often necessary to resolve all impurities with good peak shape. |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B | This allows for the elution of both polar and non-polar impurities within a reasonable run time while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and system pressure. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[7] |
| Detection Wavelength | 280 nm | Domperidone and its impurities exhibit significant UV absorbance at this wavelength, providing good sensitivity.[7] |
| Injection Volume | 3-10 µL | A small injection volume helps to prevent peak broadening and maintain chromatographic efficiency.[7] |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (Domperidone): Accurately weigh and dissolve Domperidone RS in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity D Stock Solution: Accurately weigh and dissolve this compound RS in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solutions with the diluent to obtain a final concentration of approximately 0.1 mg/mL of Domperidone and a concentration of Impurity D at the expected specification level (e.g., 0.2 µg/mL).
-
Sample Preparation:
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer to a volumetric flask. Add diluent, sonicate to dissolve, dilute to volume, and filter through a 0.45 µm syringe filter.
-
Oral Suspension: Accurately weigh a portion of the suspension equivalent to a single dose into a volumetric flask. Add diluent, sonicate to ensure complete dissolution and mixing, dilute to volume, and filter.
-
Suppositories: Gently melt a suppository in a water bath. Accurately weigh a portion of the molten mass and dissolve it in a suitable organic solvent in which the drug is soluble but the fatty base is less so. Perform a liquid-liquid extraction into the diluent. Dilute the aqueous layer to a known volume and filter.
-
System Suitability
Before sample analysis, inject the working standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is less than 2.0%, and the resolution between domperidone and Impurity D peaks is greater than 2.0.
Quantification
Calculate the percentage of this compound in the formulations using the following formula:
% Impurity D = (Area of Impurity D in Sample / Area of Impurity D in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Comparative Data Presentation (Hypothetical)
The following table illustrates how experimental data from a comparative study of different domperidone formulations could be presented.
| Formulation Type | Brand | Labeled Strength | This compound (%) |
| Tablets | Brand A | 10 mg | 0.08 |
| Brand B | 10 mg | 0.12 | |
| Brand C | 10 mg | < 0.05 (Below Limit of Quantification) | |
| Oral Suspension | Brand D | 1 mg/mL | 0.15 |
| Brand E | 1 mg/mL | 0.11 | |
| Suppositories | Brand F | 30 mg | 0.09 |
Discussion and Scientific Interpretation
Variations in the levels of this compound across different formulations can be attributed to several factors:
-
API Source and Synthesis Route: The primary determinant of the initial Impurity D level is the manufacturing process of the domperidone API. Different manufacturers may use different synthetic routes or have varying levels of process control, leading to different impurity profiles.
-
Formulation Excipients: While Impurity D is primarily process-related, interactions between the API and excipients in a formulation under certain storage conditions could potentially lead to degradation pathways, although this is less likely for this specific impurity.[2] The aqueous environment of an oral suspension might present a different stability challenge compared to the solid matrix of a tablet or the lipid base of a suppository.
-
Manufacturing Process of the Dosage Form: The heat, pressure, and shear forces applied during the manufacturing of tablets, suspensions, or suppositories could potentially influence the stability of the API.
-
Storage Conditions and Shelf Life: The packaging and recommended storage conditions for different formulations can impact their stability over time. A comparative analysis should ideally be performed on samples with similar manufacturing dates and storage histories.
Conclusion
This guide provides a robust scientific framework for the comparative analysis of this compound in various pharmaceutical formulations. While published comparative data is scarce, the detailed experimental protocol and discussion of influencing factors herein equip researchers with the necessary tools to conduct their own thorough investigations. Such studies are essential for ensuring the consistent quality, safety, and efficacy of domperidone products available to patients.
References
-
Seshadri, R.K., Raghavaraju, T.V., & Chakravarthy, I.E. (2014). A single gradient stability-indicating reversed-phase LC method for the estimation of impurities in omeprazole and domperidone capsules. Scientia Pharmaceutica, 82(2), 265–282. [Link]
-
Ali, S. L., Nazzal, S., & Zaghloul, A. A. (2006). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). Journal of Pharmaceutical and Biomedical Analysis, 41(2), 358-365. [Link]
-
Curtin Whelan, L., Geary, M., Wharton, M., & Sweetman, P. (2015). The Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of chromatographic science, 53(2), 226–232. [Link]
-
Veeprho. Domperidone EP Impurity D | CAS 1614255-34-3. [Link]
-
SynZeal. Domperidone EP Impurity D | 1614255-34-3. [Link]
-
Curtin Whelan, L., Geary, M., Wharton, M., & Sweetman, P. (2015). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of chromatographic science, 53(2), 226–232. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Domperidone Impurities | SynZeal [synzeal.com]
- 5. primescholars.com [primescholars.com]
- 6. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Establishing Acceptance Criteria for Domperidone Impurity D in Drug Products: A Comparative Guide
This guide provides a comprehensive framework for establishing scientifically justified acceptance criteria for Domperidone Impurity D in finished drug products. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of domperidone formulations. This document synthesizes regulatory expectations, comparative analytical methodologies, and toxicological considerations to offer a robust, evidence-based approach.
Introduction: The Imperative of Impurity Control
Domperidone is a widely used prokinetic and antiemetic agent.[1] As with any pharmaceutical product, ensuring its quality, safety, and efficacy is paramount. A critical aspect of quality control is the identification and management of impurities. Impurities in a drug product can arise from the synthesis of the active pharmaceutical ingredient (API), degradation of the API over time, or interactions between the API and excipients.[2][3]
This compound is a known process-related impurity that can form during the synthesis of domperidone.[4] Chemically, it is 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one, an over-alkylation product.[5][6] The presence of this and other impurities must be controlled within acceptable limits to ensure patient safety.
This guide will navigate the complexities of establishing these limits by examining the regulatory landscape, comparing analytical techniques for detection and quantification, and evaluating the available toxicological data.
The Regulatory Framework: ICH Q3B(R2) and Pharmacopoeial Standards
The primary international guideline for controlling impurities in new drug products is the ICH Harmonised Guideline Q3B(R2): Impurities in New Drug Products.[2][3][7] This guideline provides a framework for reporting, identifying, and qualifying degradation products based on the maximum daily dose (MDD) of the drug.
ICH Q3B(R2) Thresholds
ICH Q3B(R2) establishes three key thresholds for impurities:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
The qualification of an impurity involves gathering and evaluating data to establish its biological safety at the proposed acceptance criterion.[8] This can be achieved through various means, including toxicological studies on the impurity itself, or by demonstrating that the impurity is also a significant metabolite of the parent drug in humans.
For a drug like domperidone, with a maximum daily dose of up to 30 mg, the ICH Q3B(R2) thresholds are as follows:
| Threshold | Value (as a percentage of the API) |
| Reporting | 0.1% |
| Identification | 0.2% |
| Qualification | 0.5% |
Table 1: ICH Q3B(R2) thresholds for impurities in a drug product with a maximum daily dose of up to 30 mg.
Comparison of Pharmacopoeial Acceptance Criteria
Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP), have established specific limits for identified impurities in domperidone. The United States Pharmacopeia (USP) addresses the control of organic impurities in a general chapter, emphasizing that drug substance process impurities do not need to be controlled in the drug product unless they are also degradation products.[9]
| Pharmacopoeia | Acceptance Criterion for this compound |
| European Pharmacopoeia (EP) | ≤ 0.25% |
| British Pharmacopoeia (BP) | ≤ 0.25% |
| United States Pharmacopeia (USP) | General chapter ⟨1086⟩ Impurities in Drug Substances and Drug Products applies.[9] |
Table 2: Comparison of acceptance criteria for this compound in major pharmacopoeias.
The limits set by the EP and BP are in line with the ICH identification threshold and are below the qualification threshold. This implies that at a level of 0.25%, while the impurity needs to be identified and controlled, it may not require a full toxicological qualification if sufficient justification can be provided.
Analytical Methodologies for the Quantification of this compound
Accurate and precise analytical methods are essential for the reliable quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of domperidone and its impurities.[1] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a faster and more sensitive alternative.[10]
Comparative Analysis of HPLC and UPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on the distribution of the analyte between a stationary phase and a liquid mobile phase. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. |
| Resolution | Good | Excellent, allowing for better separation of closely eluting peaks. |
| Analysis Time | Longer run times. | Significantly shorter run times, leading to higher throughput.[10] |
| Sensitivity | Good | Higher sensitivity, allowing for the detection of lower-level impurities. |
| Solvent Consumption | Higher | Lower, making it a more environmentally friendly and cost-effective option. |
Table 3: Comparison of HPLC and UPLC for the analysis of this compound.
Experimental Protocol: A Validated HPLC Method
The following is a detailed, step-by-step methodology for a validated reversed-phase HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 60:40 v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 253 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a standard solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of domperidone into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and relative standard deviation of the peak area to ensure the chromatographic system is performing adequately.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
-
Toxicological Considerations and Justification of Acceptance Criteria
Domperidone itself is associated with a risk of serious cardiac side effects, including QT interval prolongation and ventricular arrhythmias, particularly at higher doses and in patients over 60 years of age.[12][13] Given that this compound is structurally related to the parent drug, it is prudent to assume that it may share a similar toxicological profile until proven otherwise.
A safety data sheet for a mixture of domperidone impurities indicates that the mixture is classified as harmful if swallowed, causes serious eye damage, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects. While this information is for a mixture and not solely for Impurity D, it underscores the potential for toxicity and the importance of stringent control.
The acceptance criteria set by the European Pharmacopoeia and British Pharmacopoeia (≤ 0.25%) are below the ICH qualification threshold of 0.5%. This conservative approach is scientifically sound in the absence of comprehensive safety data for the impurity. It ensures that the level of the impurity is low enough that it is unlikely to pose a significant risk to patients, especially considering the known cardiac risks associated with the parent drug.
Workflow for Establishing Acceptance Criteria
The process of establishing acceptance criteria for this compound is a multi-faceted process that integrates regulatory guidelines, analytical data, and toxicological evaluation. The following diagram illustrates a logical workflow for this process.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. uspbpep.com [uspbpep.com]
- 3. scribd.com [scribd.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. jchr.org [jchr.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Preformulation Study of Domperidone: An Insight for Formulation and Development of Nasal Formulation - IJPRS [ijprs.com]
- 10. primescholars.com [primescholars.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Domperidone Impurity D
In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of both scientific integrity and laboratory safety. While the toxicological profile of a parent compound like Domperidone is often well-documented, its impurities may lack comprehensive safety data. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Domperidone Impurity D. We will proceed under the precautionary principle, treating the impurity with a level of caution commensurate with the known hazards of the parent API, Domperidone, which is suspected of reproductive toxicity and has been associated with serious cardiac effects.[1][2][3][4]
This document is structured to provide not just a list of equipment, but a self-validating system of protocols rooted in a deep understanding of risk management and causality.
The Foundation: Risk Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory. The choice of PPE is the final step in a multi-layered safety strategy known as the Hierarchy of Controls.[5]
-
Engineering Controls: Your first line of defense is to physically separate yourself from the hazard. For a potent powder like this compound, all handling of the solid material (e.g., weighing, transfers) must be performed within a certified chemical fume hood, a glove box, or a similar ventilated containment enclosure.[6]
-
Administrative Controls: These are the procedures and work practices that minimize exposure, such as developing detailed Standard Operating Procedures (SOPs), restricting access to handling areas, and providing comprehensive training for all personnel.[5]
-
Personal Protective Equipment (PPE): PPE is used to protect the individual when engineering and administrative controls cannot eliminate all risks of exposure. The following sections detail the specific PPE required.[7]
Core Protective Equipment: A Multi-Barrier Approach
Handling potent pharmaceutical compounds requires a multi-barrier PPE approach to prevent exposure through inhalation, dermal contact, or ingestion.
Hand Protection: The Critical Barrier
Given that Domperidone is suspected of damaging fertility, preventing skin contact is paramount.[4] A single pair of gloves is insufficient.
-
Double-Gloving: Always wear two pairs of nitrile gloves. Nitrile is recommended for its chemical resistance and durability.[8] The outer glove should have a long cuff that extends over the sleeve of the lab coat or coverall.
-
Rationale: The outer glove provides the primary barrier and can be removed immediately if contamination is suspected, leaving the inner glove to protect the user while they exit the contaminated area or re-gown. This practice significantly reduces the risk of accidental exposure during glove removal.
-
Inspection: Always inspect gloves for pinholes or tears before use. Change gloves frequently, and immediately after any known contact with the compound.
Body Protection: Preventing Cross-Contamination
Personal clothing should never be exposed to the laboratory environment where potent compounds are handled.
-
Recommended Garment: A disposable, solid-front, long-sleeved gown or coverall made of a low-linting material, such as Tyvek®, is required.[9] It should have a secure closure system and elastic cuffs to ensure a snug fit around the inner gloves.
-
Causality: This prevents the transfer of particulate contamination from the work area to personal clothing and other areas of the facility. It also protects the skin from potential contact with spills.
Respiratory Protection: Shielding Against Inhalation
The greatest risk when handling powdered substances is the inhalation of airborne particles.
-
Minimum Requirement: For handling small quantities within a chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement. All personnel using respirators must be part of a comprehensive respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA.[10]
-
Higher-Risk Operations: For tasks with a higher potential for aerosolization (e.g., handling larger quantities, cleaning spills), a Powered Air-Purifying Respirator (PAPR) is recommended.[6] A PAPR provides a higher protection factor and can be more comfortable for extended use.
-
Prohibition: Surgical masks offer no protection against chemical powders and must not be used.[10]
Eye and Face Protection: Preventing Ocular Exposure
-
Required Equipment: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[11]
-
Enhanced Protection: When working outside of a containment system like a glove box, or when there is a significant risk of splashes or aerosol generation, a full-face shield should be worn over the safety goggles.[7] This provides an additional layer of protection for the entire face.
PPE Selection and Operational Summary
The level of PPE required is directly correlated with the specific task and the potential for exposure. The following table summarizes the minimum PPE requirements for common laboratory operations involving this compound.
| Operation | Risk of Exposure | Hand Protection | Body Protection | Respiratory Protection | Eye/Face Protection |
| Storage & Transport (in sealed containers) | Low | Single pair of nitrile gloves | Lab coat | Not required | Safety glasses |
| Weighing of Solid/Powder (in fume hood) | High (Inhalation, Dermal) | Double-gloved nitrile | Disposable coverall/gown | NIOSH-approved N95 (fit-tested) | Chemical splash goggles |
| Preparing Stock Solutions (in fume hood) | Medium (Splash, Dermal) | Double-gloved nitrile | Disposable coverall/gown | N95 recommended | Chemical splash goggles & face shield |
| Analytical Testing (closed systems, e.g., HPLC) | Low | Single pair of nitrile gloves | Lab coat | Not required | Safety glasses |
| Spill Cleanup | Very High | Double-gloved nitrile (heavy duty) | Disposable coverall/gown | PAPR recommended (or N95 minimum) | Chemical splash goggles & face shield |
Procedural Workflow: Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the correct equipment. An incorrect doffing procedure can lead to self-contamination.
Experimental Protocol: PPE Donning and Doffing
A. Donning Sequence (Putting On)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring complete closure.
-
Respirator: Don the N95 respirator or PAPR hood. Perform a user seal check for N95 masks.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
B. Doffing Sequence (Taking Off) - Designed to Minimize Contamination
-
Outer Gloves: In the designated doffing area, remove the outer, most contaminated gloves. Dispose of them in the hazardous waste container.
-
Gown/Coverall & Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As you remove the gown, peel off the inner gloves at the same time, so the gloves end up inside the rolled-up gown. This "all-in-one" technique minimizes contact with the contaminated exterior. Dispose of the bundle immediately.
-
Exit Work Area: Exit the immediate work area.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include the proper management and disposal of all contaminated materials.
Waste Segregation and Disposal
Improper disposal of pharmaceutical waste poses significant risks to public health and the environment.[12][13]
-
Waste Containers: All solid waste contaminated with this compound, including gloves, gowns, weigh boats, and wipes, must be placed in a designated, leak-proof hazardous waste container.[14] This container should be clearly labeled as "Hazardous Pharmaceutical Waste."
-
Sharps: Needles and syringes used for liquid transfers must be disposed of in a designated sharps container for hazardous waste.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, properly labeled hazardous liquid waste container. Never pour pharmaceutical waste down the drain.[15]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[13][16]
By adhering to this comprehensive guide, researchers and scientists can create a robust safety framework that protects themselves, their colleagues, and the integrity of their work from the potential hazards associated with handling this compound.
References
- Respirex International. (n.d.). Pharmaceutical PPE.
- Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste.
- ASMAI. (n.d.). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
- Wikimedicine. (2024, May 11). Acute intoxication with domperidone.
- US Bio-Clean. (n.d.). How to Properly Dispose of Pharmaceutical Waste in 6 Steps.
- Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- 3M United States. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Wikipedia. (n.d.). Domperidone.
- 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Labcompare.com. (2021, June 18). LABTips: Pharmaceutical Quality Control and Impurity Testing.
- Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- PMC. (2014, June 27). Domperidone-induced dystonia: a rare and troublesome complication.
- Drugs.com. (2025, March 25). Domperidone: Uses, Dosage, Side Effects, Warnings.
- Mayo Clinic. (n.d.). Domperidone (oral route) - Side effects & dosage.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- WuXi AppTec. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs.
- Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
- Chemicea. (n.d.). Domperidone EP Impurity D | 1614255-34-3.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Johns Hopkins Lab Safety. (2015, April 27). NIOSH pocket guide to chemical hazards.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0002313 - CRS catalogue.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - Domperidone.
- SynZeal. (n.d.). Domperidone EP Impurity D | 1614255-34-3.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Veeprho. (n.d.). Domperidone EP Impurity D | CAS 1614255-34-3.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Toronto Research Chemicals. (n.d.). Domperidone - Impurity D.
- Biosynth. (n.d.). Domperidone EP impurity D | 1614255-34-3 | FD160302.
- ChemicalBook. (2025, July 23). DoMperidone EP IMpurity D | 1614255-34-3.
Sources
- 1. Domperidone - Wikipedia [en.wikipedia.org]
- 2. Domperidone-induced dystonia: a rare and troublesome complication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domperidone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. safetyware.com [safetyware.com]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. ashp.org [ashp.org]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. anentawaste.com [anentawaste.com]
- 13. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 16. usbioclean.com [usbioclean.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


